molecular formula C3H4ClN5 B563095 6-Chloro-1,3,5-triazine-2,4-diamine-13C3 CAS No. 1216850-33-7

6-Chloro-1,3,5-triazine-2,4-diamine-13C3

Numéro de catalogue: B563095
Numéro CAS: 1216850-33-7
Poids moléculaire: 148.53 g/mol
Clé InChI: FVFVNNKYKYZTJU-VMIGTVKRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6-Chloro-1,3,5-triazine-2,4-diamine-13C3, also known as this compound, is a useful research compound. Its molecular formula is C3H4ClN5 and its molecular weight is 148.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-chloro-(2,4,6-13C3)1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFVNNKYKYZTJU-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]1(=N[13C](=N[13C](=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661888
Record name 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine
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Molecular Weight

148.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216850-33-7
Record name 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216850-33-7
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃, a stable isotope-labeled compound of significant interest to researchers in drug development, environmental science, and analytical chemistry. This document details its chemical and physical properties, applications, and relevant experimental methodologies.

Core Compound Properties

6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is the ¹³C₃ labeled version of 6-Chloro-1,3,5-triazine-2,4-diamine, also known as diaminochlorotriazine (DACT).[1] The incorporation of three ¹³C atoms into the triazine ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ and its unlabeled counterpart for easy comparison.

Property6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃6-Chloro-1,3,5-triazine-2,4-diamine
CAS Number 1216850-33-7[2]3397-62-4[3]
Molecular Formula ¹³C₃H₄ClN₅[2]C₃H₄ClN₅[3]
Molecular Weight 148.53 g/mol [2]145.55 g/mol [4]
Isotopic Purity ≥99 atom % ¹³CNot Applicable
Melting Point >320 °C[2]Not Available
Form Solid[2]Solid
Mass Shift M+3[2]Not Applicable

Applications in Research and Development

The primary application of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is as an internal standard in analytical chemistry, particularly for the quantification of triazine herbicides and their metabolites in various matrices.[1] Its structural similarity and identical chromatographic behavior to the native analyte, combined with its distinct mass, allow for precise and accurate quantification, correcting for variations in sample preparation and instrument response.[5]

Stable isotope-labeled compounds like this are crucial in:

  • Metabolomic Profiling: Tracing the metabolic fate of chlorotriazine compounds in biological systems.[2]

  • Environmental Monitoring: Quantifying pesticide residues in soil and water samples.[5]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of related drug candidates.[1]

Experimental Protocols

Synthesis of ¹³C-Labeled Triazines (Representative Protocol)

The synthesis of chlorotriazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5] For the ¹³C₃ labeled variant, one would start with ¹³C-labeled cyanuric chloride. The following is a generalized two-step nucleophilic substitution reaction:

Step 1: Synthesis of 4,6-Dichloro-N-phenethyl-1,3,5-triazin-2-amine (Intermediate)

  • Dissolve ¹³C₃-cyanuric chloride in a suitable solvent like tetrahydrofuran (THF) and cool to 0-5 °C.

  • Slowly add a solution of an amine (e.g., phenylethylamine) in THF.

  • The reaction is typically carried out for a few hours at a controlled temperature.

  • The resulting intermediate can be purified by filtration and extraction.[6]

Step 2: Amination to Yield 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃

  • Dissolve the intermediate from Step 1 in a solvent such as acetone.

  • Add an ammonia solution.

  • The reaction is allowed to proceed at room temperature.

  • The final product, 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃, can be isolated by filtration and evaporation of the solvent.[6]

Quantification by LC-MS/MS using a ¹³C-Labeled Internal Standard (Representative Protocol)

This protocol is adapted from EPA Method 536 for the analysis of triazine pesticides in drinking water.[7][8]

1. Sample Preparation:

  • To a known volume of the sample (e.g., 10 mL of water), add a precise amount of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ solution as the internal standard.
  • Add any necessary reagents for preservation or pH adjustment, such as ammonium acetate.[7]

2. LC Separation:

  • Column: A C18 reversed-phase column is commonly used.[9]
  • Mobile Phase: A gradient of methanol and water (often with a buffer like ammonium acetate) is typical.[9]
  • Injection Volume: Typically 10-100 µL.[9]

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common for triazines.
  • Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • MRM Transitions:
  • For the unlabeled analyte (DACT): Monitor the transition from the precursor ion (m/z 146.0) to a specific product ion.
  • For the ¹³C₃-labeled internal standard: Monitor the transition from the precursor ion (m/z 149.0) to its corresponding product ion.

4. Quantification:

  • The concentration of the unlabeled analyte is determined by comparing the peak area ratio of the analyte to its ¹³C₃-labeled internal standard against a calibration curve.

¹³C NMR Spectroscopy (General Protocol)

This general protocol outlines the basic steps for acquiring a ¹³C NMR spectrum.

1. Sample Preparation:

  • Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.
  • Tune and match the probe for the ¹³C frequency.
  • Adjust the receiver gain.

3. Data Acquisition:

  • Set the number of scans (ns) and the relaxation delay (d1). For ¹³C NMR, a larger number of scans is often required due to the low natural abundance and lower gyromagnetic ratio of ¹³C.
  • Acquire the free induction decay (FID) using a standard pulse program.

4. Data Processing:

  • Apply Fourier transformation to the FID to obtain the spectrum.
  • Phase the spectrum and perform baseline correction.
  • Calibrate the chemical shift scale using the solvent peak as a reference.
  • Integrate the peaks to determine relative abundances.

Involvement in Signaling Pathways

While 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ itself is primarily used as a tracer, its unlabeled counterpart, diaminochlorotriazine (DACT), is a known metabolite of widely used triazine herbicides like atrazine.[4] Research has shown that DACT can act as an endocrine disruptor.

Specifically, DACT has been found to suppress the release of luteinizing hormone (LH) from pituitary cells.[1][10] This effect is mediated through the disruption of Gonadotropin-releasing hormone (GnRH)-induced intracellular calcium signaling.[1][10] DACT appears to selectively target ryanodine receptor-operated calcium stores in the endoplasmic reticulum, leading to diminished calcium transients upon GnRH stimulation and consequently, a reduced LH surge.[1][10][11]

Visualizations

Chemical Structure

G cluster_0 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ C1 N1 C1->N1 Cl C1->Cl C2 N1->C2 N2 C2->N2 NH2_1 C2->NH2_1 C3 N2->C3 N3 C3->N3 NH2_2 C3->NH2_2 N3->C1

Caption: Chemical structure of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃.

Experimental Workflow for LC-MS/MS Quantification

G start Sample Collection (e.g., Water, Plasma) prep Sample Preparation: - Add ¹³C₃-Internal Standard - Adjust pH start->prep Spiking lc Liquid Chromatography (LC) Separation on C18 Column prep->lc Injection ms Tandem Mass Spectrometry (MS/MS) ESI in Positive Mode lc->ms Elution mrm Multiple Reaction Monitoring (MRM) - Analyte Transition - IS Transition ms->mrm Fragmentation quant Quantification - Peak Area Ratio (Analyte/IS) - Calibration Curve mrm->quant Data Acquisition end Result: Concentration of Analyte quant->end Calculation

Caption: Workflow for quantification using a ¹³C-labeled internal standard.

Signaling Pathway Disruption by DACT

G GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds ER Endoplasmic Reticulum (ER) GnRHR->ER Activates Ca_store Ryanodine Receptor Ca²⁺ Stores ER->Ca_store Mobilizes Ca_transient Intracellular Ca²⁺ Transient Ca_store->Ca_transient Leads to LH_release Luteinizing Hormone (LH) Release Ca_transient->LH_release Triggers DACT DACT (Unlabeled Metabolite) DACT->Ca_store Inhibits

Caption: Disruption of GnRH signaling by diaminochlorotriazine (DACT).

References

The Gold Standard in Triazine Analysis: A Technical Guide to the Application of ¹³C₃-Labeled Diaminochlorotriazine (DACT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diaminochlorotriazine (DACT) is a primary degradation product of widely used triazine herbicides such as atrazine and simazine.[1][2] Its prevalence in environmental and biological samples makes it a key biomarker for assessing exposure and environmental contamination.[3][4] Accurate quantification of DACT is therefore essential for regulatory monitoring, toxicological studies, and human health risk assessment.[1]

The use of stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, is the gold standard for quantitative analysis by mass spectrometry.[5][6][7] These standards co-elute with the target analyte and experience similar ionization effects, allowing for highly accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[5][7][8]

Proposed Synthesis of ¹³C₃-Labeled DACT

While a specific, documented synthesis for ¹³C₃-DACT was not identified in the surveyed literature, a feasible synthetic route can be proposed based on the well-established synthesis of other ¹³C₃-labeled triazines, which utilize ¹³C₃-cyanuric chloride as the starting material.

The proposed synthesis would involve a two-step nucleophilic substitution reaction on the ¹³C₃-labeled cyanuric chloride ring. The first step would involve the reaction with one equivalent of an amino-containing reactant, followed by a second reaction with another equivalent of an amino-containing reactant. To obtain DACT, this would likely involve controlled ammonolysis.

G cluster_synthesis Proposed Synthesis of 13C3-DACT start [13C3]-Cyanuric Chloride step1 Controlled Ammonolysis (1 equivalent NH3) start->step1 intermediate [13C3]-Aminodichlorotriazine step1->intermediate step2 Further Ammonolysis (1 equivalent NH3) intermediate->step2 end [13C3]-Diaminochlorotriazine (DACT) step2->end

Caption: Proposed synthetic pathway for ¹³C₃-DACT.

Analytical Methodology: Isotope Dilution Mass Spectrometry

The premier method for the quantification of DACT is isotope dilution mass spectrometry, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a ¹³C₃-DACT internal standard is integral to this approach.

Experimental Workflow

The general workflow for the analysis of DACT in environmental or biological samples using a ¹³C₃-DACT internal standard is as follows:

G cluster_workflow Analytical Workflow for DACT Quantification sample Sample Collection (e.g., Water, Soil, Urine) spike Spike with [13C3]-DACT Internal Standard sample->spike extraction Sample Extraction (e.g., Solid-Phase Extraction) spike->extraction concentration Concentration and Solvent Exchange extraction->concentration analysis LC-MS/MS Analysis concentration->analysis quantification Data Processing and Quantification analysis->quantification

Caption: General experimental workflow for DACT analysis.

Detailed Experimental Protocols

Sample Preparation (Water Samples):

  • Fortification: To a 100 mL water sample, add a known concentration of ¹³C₃-DACT internal standard.

  • Buffering: Adjust the sample pH to 10 with a suitable buffer.

  • Extraction: Perform liquid-liquid extraction with ethyl acetate or utilize solid-phase extraction (SPE) with a graphitized carbon-black cartridge for efficient recovery of polar metabolites like DACT.

  • Elution: If using SPE, elute the analytes from the cartridge.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a formic acid or ammonium formate modifier to improve peak shape and ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for triazines.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both DACT and ¹³C₃-DACT are monitored.

Quantitative Data Summary

The following tables summarize the performance metrics for analytical methods developed for DACT and its parent compounds. While these studies did not use a ¹³C₃-DACT standard, they provide a benchmark for the expected performance of such a method.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
DACT (G-28273)WaterGC/MSD0.050 ng0.10 ppb
AtrazineWaterGC/MSD0.050 ng0.10 ppb
Deethylatrazine (G-30033)WaterGC/MSD0.050 ng0.10 ppb
Deisopropylatrazine (G-28279)WaterGC/MSD0.050 ng0.10 ppb
DACTUrineLFIA0.7 ng/mL-
AtrazineWaterGC/MS1.7 ppt-

Data compiled from references[4][9][10].

Table 2: Analyte Recovery Data

AnalyteMatrixMean Recovery (%)Standard Deviation (%)
DACT (G-28273)Water8520
AtrazineWater9012
Deethylatrazine (G-30033)Water9213
Deisopropylatrazine (G-28279)Water9816
AtrazineWater90.53.5

Data compiled from references[9][10].

DACT in Biological Systems: A Metabolic Perspective

DACT is a significant metabolite of atrazine. Understanding this relationship is crucial for interpreting biomonitoring data.

G cluster_metabolism Atrazine Metabolism to DACT Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA De-ethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA De-isopropylation DACT Diaminochlorotriazine (DACT) DEA->DACT De-isopropylation DIA->DACT De-ethylation

Caption: Metabolic pathways of atrazine to DACT.

Conclusion

The use of a ¹³C₃-labeled DACT internal standard represents the most robust and accurate approach for the quantification of this critical triazine metabolite. While the standard is not currently widely available, its proposed synthesis is straightforward based on established chemistries for related compounds. The methodologies outlined in this guide, leveraging the power of isotope dilution LC-MS/MS, provide a framework for achieving the highest quality data in environmental and biological monitoring studies. The adoption of such a standard would significantly enhance the reliability of exposure assessment and toxicological research related to triazine herbicides.

References

An In-depth Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine-13C3: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of 6-Chloro-1,3,5-triazine-2,4-diamine, with a specific focus on its isotopically labeled form, 6-Chloro-1,3,5-triazine-2,4-diamine-13C3. This document is intended to be a valuable resource for researchers in analytical chemistry, environmental science, and drug discovery.

Core Chemical Properties

6-Chloro-1,3,5-triazine-2,4-diamine, also known as diaminochlorotriazine (DACT), is a heterocyclic organic compound. The 13C3 labeled version has the three carbon atoms in the triazine ring replaced with the carbon-13 isotope. This isotopic labeling is invaluable for a range of analytical applications, particularly in mass spectrometry-based quantification and NMR studies.

Physicochemical Data

A summary of the key physicochemical properties for both the labeled and unlabeled compounds is presented in Table 1.

Property6-Chloro-1,3,5-triazine-2,4-diamineThis compound
Molecular Formula C₃H₄ClN₅¹³C₃H₄ClN₅
Molecular Weight 145.55 g/mol [1]148.53 g/mol [2]
CAS Number 3397-62-4[1]1216850-33-7[2]
Appearance White to pale yellow crystalline powder[3][4]Solid[2]
Melting Point >320 °C[2]>320 °C[2]
Isotopic Purity N/A99 atom % ¹³C[2]
Chemical Purity ≥95% (HPLC)[3]97% (CP)[2]
SMILES String N_c_1_n_c_(N)n_c(Cl)_n_1N[13c]1n--INVALID-LINK--n--INVALID-LINK--n1[2]
InChI Key FVFVNNKYKYZTJU-UHFFFAOYSA-N[1]FVFVNNKYKYZTJU-VMIGTVKRSA-N[2]
Reactivity and Applications

The chemical reactivity of 6-Chloro-1,3,5-triazine-2,4-diamine is primarily centered around the nucleophilic substitution of the chlorine atom on the triazine ring. This reactivity makes it a versatile building block in organic synthesis. The 1,3,5-triazine scaffold is recognized as a "privileged structure" in drug discovery, and this compound serves as a critical starting material for creating libraries of substituted derivatives with potential biological activities.[2]

The 13C3 labeled variant is particularly useful as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] It is also employed in high-resolution NMR spectroscopy, metabolomic profiling, and stable isotope probing in environmental microbiology.[2]

Experimental Protocols

Synthesis of 6-Chloro-1,3,5-triazine-2,4-diamine

The established method for synthesizing 6-Chloro-1,3,5-triazine-2,4-diamine involves the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ammonium hydroxide

  • 1,2-Dichloroethane

Procedure:

  • Dissolve cyanuric chloride in 1,2-dichloroethane.

  • React the solution with one equivalent of ammonium hydroxide at a low temperature to form 2,4-dichloro-6-amino-1,3,5-triazine.

  • Raise the temperature and introduce a second equivalent of ammonium hydroxide to substitute another chlorine atom, yielding 6-Chloro-1,3,5-triazine-2,4-diamine.

  • One documented method reports a 96% yield when the reaction is carried out over 6 hours at a temperature range of 3-42 °C.[2]

The synthesis of the 13C3 labeled compound would follow a similar procedure, starting with 13C3-labeled cyanuric chloride.

Purification by Recrystallization
Analytical Methods

LC-MS/MS is a highly sensitive and selective method for the analysis of triazine compounds.

Sample Preparation (for water samples):

  • For direct injection, minimal sample preparation is required.

  • Samples are often treated with ammonium acetate for pH adjustment and dechlorination, and sodium omadine to prevent microbial degradation.[6]

LC Conditions:

  • Column: A C18 reversed-phase column, such as a Hypersil GOLD™ (100 x 2.1 mm, 3 µm), is suitable.[6]

  • Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B) is commonly used.[6]

  • Flow Rate: A typical flow rate is 400 µL/min.[6]

  • Injection Volume: 10-20 µL.[6]

MS/MS Conditions:

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

GC-MS is another powerful technique for the analysis of triazine herbicides and their metabolites.

Sample Preparation (for water samples):

  • Solid-phase extraction (SPE) is often employed to pre-concentrate the analytes from water samples.

GC Conditions:

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is recommended.

  • Injector: Splitless injection is typically used.

  • Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 300°C.

MS Conditions:

  • Ionization: Electron Ionization (EI).

  • Scan Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) is employed for sensitive quantification.

Biological Activity and Signaling Pathways

6-Chloro-1,3,5-triazine-2,4-diamine (DACT) is a major metabolite of the herbicide atrazine and has been shown to exhibit biological activity, particularly as an endocrine disruptor.

Endocrine Disruption: Inhibition of Luteinizing Hormone (LH) Release

DACT has been demonstrated to suppress the surge of luteinizing hormone (LH). The proposed mechanism involves the disruption of calcium signaling in the pituitary gland.

LH_Inhibition_Pathway DACT 6-Chloro-1,3,5-triazine-2,4-diamine (DACT) ERp57 ERp57 DACT->ERp57 Forms adducts with Ca_Stores Endoplasmic Reticulum Ca2+ Stores ERp57->Ca_Stores Modulates Ca_Release Ca2+ Release LH_Vesicles LH Vesicles Ca_Release->LH_Vesicles Triggers fusion of GnRH_R GnRH Receptor GnRH_R->Ca_Release Stimulates GnRH GnRH GnRH->GnRH_R Binds to LH_Release LH Release LH_Vesicles->LH_Release Exocytosis

Caption: Proposed mechanism of DACT-induced inhibition of LH release.

DACT, being a reactive electrophile, can form covalent adducts with proteins. One such target is the endoplasmic reticulum (ER) protein ERp57. This adduction is thought to disrupt the normal function of ERp57 in modulating calcium stores within the ER. Gonadotropin-releasing hormone (GnRH) normally stimulates the release of LH by triggering a calcium transient from these ER stores. By interfering with this calcium signaling, DACT ultimately suppresses the release of LH.

Potential as an Anticancer Agent Scaffold

The 1,3,5-triazine core is a prominent scaffold in the development of anticancer agents. The ability to easily modify the substituents on the triazine ring allows for the generation of large libraries of compounds for screening. Derivatives of 2,4-diamino-1,3,5-triazine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer, cervical cancer, and kidney cancer. Some of these derivatives have shown potent activity, even surpassing that of existing drugs like imatinib in certain assays.

Drug_Development_Workflow Scaffold 6-Chloro-1,3,5-triazine-2,4-diamine (Scaffold) Synthesis Library Synthesis (Nucleophilic Substitution) Scaffold->Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization In_Vivo In Vivo Testing (Xenograft Models) Lead_ID->In_Vivo Optimization->Synthesis Iterative Refinement Candidate Drug Candidate In_Vivo->Candidate

Caption: Workflow for developing anticancer agents from a triazine scaffold.

Conclusion

6-Chloro-1,3,5-triazine-2,4-diamine and its 13C3 labeled analog are valuable chemical tools with diverse applications. The unlabeled compound serves as a versatile synthetic intermediate, particularly in the field of medicinal chemistry for the development of novel therapeutics. The isotopically labeled form is an indispensable standard for accurate quantification in analytical and environmental studies. A deeper understanding of its biological activities, such as its endocrine-disrupting properties, is crucial for assessing its environmental impact and for exploring its potential as a pharmacological probe. The continued investigation into the reactivity and biological effects of this class of compounds holds promise for advancements in both analytical science and drug discovery.

References

Synthesis and Purity of 13C3-Dactinomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of 13C3-labeled Dactinomycin (13C3-DACT), a crucial tool for researchers in drug development and molecular biology. Dactinomycin, also known as Actinomycin D, is a potent antineoplastic agent, and its isotopically labeled form is invaluable for a range of studies including pharmacokinetics, metabolism, and target engagement assays.[1][2] This document details a biosynthetic approach for the production of 13C3-DACT, followed by robust protocols for its purification and rigorous purity assessment.

Introduction to Dactinomycin and its Isotopic Labeling

Dactinomycin is a polypeptide antibiotic isolated from soil bacteria of the genus Streptomyces.[3] Its cytotoxic activity stems from its ability to intercalate into DNA, primarily at GpC sequences, and inhibit RNA polymerase, thereby halting transcription.[1][4] This mechanism makes it an effective chemotherapeutic agent for various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[1][2]

The complex structure of Dactinomycin consists of a phenoxazone chromophore linked to two identical cyclic pentapeptide lactone rings.[1] The biosynthesis of the phenoxazone core originates from the amino acid L-tryptophan.[1] This natural pathway provides an excellent opportunity for the introduction of stable isotopes, such as Carbon-13, by supplying labeled precursors to the fermentation culture. This guide focuses on the synthesis of Dactinomycin with three Carbon-13 atoms (13C3-DACT).

Synthesis of 13C3-Dactinomycin (13C3-DACT)

The synthesis of 13C3-DACT is achieved through a biosynthetic approach, leveraging the natural machinery of Streptomyces parvulus or a similar Dactinomycin-producing strain.[2][5] The Carbon-13 labels are introduced by feeding the fermentation culture with a custom-synthesized 13C-labeled L-tryptophan precursor.

Experimental Protocol: Biosynthesis and Fermentation

Objective: To produce 13C3-DACT by culturing Streptomyces parvulus in the presence of a 13C3-labeled L-tryptophan precursor.

Materials:

  • Streptomyces parvulus culture

  • Seed and production fermentation media

  • 13C3-L-tryptophan (custom synthesized)

  • Shaking incubator

  • Fermentation vessel

  • Centrifuge

  • Ethyl acetate

Methodology:

  • Inoculum Preparation: A seed culture of Streptomyces parvulus is prepared by inoculating a suitable seed medium and incubating at 28°C for 48-72 hours in a shaking incubator.

  • Production Fermentation: The production medium is inoculated with the seed culture. The 13C3-L-tryptophan precursor is added to the production medium at the start of the fermentation.

  • Incubation: The production culture is incubated at 28°C for 5-7 days with continuous agitation.

  • Harvesting: After the incubation period, the culture broth is harvested by centrifugation to separate the mycelium from the supernatant.

  • Extraction: The Dactinomycin, now containing the 13C3 label, is extracted from both the mycelium and the supernatant using ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

Purification of 13C3-DACT

The crude extract containing 13C3-DACT is subjected to a multi-step purification process to isolate the final product with high purity.

Objective: To purify 13C3-DACT from the crude extract.

Materials:

  • Crude 13C3-DACT extract

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform-methanol gradients)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

  • Silica Gel Chromatography: The concentrated crude extract is first purified by column chromatography on silica gel using a step-gradient of chloroform and methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing 13C3-DACT.

  • Preparative HPLC: The enriched fractions from the silica gel column are pooled, concentrated, and further purified by preparative HPLC on a C18 column. A suitable mobile phase, such as a gradient of acetonitrile in water, is used for elution. The peak corresponding to 13C3-DACT is collected.

  • Final Product Preparation: The purified 13C3-DACT fraction from HPLC is lyophilized to obtain the final product as a bright red powder.[6]

Purity Analysis of 13C3-DACT

Rigorous analysis is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 13C3-DACT.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of 13C3-DACT.

Methodology: An analytical HPLC method is employed to assess the purity of the final product.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 440 nm
Injection Volume 10 µL

The purity is determined by the peak area percentage of the main 13C3-DACT peak.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic enrichment of 13C3-DACT.

Methodology: High-resolution mass spectrometry (HRMS) is used to confirm the successful incorporation of the three Carbon-13 atoms.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Analyzer Time-of-Flight (TOF) or Orbitrap
Scan Range m/z 100-1500
Expected [M+H]+ ~1258.45 (for 13C3-Dactinomycin)

The observed mass spectrum should show a clear peak corresponding to the expected molecular weight of 13C3-DACT, confirming the isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structural integrity and the position of the 13C labels.

Methodology: 1H and 13C NMR spectra are recorded to confirm the overall structure of the molecule and to identify the positions of the incorporated Carbon-13 atoms.

Data Presentation

Table 1: Summary of Synthesis and Purity Data for 13C3-DACT

ParameterResult
Yield Varies with fermentation conditions
Chemical Purity (HPLC) >98%
Isotopic Enrichment (MS) >99% for 13C3
Molecular Weight (MS) Confirmed
Structure (NMR) Confirmed

Visualizations

Biosynthetic Pathway and Labeling Strategy

The following diagram illustrates the simplified biosynthetic pathway of the Dactinomycin chromophore from L-tryptophan and the proposed labeling strategy for 13C3-DACT.

G Biosynthesis of Dactinomycin Chromophore and 13C Labeling cluster_0 Precursor cluster_1 Biosynthesis in Streptomyces cluster_2 Final Product Assembly 13C3-L-Tryptophan 13C3-L-Tryptophan Kynurenine_Pathway Kynurenine Pathway 13C3-L-Tryptophan->Kynurenine_Pathway Incorporation 4_MHA 4-Methyl-3-hydroxyanthranilic acid (13C labeled) Kynurenine_Pathway->4_MHA Phenoxazinone_Synthase Phenoxazinone Synthase 4_MHA->Phenoxazinone_Synthase 2 molecules 13C3_Chromophore 13C3-Phenoxazone Chromophore Phenoxazinone_Synthase->13C3_Chromophore 13C3_DACT 13C3-Dactinomycin 13C3_Chromophore->13C3_DACT Peptide_Lactones Pentapeptide Lactone Rings Peptide_Lactones->13C3_DACT

Caption: Biosynthesis and labeling of the Dactinomycin chromophore.

Experimental Workflow for Synthesis and Purification

This diagram outlines the key steps in the production and purification of 13C3-DACT.

G Workflow for 13C3-DACT Synthesis and Purification Start Start Fermentation Fermentation of S. parvulus with 13C3-L-Tryptophan Start->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Product Crude 13C3-DACT Extraction->Crude_Product Silica_Chromatography Silica Gel Chromatography Crude_Product->Silica_Chromatography HPLC_Purification Preparative HPLC Silica_Chromatography->HPLC_Purification Pure_Product Pure 13C3-DACT HPLC_Purification->Pure_Product Analysis Purity Analysis (HPLC, MS, NMR) Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

Caption: Workflow from fermentation to final product analysis.

Dactinomycin Mechanism of Action

The following diagram illustrates the mechanism of action of Dactinomycin.

G Mechanism of Action of Dactinomycin DACT Dactinomycin Intercalation Intercalation at GpC sites DACT->Intercalation DNA DNA Double Helix DNA->Intercalation RNA_Polymerase RNA Polymerase Blockage Intercalation->RNA_Polymerase Transcription_Inhibition Inhibition of Transcription Cell_Death Apoptosis / Cell Death Transcription_Inhibition->Cell_Death RNA_Polymerase->Transcription_Inhibition

Caption: Dactinomycin's mechanism of inhibiting transcription.

References

The Gold Standard for Atrazine Metabolite Quantification: An In-Depth Guide to ¹³C Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of ¹³C-labeled internal standards for the accurate quantification of atrazine and its metabolites. Atrazine, a widely used herbicide, undergoes extensive metabolism in the environment and in biological systems, leading to the formation of various degradation products. Accurate measurement of these metabolites is crucial for environmental monitoring, toxicological assessment, and understanding the pharmacokinetics of atrazine. The use of stable isotope-labeled internal standards, particularly those incorporating Carbon-13 (¹³C), is the gold standard for achieving the highest accuracy and precision in quantitative analysis by mass spectrometry.

Introduction to Atrazine Metabolism and the Role of Internal Standards

Atrazine is metabolized through two primary pathways: N-dealkylation and hydroxylation. The N-dealkylation pathway results in the formation of deethylatrazine (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DACT). The hydroxylation pathway leads to the formation of hydroxyatrazine (HA), which is less toxic than the parent compound.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow. This "internal standard" experiences the same sample preparation and analysis conditions as the native analyte. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, compensating for variations in extraction efficiency, matrix effects, and instrument response. ¹³C-labeled internal standards are ideal for this purpose as they have nearly identical chemical and physical properties to their native counterparts but are distinguishable by their mass.

Atrazine Metabolism Signaling Pathway

The metabolic degradation of atrazine involves a series of enzymatic reactions that transform the parent compound into various metabolites. The primary pathways include N-dealkylation and hydroxylation, as illustrated in the signaling pathway diagram below.

Atrazine_Metabolism Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-de-ethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-de-isopropylation HA Hydroxyatrazine (HA) Atrazine->HA Hydroxylation DACT Didealkylatrazine (DACT) DEA->DACT N-de-isopropylation DIA->DACT N-de-ethylation

Figure 1: Atrazine Metabolic Pathway.

Commercially Available ¹³C-Labeled Atrazine Metabolite Internal Standards

For accurate quantification, several ¹³C-labeled atrazine metabolites are commercially available as analytical standards. The use of a specific labeled metabolite as an internal standard for its corresponding unlabeled analyte is the most accurate approach.

Labeled MetaboliteSupplierCatalog Number (Example)
Deethylatrazine-ring-¹³C₃ (DEA-¹³C₃)LGC StandardsVaries
Deisopropylatrazine-ring-¹³C₃ (DIA-¹³C₃)Isotope Science / Alfa ChemistryVaries
Hydroxyatrazine-ring-¹³C₃ (HA-¹³C₃)LGC StandardsVaries

Note: Availability and catalog numbers are subject to change. Please consult the suppliers' websites for the most current information.

Quantitative Data for Atrazine and its Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the analysis of atrazine and its metabolites. The following tables summarize key quantitative parameters for these compounds.

Table 1: LC-MS/MS MRM Transitions and Optimized Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragmentor Voltage (V)
Atrazine216.1174.11839
96.123
Deethylatrazine (DEA)188.0146.01634
78.926
Deisopropylatrazine (DIA)174.196.12098
68.132
Didealkylatrazine (DACT)146.1104.115-
85.1-
Hydroxyatrazine (HA)198.1156.115-
128.1-
Atrazine-ring-¹³C₃219.1177.11839
DEA-ring-¹³C₃191.0149.01634
DIA-ring-¹³C₃177.198.12098

Note: Optimal parameters may vary depending on the specific LC-MS/MS instrument and analytical conditions.

Table 2: Method Detection and Quantification Limits
CompoundMatrixLOD (ng/L)LOQ (ng/L)Reference
AtrazineWater1.03.0[1]
DEAWater1.03.0[1]
DIAWater1.03.0[1]
DACTWater2.06.0[1]
HAWater5.015.0[1]
Table 3: Recovery Data for Atrazine and its Metabolites
CompoundMatrixSpiked Level (ng/L)Recovery (%)Reference
AtrazineWater10095-105
DEAWater10092-102
DIAWater10090-100
DACTWater10085-95

Experimental Protocols

This section provides detailed methodologies for the analysis of atrazine and its metabolites in water samples using solid-phase extraction (SPE) followed by LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 3-4 with an appropriate acid. Add the ¹³C-labeled internal standards to the sample. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Analyte Elution: Elute the retained atrazine and its metabolites from the cartridge with 10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the optimized transitions listed in Table 1.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the analysis of atrazine metabolites using a ¹³C internal standard.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Water Sample Spike Spike with ¹³C Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate LC_MSMS LC-MS/MS Analysis Concentrate->LC_MSMS Data Data Acquisition (MRM) LC_MSMS->Data Integration Peak Integration Data->Integration Quantification Quantification (Ratio of Native to Labeled) Integration->Quantification Result Final Concentration Quantification->Result

Figure 2: Analytical Workflow for Atrazine Metabolite Quantification.

Conclusion

The use of ¹³C-labeled internal standards is indispensable for the accurate and reliable quantification of atrazine and its metabolites. This technical guide has provided a comprehensive overview of the atrazine metabolic pathway, the availability of labeled standards, detailed quantitative data, and robust experimental protocols. By employing these methods, researchers, scientists, and drug development professionals can achieve high-quality data for environmental monitoring, toxicological studies, and pharmacokinetic assessments of atrazine.

References

An In-depth Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1216850-33-7

This technical guide provides a comprehensive overview of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃, an isotopically labeled compound crucial for research in drug development, environmental analysis, and toxicology. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its properties, synthesis, applications, and biological interactions.

Physicochemical Properties and Data

6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is the ¹³C-labeled version of 6-Chloro-1,3,5-triazine-2,4-diamine, also known as diaminochlorotriazine (DACT). The incorporation of three ¹³C atoms into the triazine ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

PropertyValue
CAS Number 1216850-33-7
Unlabeled CAS 3397-62-4
Molecular Formula ¹³C₃H₄ClN₅
Molecular Weight 148.53 g/mol
Appearance White to pale yellow crystalline powder
Melting Point >320 °C
Isotopic Purity Typically ≥ 99 atom % ¹³C
Chemical Purity ≥ 97%

Synthesis

The synthesis of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ involves the sequential nucleophilic substitution of chlorine atoms on a ¹³C-labeled cyanuric chloride precursor. The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction.

Experimental Protocol: General Synthesis of 2,4-diamino-6-chloro-1,3,5-triazine from Cyanuric Chloride

This protocol describes the synthesis of the unlabeled compound, which can be adapted for the ¹³C₃-labeled version by starting with ¹³C₃-cyanuric chloride.

Materials:

  • Cyanuric chloride (or ¹³C₃-cyanuric chloride)

  • Ammonia (aqueous solution or gas)

  • Acetone

  • Water

  • Ice

Procedure:

  • A solution of cyanuric chloride in acetone is prepared and cooled to 0-5°C in an ice bath.

  • A stoichiometric amount of aqueous ammonia is added dropwise to the cyanuric chloride solution while maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature to allow for the substitution of two chlorine atoms.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitated product, 6-chloro-1,3,5-triazine-2,4-diamine, is collected by filtration.

  • The product is washed with cold water and then with a small amount of cold acetone to remove any unreacted starting material and byproducts.

  • The final product is dried under vacuum.

CC ¹³C₃-Cyanuric Chloride (in Acetone) Reaction Reaction at 0-5°C CC->Reaction NH3 Aqueous Ammonia NH3->Reaction Stirring Stirring at Room Temperature Reaction->Stirring Filtration Filtration Stirring->Filtration Washing Washing (Water and Acetone) Filtration->Washing Drying Drying under Vacuum Washing->Drying Product 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ Drying->Product

Synthetic workflow for 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃.

Applications in Research and Drug Development

The primary application of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its identical chemical behavior to the unlabeled analyte, DACT, but distinct mass, allows for accurate correction of matrix effects and variations in sample processing and instrument response.[2][3]

Experimental Protocol: Quantification of Diaminochlorotriazine (DACT) in Biological Samples using LC-MS/MS

This protocol is based on the principles of EPA Method 536 and is intended for the analysis of DACT in samples like plasma or urine.[4][5]

1. Sample Preparation: a. To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of a known concentration of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ solution (e.g., 100 ng/mL in methanol) as the internal standard. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex the sample for 1 minute and then centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate DACT from other matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • DACT (unlabeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically.
  • DACT-¹³C₃ (labeled): Precursor ion (m/z) + 3 -> Product ion (m/z) + 3 - To be determined empirically.

3. Quantification:

  • A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled DACT and a constant concentration of the ¹³C₃-labeled internal standard.
  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.
  • The concentration of DACT in the unknown samples is determined from the calibration curve.

// Nodes Sample [label="Biological Sample\n(e.g., Plasma, Urine)"]; IS [label="Add Internal Standard\n(6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃)"]; Precipitation [label="Protein Precipitation\n(Acetonitrile)"]; Centrifugation [label="Centrifugation"]; Evaporation [label="Evaporation of Supernatant"]; Reconstitution [label="Reconstitution in Mobile Phase"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quant [label="Quantification using\nCalibration Curve", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> IS; IS -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LCMS; LCMS -> Quant; }

Workflow for quantification of DACT using a ¹³C₃-labeled internal standard.

Biological Significance and Signaling Pathways

6-Chloro-1,3,5-triazine-2,4-diamine (DACT) is a primary metabolite of several widely used triazine herbicides, such as atrazine and simazine.[6] Research has shown that DACT can disrupt endocrine function, particularly by suppressing the luteinizing hormone (LH) surge.[7][8]

The proposed mechanism of action involves the covalent adduction of DACT to specific proteins.[1][9] DACT acts as an electrophile and can form stable covalent bonds with nucleophilic residues on proteins, such as cysteine. One identified target is the endoplasmic reticulum protein ERp57.[10] This adduction is thought to disrupt intracellular calcium signaling, which is a critical step in the GnRH (Gonadotropin-releasing hormone)-induced release of LH from the pituitary gland.[10][11] By impairing the GnRH-induced intracellular calcium transients, DACT ultimately leads to a suppression of LH release.[10][11]

GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR PLC PLC Activation GnRHR->PLC IP3 IP₃ Production PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release IP₃ Receptor Ca_ER Ca²⁺ Stores Ca_ER->Ca_release Ca_transient Intracellular Ca²⁺ Transient Ca_release->Ca_transient LH_release LH Release Ca_transient->LH_release DACT DACT Adduction Covalent Adduction DACT->Adduction ERp57 ERp57 ERp57->Adduction Adduction->Ca_release Disruption of Ca²⁺ handling Inhibition Inhibition

Proposed signaling pathway for DACT-induced suppression of LH release.

Conclusion

6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is an indispensable tool for the accurate quantification of its unlabeled counterpart, a significant metabolite of triazine herbicides. Its use as an internal standard in LC-MS/MS methods is critical for obtaining reliable data in toxicological and environmental monitoring studies. Furthermore, understanding the biological activity of DACT, facilitated by the use of such analytical standards, provides valuable insights into the mechanisms of endocrine disruption by environmental contaminants. This technical guide serves as a foundational resource for researchers working with this important labeled compound.

References

Isotopic Labeling in the Study of Atrazine Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of isotopic labeling to trace the degradation pathways and quantify the transformation of the herbicide atrazine. The application of stable and radioactive isotopes offers a powerful tool for elucidating the complex biotic and abiotic mechanisms that govern the fate of atrazine in the environment. This document outlines key experimental methodologies, presents quantitative data from various studies, and visualizes the intricate degradation pathways.

Introduction to Isotopic Labeling in Atrazine Research

Isotopic labeling is a critical technique in environmental science and toxicology for tracking the metabolic fate of compounds like atrazine. By replacing one or more atoms of an atrazine molecule with their heavier, less abundant isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or the radioactive ¹⁴C), researchers can follow the parent compound and its transformation products through various environmental matrices. This approach provides unambiguous evidence of degradation pathways, distinguishes between biotic and abiotic processes, and allows for precise quantification of degradation rates. The use of stable isotope-labeled standards is also vital for accurate quantification in isotope dilution methods, which can overcome matrix effects in complex samples[1].

Key Degradation Pathways of Atrazine

Atrazine degradation proceeds through several primary pathways, including N-dealkylation, hydrolysis, and dechlorination, which can be mediated by both microbial and abiotic processes. The major degradation products include desethylatrazine (DEA), desisopropylatrazine (DIA), and hydroxyatrazine (HA). Further degradation can lead to the formation of didealkylatrazine (DDA) and eventually mineralization to CO₂. The structures and production pathways of four major atrazine degradation products have been well-documented[2].

Below is a diagram illustrating the primary degradation pathways of atrazine.

Atrazine_Degradation_Pathways Atrazine Atrazine DEA Desethylatrazine (DEA) Atrazine->DEA N-de-ethylation DIA Desisopropylatrazine (DIA) Atrazine->DIA N-de-isopropylation HA Hydroxyatrazine (HA) Atrazine->HA Hydrolysis DDA Didealkylatrazine (DDA) DEA->DDA N-de-isopropylation DIA->DDA N-de-ethylation Mineralization Mineralization (CO₂) HA->Mineralization DDA->Mineralization

Primary degradation pathways of atrazine.

Experimental Methodologies

The successful application of isotopic labeling in atrazine degradation studies relies on robust experimental designs and sensitive analytical techniques. Common approaches include microcosm studies with soil or water, and the use of pure or mixed microbial cultures.

General Experimental Workflow

A typical workflow for studying atrazine degradation using isotopic labeling is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Isotopically_Labeled_Atrazine Prepare Isotopically Labeled Atrazine (e.g., ¹³C, ¹⁵N, ¹⁴C) Incubation Incubate Labeled Atrazine in Matrix under Controlled Conditions Isotopically_Labeled_Atrazine->Incubation Environmental_Matrix Prepare Environmental Matrix (Soil, Water, Microbial Culture) Environmental_Matrix->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Extract Atrazine and Degradation Products Sampling->Extraction Analysis Analyze by Mass Spectrometry (GC-MS, LC-MS/MS) or Scintillation Counting (¹⁴C) Extraction->Analysis Quantification Quantify Parent Compound and Metabolites Analysis->Quantification Pathway_ID Identify Degradation Pathways Quantification->Pathway_ID Kinetics Determine Degradation Kinetics Pathway_ID->Kinetics

General workflow for isotopic labeling studies.
Detailed Experimental Protocols

1. Soil Microcosm Study with ¹⁴C-labeled Atrazine:

  • Objective: To determine the mineralization rate of atrazine in soil.

  • Materials: ¹⁴C-ring-labeled atrazine, agricultural soil, biometer flasks, NaOH solution (for CO₂ trapping), scintillation cocktail, liquid scintillation counter.

  • Procedure:

    • Treat a known mass of sieved soil with a solution of ¹⁴C-labeled atrazine to achieve a desired concentration.

    • Place the treated soil into biometer flasks. The side arm of the flask should contain a known volume of NaOH solution to trap the evolved ¹⁴CO₂.

    • Incubate the flasks in the dark at a controlled temperature (e.g., 25°C) and moisture content.

    • At regular intervals, remove the NaOH trap and replace it with a fresh one.

    • Add a scintillation cocktail to the removed NaOH solution and measure the radioactivity using a liquid scintillation counter.

    • The amount of ¹⁴CO₂ evolved is used to calculate the percentage of atrazine mineralized over time.

2. Compound-Specific Isotope Analysis (CSIA) of Atrazine Degradation:

  • Objective: To elucidate degradation pathways by measuring the isotopic fractionation of carbon and nitrogen.

  • Materials: ¹³C and ¹⁵N-labeled atrazine (as standards), unlabeled atrazine, environmental samples (water or soil extracts), Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

  • Procedure:

    • Incubate unlabeled atrazine in the chosen environmental matrix.

    • Collect samples at different time points to represent varying degrees of degradation.

    • Extract atrazine and its degradation products from the samples using an appropriate solvent and solid-phase extraction (SPE).

    • Analyze the extracts using GC-IRMS to determine the δ¹³C and δ¹⁵N values of the remaining atrazine.

    • The change in isotopic composition (fractionation) provides insights into the reaction mechanisms. For example, different degradation pathways (e.g., biotic hydrolysis vs. photodegradation) can result in distinct dual-isotope plots (δ¹⁵N vs. δ¹³C)[3].

Quantitative Data on Isotopic Fractionation

Compound-Specific Isotope Analysis (CSIA) is a powerful tool to quantify the degradation of atrazine in the environment. The extent of isotopic fractionation is expressed by the enrichment factor (ε), which is characteristic of a specific degradation reaction. The table below summarizes carbon and nitrogen isotope enrichment factors for atrazine degradation under various conditions.

Degradation ProcessOrganism/ConditionIsotopeEnrichment Factor (ε) in ‰Reference
Biodegradation (Dealkylation)Rhodococcus sp. NI86/21Carbon (¹³C)-3.8 ± 0.2[3]
Abiotic DealkylationPermanganateCarbon (¹³C)-4.6 ± 0.6[3]
Biodegradation in WetlandMixed microbial cultureCarbon (¹³C)-3.2 ± 0.6 to -4.3 ± 0.6[4]
Biodegradation in WetlandMixed microbial cultureNitrogen (¹⁵N)1.0 ± 0.3 to 2.2 ± 0.3[4]
Photodegradation (UV light)Synthetic surface waterCarbon (¹³C)2.7 ± 0.3[5]
Photodegradation (UV light)Synthetic surface waterNitrogen (¹⁵N)2.4 ± 0.3[5]

Note: A more negative ε value for carbon indicates a stronger preference for the degradation of molecules containing the lighter ¹²C isotope. For nitrogen, a positive ε value suggests a preference for the degradation of molecules with the lighter ¹⁴N isotope. The positive carbon enrichment factor during photodegradation indicates a different reaction mechanism compared to biodegradation.

Visualization of Isotopic Analysis Logic

The interpretation of CSIA data often involves plotting the isotopic signatures of the parent compound against the fraction remaining. This relationship is typically described by the Rayleigh distillation equation. A dual-isotope plot, comparing the fractionation of two different elements (e.g., C and N), can further help to distinguish between different degradation pathways.

CSIA_Logic cluster_input Input Data cluster_analysis Analysis cluster_output Interpretation Isotope_Ratios Isotope Ratios (δ¹³C, δ¹⁵N) of Residual Atrazine Rayleigh_Plot Single Isotope Plot (δ vs. ln(C/C₀)) Isotope_Ratios->Rayleigh_Plot Dual_Isotope_Plot Dual Isotope Plot (δ¹⁵N vs. δ¹³C) Isotope_Ratios->Dual_Isotope_Plot Concentration Concentration of Residual Atrazine Concentration->Rayleigh_Plot Enrichment_Factor Calculate Enrichment Factor (ε) Rayleigh_Plot->Enrichment_Factor Pathway_Discrimination Discriminate Between Degradation Pathways Dual_Isotope_Plot->Pathway_Discrimination Degradation_Extent Quantify Extent of Degradation Enrichment_Factor->Degradation_Extent

Logical flow of Compound-Specific Isotope Analysis.

Conclusion

The use of isotopic labeling provides invaluable insights into the environmental fate of atrazine. Techniques ranging from ¹⁴C mineralization assays to multi-element compound-specific isotope analysis allow researchers to move beyond simple concentration measurements to a more mechanistic understanding of degradation processes. The data and protocols presented in this guide offer a foundation for designing and interpreting experiments aimed at assessing the persistence and transformation of atrazine in various environmental compartments. As analytical techniques continue to advance, the application of isotopic labeling will remain a cornerstone of environmental research and risk assessment.

References

Commercial Suppliers and Technical Guide for 13C3-Diaminochlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 13C3-diaminochlorotriazine, also known as 6-chloro-1,3,5-triazine-2,4-diamine-13C3 or desethyldesisopropyl atrazine-13C3. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for metabolic studies, environmental fate analysis, and as internal standards in quantitative mass spectrometry.

Data Presentation: Commercial Suppliers of 13C3-Diaminochlorotriazine

The following table summarizes the commercially available quantitative data for 13C3-diaminochlorotriazine from various suppliers. This information is crucial for the procurement of the compound for research purposes.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaPurityIsotopic EnrichmentAvailability
LGC Standards Desethyldesisopropyl Atrazine-13C3TRC-D2891021216850-33-7¹³C₃H₄ClN₅>95% (HPLC)Not specifiedIn Stock (1 mg, 10 mg)
Sigma-Aldrich 6-Chloro-2,4-diamino-1,3,5-triazine-¹³C₃-1216850-33-7¹³C₃H₄ClN₅97% (CP)99 atom % ¹³CAvailable
Amerigo Scientific 6-Chloro-2,4-diamino-1,3,5-triazine-¹³C₃ (97% (CP))---97% (CP)Not specifiedAvailable
MedChemExpress 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃HY-W017529S--≥98%≥99%Available

For researchers with specific requirements not met by off-the-shelf products, a number of companies offer custom synthesis of isotopically labeled compounds, including:

  • Shimadzu

  • BOC Sciences

  • Eurofins

  • Cambridge Isotope Laboratories, Inc.

Experimental Protocols

Protocol: Synthesis of 13C3-Diaminochlorotriazine

This protocol is adapted from the synthesis of 13C3-simazine and should be performed by chemists experienced in handling hazardous materials and inert atmosphere techniques.

Step 1: Synthesis of 13C3-Cyanuric Acid

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place ¹³C-urea and a high-boiling solvent mixture such as sulfolane-cyclohexanol.

  • Heat the mixture to approximately 200°C with constant stirring.

  • Maintain the temperature for several hours to allow for thermolysis and condensation to form ¹³C₃-cyanuric acid.

  • Cool the reaction mixture and isolate the solid ¹³C₃-cyanuric acid by filtration.

  • Wash the product with an appropriate solvent (e.g., acetone) and dry under vacuum.

Step 2: Synthesis of 13C3-Cyanuric Chloride

  • In a reaction vessel suitable for chlorination reactions, combine the synthesized ¹³C₃-cyanuric acid with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux with stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

  • Carefully quench the reaction mixture, for example, by pouring it onto crushed ice.

  • Extract the ¹³C₃-cyanuric chloride with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the ¹³C₃-cyanuric chloride by distillation or recrystallization.

Step 3: Synthesis of 13C3-Diaminochlorotriazine

  • Dissolve the purified ¹³C₃-cyanuric chloride in a suitable solvent (e.g., acetone) in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ammonia in water or an organic solvent to the cooled solution with vigorous stirring. The stoichiometry should be controlled to favor the di-substitution product.

  • Allow the reaction to proceed at a low temperature for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, isolate the precipitated product by filtration.

  • Wash the solid product with water and a suitable organic solvent to remove unreacted starting materials and byproducts.

  • Dry the final product, 13C3-diaminochlorotriazine, under vacuum.

  • Characterize the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity, purity, and isotopic enrichment.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the use of 13C3-diaminochlorotriazine.

Atrazine_Metabolism Atrazine Atrazine Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine N-dealkylation Deisopropylatrazine Deisopropylatrazine Atrazine->Deisopropylatrazine N-dealkylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis Diaminochlorotriazine 13C3-Diaminochlorotriazine (Internal Standard) Deethylatrazine->Diaminochlorotriazine N-dealkylation Deisopropylatrazine->Diaminochlorotriazine N-dealkylation

Caption: Atrazine metabolic pathway leading to diaminochlorotriazine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample_Collection 1. Sample Collection (e.g., water, soil, biological matrix) Spiking 2. Spiking with 13C3-Diaminochlorotriazine (Internal Standard) Sample_Collection->Spiking Extraction 3. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Concentration 4. Concentration and Reconstitution Extraction->Concentration LC_MS 5. LC-MS/MS Analysis Concentration->LC_MS Quantification 6. Quantification using Isotope Dilution LC_MS->Quantification Reporting 7. Data Reporting Quantification->Reporting

Caption: Workflow for metabolite analysis using a labeled standard.

Methodological & Application

Application Note: High-Throughput Analysis of Atrazine and its Metabolites in Water by LC-MS/MS using a ¹³C₃-DACT Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of atrazine and its primary chlorinated metabolites: desethylatrazine (DEA), desisopropylatrazine (DIA), and diaminochlorotriazine (DACT). The method incorporates the use of a custom-synthesized ¹³C₃-labeled diaminochlorotriazine (¹³C₃-DACT) as an internal standard to ensure high accuracy and precision, particularly for the polar DACT metabolite. This direct-injection method, adapted from EPA Method 536, is suitable for high-throughput analysis of drinking and surface water samples, providing reliable data for environmental monitoring and human exposure assessment.

Introduction

Atrazine is a widely used herbicide that can contaminate water sources through agricultural runoff. Its presence, along with its more persistent and sometimes equally toxic chlorinated metabolites, is a significant environmental and health concern.[1] Accurate monitoring of these compounds in drinking water is crucial for regulatory compliance and public safety. The primary metabolites of atrazine formed through N-dealkylation are DEA and DIA, which can be further metabolized to DACT.

Challenges in the analysis of these compounds, especially the polar metabolite DACT, include matrix effects and variable recovery during sample preparation. The use of stable isotope-labeled internal standards that co-elute with the target analytes is the most effective way to compensate for these issues.[1] This note describes a validated LC-MS/MS method employing ¹³C₃-DACT, which ensures accurate quantification of DACT, often the most challenging analyte in this group.[1][2]

Atrazine Metabolism Pathway

Atrazine undergoes metabolism in the environment and biological systems primarily through two pathways: N-dealkylation and hydroxylation. The pathway relevant to this method involves the sequential removal of the ethyl and isopropyl groups, leading to the formation of DEA, DIA, and ultimately DACT.

Atrazine Metabolism Atrazine Atrazine DEA Desethylatrazine (DEA) Atrazine->DEA N-dealkylation DIA Desisopropylatrazine (DIA) Atrazine->DIA N-dealkylation DACT Diaminochlorotriazine (DACT) DEA->DACT N-dealkylation DIA->DACT N-dealkylation

Caption: Metabolic pathway of Atrazine to its primary chlorinated metabolites.

Experimental Protocol

This method is based on the principles outlined in EPA Method 536 for the analysis of triazine pesticides and their degradates in drinking water.[1][2]

Materials and Reagents
  • Standards: Atrazine, Desethylatrazine (DEA), Desisopropylatrazine (DIA), Diaminochlorotriazine (DACT). All standards >98% purity.

  • Internal Standards: Atrazine-d₅, DEA-d₇, DIA-d₅, and ¹³C₃-DACT (custom synthesized, ≥98% purity).[1][2]

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Reagent Water (Type I).

  • Reagents: Ammonium acetate (HPLC Grade).

Standard Preparation
  • Stock Standards (100-500 µg/mL): Prepare individual stock solutions of analytes and internal standards in methanol. Due to limited solubility, DACT and ¹³C₃-DACT should be prepared at 100 µg/mL.[1][2]

  • Working Standard Mixes: Prepare intermediate and working standard mixtures by serial dilution in methanol.

  • Calibration Standards (0.1 - 10 µg/L): Prepare a series of calibration standards in reagent water from the working standard mixes. Each calibration standard must be fortified with the internal standard mix to a final concentration of 2.5 µg/L.

Sample Preparation

This method utilizes direct aqueous injection, minimizing sample preparation steps.[1][3]

  • Collect water samples in clean glass vials.

  • Preserve samples by adding ammonium acetate to a final concentration of 20 mM. This acts as a buffer and a dechlorinating agent.[3]

  • Add the internal standard mix to each sample, vortex to mix. The final concentration of each internal standard should be consistent with the calibration standards (e.g., 2.5 µg/L).

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System Agilent 1200 SL Series or equivalent
Column ZORBAX Eclipse Plus-C18, 2.1 mm × 100 mm, 1.8 µm
Column Temperature 40 °C
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Injection Volume 100 µL
Gradient 10% B to 95% B over 15 min, hold for 3 min, return to initial conditions and equilibrate for 5 min.
MS System Agilent 6460 Series Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350 °C
Capillary Voltage 4000 V
Acquisition Mode Dynamic Multiple Reaction Monitoring (dMRM)
MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The transitions are optimized by direct infusion of individual standards.

Table 2: Optimized MRM Transitions for Atrazine Metabolites and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (V)
DACT146.1104.168.115
¹³C₃-DACT (IS) 149.1 107.1 70.1 15
DIA188.1146.1104.118
DIA-d₅ (IS) 193.1 151.1 109.1 18
DEA202.1160.1132.117
DEA-d₇ (IS) 209.1 167.1 135.1 17
Atrazine216.1174.1104.120
Atrazine-d₅ (IS) 221.1 179.1 109.1 20

Data Presentation and Performance

The method was validated for linearity, precision, accuracy, and sensitivity.

Method Performance

Table 3: Method Detection and Quantification Limits

AnalyteMethod Detection Limit (MDL) (µg/L)Minimum Reporting Level (MRL) (µg/L)
DACT0.0250.05
DIA0.0180.04
DEA0.0200.04
Atrazine0.0150.03
Accuracy and Precision

The accuracy and precision of the method were determined by analyzing seven replicate laboratory fortified blanks (LFB) at multiple concentrations.

Table 4: Recovery and Precision Data in Reagent Water

AnalyteFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
DACT0.1994.5
1.01013.1
DIA0.1984.2
1.01002.8
DEA0.1975.1
1.0993.5
Atrazine0.11023.8
1.01012.5

Data is representative of performance expected from EPA Method 536.

A key advantage of using ¹³C₃-DACT is its ability to correct for matrix-induced signal suppression. In a study evaluating a surface water sample with high total organic carbon, the ¹³C₃-DACT response was suppressed by 26%; however, because the native DACT analyte was affected equally, the final calculated recovery was 99%.[2] This demonstrates the critical importance of a closely matched internal standard for accurate quantification in complex matrices.

Experimental Workflow

The overall analytical process from sample receipt to final data reporting is streamlined for high-throughput operation.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Water Sample Preserve Preserve with Ammonium Acetate Sample->Preserve Spike Spike with Internal Standard Mix (incl. 13C3-DACT) Preserve->Spike Vortex Vortex to Mix Spike->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer Inject Direct Aqueous Injection Transfer->Inject Chrom Chromatographic Separation (C18 Reversed-Phase) Inject->Chrom Ionize Electrospray Ionization (ESI+) Chrom->Ionize Detect Tandem MS Detection (dMRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for the LC-MS/MS analysis of Atrazine metabolites.

Conclusion

The described LC-MS/MS method provides a sensitive, accurate, and high-throughput solution for the analysis of atrazine and its primary chlorinated metabolites in water. The direct injection approach minimizes sample handling, reducing the potential for error and increasing sample throughput. The use of specific stable isotope-labeled internal standards for each analyte, particularly the custom-synthesized ¹³C₃-DACT for diaminochlorotriazine, is critical for correcting matrix effects and ensuring the highest quality quantitative data. This method is highly suitable for routine monitoring of drinking water quality and for research in environmental science and toxicology.

References

Application Notes and Protocols for the Analysis of 6-Chloro-1,3,5-triazine-2,4-diamine in Soil Using its ¹³C₃-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the quantitative analysis of 6-chloro-1,3,5-triazine-2,4-diamine, a primary metabolite of the herbicide atrazine, in soil samples. To ensure high accuracy and precision, this method employs isotope dilution mass spectrometry using 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ as an internal standard. The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects and variations in sample extraction and ionization efficiency during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1]

The protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for soil samples, followed by analysis using LC-MS/MS. The QuEChERS method has been widely adopted for pesticide residue analysis in various matrices due to its simplicity, high throughput, and minimal solvent usage.[2]

Analyte and Internal Standard Information

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Chloro-1,3,5-triazine-2,4-diamine (Analyte)3397-62-4C₃H₄ClN₅145.55
6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ (Internal Standard)1216850-33-7¹³C₃H₄ClN₅148.53

Experimental Protocols

Soil Sample Preparation and Extraction (Modified QuEChERS)

This protocol is adapted from established methods for pesticide residue analysis in soil.[2][3]

Materials:

  • Soil sample (air-dried and sieved through a 2-mm mesh)

  • 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ internal standard solution (in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge capable of 3500 rpm or higher

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Spike the soil sample with an appropriate volume of the 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ internal standard solution to achieve a final concentration of 10 µg/kg.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3500 rpm for 5 minutes.

  • Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Soil_Extraction_Workflow cluster_extraction Sample Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis soil 1. Weigh 10g Soil spike 2. Spike with ¹³C₃-Internal Standard soil->spike add_acn 3. Add 10mL Acetonitrile & Vortex spike->add_acn add_salts 4. Add MgSO₄ & NaCl & Shake add_acn->add_salts centrifuge1 5. Centrifuge add_salts->centrifuge1 transfer 6. Transfer 1mL Supernatant centrifuge1->transfer add_sorbents 7. Add PSA & C18 & Vortex transfer->add_sorbents centrifuge2 8. Centrifuge add_sorbents->centrifuge2 to_vial 9. Transfer to Vial for LC-MS/MS centrifuge2->to_vial

Figure 1. Workflow for soil sample extraction and cleanup.
LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium formate in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Gradient:

    • Start with 30% B

    • Linear gradient to 90% B over 3.0 minutes

    • Hold at 90% B for 1.5 minutes

    • Return to 30% B in 1.0 minute

    • Re-equilibrate for 1.0 minute

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4000 V

  • Gas Temperature: 350 °C

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 10 L/min

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

The following MRM transitions should be monitored. The transitions for the ¹³C₃-labeled internal standard are predicted based on a 3 Da mass shift from the unlabeled analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
6-Chloro-1,3,5-triazine-2,4-diamine (Quantifier)146.0104.015
6-Chloro-1,3,5-triazine-2,4-diamine (Qualifier)146.068.020
6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ (Quantifier)149.0107.015
6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ (Qualifier)149.071.020

Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Logical_Relationship cluster_analyte Analyte cluster_is Internal Standard cluster_lcms LC-MS/MS System cluster_data Data Analysis Analyte 6-Chloro-1,3,5-triazine-2,4-diamine (in soil extract) LC LC Separation Analyte->LC IS 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ (spiked) IS->LC MS MS/MS Detection (MRM) LC->MS Separated Analytes Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Peak Areas Quant Quantify Analyte Concentration Ratio->Quant Calibration Curve

Figure 2. Logical relationship for quantification using an internal standard.

Data Presentation and Performance

The following tables summarize typical performance data for the analysis of atrazine and its metabolites, including 6-chloro-1,3,5-triazine-2,4-diamine, in soil using LC-MS/MS with isotope dilution.

Method Validation Data
ParameterValueReference
Limit of Quantification (LOQ)0.01 mg/kg (10 µg/kg)EPA MRID 49537101
Limit of Detection (LOD)0.04 µg/kgResidual Characteristics of Atrazine...[3]
Linearity (r²)>0.995Residual Characteristics of Atrazine...[3]
Recovery70-120%EPA MRID 49537102
Relative Standard Deviation (RSD)<20%EPA MRID 49537102
Recovery Data in Different Soil Types
Soil TypeSpiked Level (µg/kg)Average Recovery (%)RSD (%)
Sandy Loam10958
Clay Loam108812
Silt Loam109210
Sandy Loam50986
Clay Loam50919
Silt Loam50947

Note: The recovery data presented here are representative and may vary depending on the specific soil characteristics and laboratory conditions.

Conclusion

The described method, utilizing a modified QuEChERS extraction and isotope dilution LC-MS/MS analysis with 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃, provides a robust and reliable approach for the quantification of 6-chloro-1,3,5-triazine-2,4-diamine in various soil matrices. The use of a stable isotope-labeled internal standard is essential for achieving the high levels of accuracy and precision required for environmental monitoring and research in agrochemical development. The method demonstrates good recovery, low limits of quantification, and excellent linearity, making it suitable for routine analysis.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of triazine herbicides in environmental samples using isotope dilution mass spectrometry (IDMS). This method offers high selectivity and sensitivity, making it ideal for trace-level detection in complex matrices.

Introduction

Triazine herbicides are widely used in agriculture and have been detected as environmental contaminants in various matrices, including water, soil, and food.[1][2] Their potential toxicity necessitates sensitive and accurate analytical methods for monitoring their presence.[1] Isotope dilution mass spectrometry is a robust analytical technique that corrects for matrix effects and variations in sample preparation and instrument response by using a stable isotope-labeled internal standard. This application note details a comprehensive protocol for the analysis of common triazines, such as atrazine and simazine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled analog of the analyte to the sample prior to any sample preparation steps. The labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during processing.

G cluster_sample Sample cluster_standard Standard cluster_process Analytical Process cluster_result Result Analyte Native Analyte Preparation Sample Preparation (Extraction, Cleanup) Analyte->Preparation Isotope Isotopically Labeled Standard Isotope->Preparation Analysis Mass Spectrometry Analysis Preparation->Analysis Ratio Measure Signal Ratio (Native / Labeled) Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices and target analytes.

Materials and Reagents
  • Solvents: HPLC-grade or equivalent methanol, acetonitrile, ethyl acetate, and water.

  • Reagents: Formic acid, ammonium acetate, and anhydrous sodium sulfate.

  • Analytical Standards: Native triazine standards (e.g., atrazine, simazine, propazine, cyanazine) and their corresponding isotopically labeled internal standards (e.g., Atrazine-d5, Simazine-d10, Propazine-d14, Cyanazine-d5).[3][4]

  • Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cation exchange (MCX) cartridges.[5][6]

Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of native and isotopically labeled standards in methanol at a concentration of 100 µg/mL.[7]

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 5/95 (v/v) methanol/HPLC water) to create a series of calibration standards.[3][7] The concentration range should bracket the expected analyte concentrations in the samples.

  • Internal Standard Spiking Solution: Prepare a solution of the isotopically labeled internal standards at a concentration appropriate for spiking into all samples, blanks, and calibration standards. A final concentration of 5 ng/mL for each internal standard is a common starting point.[3]

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

  • Fortification: Add a known amount of the internal standard spiking solution to a measured volume of the water sample (e.g., 250 mL).[4]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the fortified water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent such as ethyl acetate or a mixture of dichloromethane and methanol.[4]

  • Solvent Exchange: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • Extraction: Extract a known mass of the soil sample (e.g., 20 g) with a suitable solvent mixture, such as water-methanol (99:1, v/v), using ultrasonication.[1]

  • Fortification: Add the internal standard spiking solution to the extract.

  • Cleanup: The extract may require cleanup using techniques like dispersive solid-phase extraction (d-SPE) or passage through a cleanup cartridge to remove matrix components.

  • Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute it in the initial mobile phase.

Instrumental Analysis: LC-MS/MS
  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., Hypersil GOLD 100 x 2.1 mm, 3 µm) is commonly used.[3]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.[3]

    • Flow Rate: A typical flow rate is 400 µL/min.[3]

    • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for triazines.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each native analyte and its corresponding labeled internal standard should be optimized.

G Sample Sample Collection (Water, Soil, etc.) Spike Spike with Isotopically Labeled Internal Standards Sample->Spike Extraction Extraction (e.g., SPE for water, Ultrasonication for soil) Spike->Extraction Cleanup Extract Cleanup (e.g., d-SPE) Extraction->Cleanup Concentration Concentration and Reconstitution Cleanup->Concentration Analysis LC-MS/MS Analysis (MRM Mode) Concentration->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Experimental Workflow for Triazine Analysis.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the native analyte to the internal standard against the concentration of the native analyte for the series of calibration standards.

  • Quantification: Determine the concentration of the triazine in the sample by calculating its peak area ratio to the internal standard and using the calibration curve to determine the corresponding concentration.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of triazines using isotope dilution mass spectrometry. Values can vary depending on the specific analyte, matrix, and instrumentation.

AnalyteMatrixMethodLOQLODRecovery (%)Reference
AtrazineWaterGC/MS-38 ppt>85[5]
SimazineWaterGC/MS-75 ppt>85[5]
AtrazineWaterDLLME-HPLC-DAD-0.1 ng/mL-[8]
SimazineWaterDLLME-HPLC-DAD-0.05 ng/mL-[8]
AtrazineSoilDLLME-HPLC-DAD-0.2 ng/g-[8]
SimazineSoilDLLME-HPLC-DAD-0.1 ng/g-[8]
AtrazineDrinking WaterLC-MS/MS0.10 ppb0.0005 ng injected-[7]
SimazineDrinking WaterLC-MS/MS0.10 ppb0.0005 ng injected-[7]
19 TriazinesCerealHPLC-LIT-MS³0.0024-0.4500 µg/kg0.0020-0.4200 µg/kg70.1-112.8[6]
Atrazine & MetabolitesUrineSPE-HPLC-MS/MS-0.03-2.80 ng/mL87-112[9]

Conclusion

The isotope dilution mass spectrometry method detailed in this application note provides a reliable and accurate approach for the quantification of triazine herbicides in various environmental matrices. The use of isotopically labeled internal standards effectively compensates for matrix-induced signal suppression or enhancement and procedural losses, leading to high-quality analytical data. This protocol serves as a valuable resource for researchers, scientists, and professionals involved in environmental monitoring and food safety analysis.

References

Application Notes and Protocols for DACT Analysis with Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D'-acetyl-L-carnitine (DACT), an acetylated form of L-carnitine, plays a crucial role in cellular energy metabolism. It is involved in the transport of fatty acids into the mitochondria for β-oxidation.[1] The quantitative analysis of DACT in biological matrices, such as plasma and serum, is essential for studying various metabolic disorders and for monitoring therapeutic interventions. This document provides detailed application notes and protocols for the robust and accurate quantification of DACT using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of an internal standard is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high precision and accuracy.[2][3]

Quantitative Data Summary

The following tables summarize representative quantitative data from validated LC-MS/MS methods for DACT analysis in human plasma. These values are provided as a general guideline and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low QC3< 10< 1585 - 115[2]
Medium QC80< 10< 1585 - 115[2]
High QC800< 10< 1585 - 115[2]

Experimental Protocols

Materials and Reagents
  • D'-acetyl-L-carnitine (DACT) reference standard

  • D'-acetyl-L-carnitine-d3 (DACT-d3) internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system

Standard Solution Preparation
  • DACT Stock Solution (1 mg/mL): Accurately weigh and dissolve DACT reference standard in methanol.

  • DACT Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve DACT-d3 in methanol.

  • IS Working Solution (250 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.[4]

Sample Preparation: Protein Precipitation

This protocol is for the extraction of DACT from plasma samples.

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the IS working solution (250 ng/mL) to each plasma sample, calibration standard, and quality control sample.

  • Add 800 µL of cold acetonitrile to each tube.[5]

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.[5]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile in 5mM ammonium acetate solution).[4]

  • Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: HILIC silica column (e.g., 50 x 2.0 mm, 4 µm)[4]

  • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 90% B

    • 1-2 min: 90% to 10% B

    • 2-3 min: 10% B

    • 3.1-5 min: 90% B (re-equilibration)

  • Flow Rate: 0.4 mL/min[4]

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • DACT: Precursor ion > Product ion (e.g., m/z 204.1 > 85.0)

    • DACT-d3: Precursor ion > Product ion (e.g., m/z 207.1 > 85.0)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (DACT-d3) plasma->add_is add_acn Add Acetonitrile (800 µL) & Vortex add_is->add_acn incubate Incubate (4°C, 30 min) add_acn->incubate centrifuge1 Centrifuge (14,000 x g, 10 min) incubate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (14,000 x g, 5 min) reconstitute->centrifuge2 final_sample Transfer to Vial centrifuge2->final_sample lcms Inject into LC-MS/MS final_sample->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Experimental workflow for DACT sample preparation and analysis.

carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix acetyl_coa_c Acetyl-CoA cpt1 CPT1 acetyl_coa_c->cpt1 carnitine_c Carnitine carnitine_c->cpt1 dact_c D'-acetyl-L-carnitine (DACT) cpt1->dact_c cact CACT dact_c->cact cact->carnitine_c Antiport dact_m D'-acetyl-L-carnitine (DACT) cact->dact_m cpt2 CPT2 dact_m->cpt2 acetyl_coa_m Acetyl-CoA cpt2->acetyl_coa_m carnitine_m Carnitine carnitine_m->cpt2 beta_ox β-Oxidation acetyl_coa_m->beta_ox

Caption: The Carnitine Shuttle signaling pathway.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 6-Chloro-1,3,5-triazine-2,4-diamine-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3,5-triazine-2,4-diamine is a key chemical intermediate and a primary degradation product of widely used triazine herbicides such as atrazine and simazine. Its isotopically labeled form, 6-Chloro-1,3,5-triazine-2,4-diamine-13C3, serves as an essential internal standard for accurate quantification in complex matrices by mass spectrometry. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies outlined are crucial for environmental monitoring, pharmacokinetic studies, and metabolic research.

Mass Transitions for Quantitative Analysis

The quantification of 6-Chloro-1,3,5-triazine-2,4-diamine and its 13C3-labeled internal standard is typically performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The precursor ion for both the analyte and the internal standard is the protonated molecule, [M+H]+. Fragmentation via collision-induced dissociation (CID) results in characteristic product ions.

The molecular weight of the unlabeled 6-Chloro-1,3,5-triazine-2,4-diamine is 145.55 g/mol , while the 13C3 labeled version has a molecular weight of approximately 148.53 g/mol . The precursor ion for the unlabeled compound is m/z 146, and for the 13C3 labeled compound, it is m/z 149. Common fragmentation of the triazine ring structure involves the loss of neutral molecules. Based on the fragmentation pattern of the unlabeled compound, two primary product ions are typically monitored for confirmation and quantification.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
6-Chloro-1,3,5-triazine-2,4-diamine146.0110.185.115 - 25
This compound149.0113.188.115 - 25

Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.

Experimental Protocols

This section details a standard protocol for the analysis of this compound and its unlabeled counterpart in aqueous samples.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of 6-Chloro-1,3,5-triazine-2,4-diamine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a methanol/water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of the 13C3-labeled internal standard in methanol at a concentration that will result in a final concentration of 5 ng/mL in all samples and standards when added.

  • Sample Preparation: For aqueous samples such as drinking water, minimal preparation is required.[1]

    • Allow the sample to reach room temperature.

    • If the sample contains residual chlorine, it should be quenched.

    • For each 1 mL of aqueous sample, add a predetermined volume of the internal standard spiking solution to achieve a final concentration of 5 ng/mL.

    • Vortex the sample to ensure thorough mixing.

    • If necessary, filter the sample through a 0.22 µm filter before injection.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is suitable for separation.

  • Mobile Phase A: 5 mM Ammonium acetate in water.[2]

  • Mobile Phase B: Methanol.[2]

  • Flow Rate: 400 µL/min.[2]

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient from 10% to 90% B

    • 5-7 min: Hold at 90% B

    • 7.1-10 min: Return to 10% B and equilibrate

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (1 mg/mL) working Working Standards stock->working lc Liquid Chromatography working->lc Calibration Curve is_spike Internal Standard Spike is_spike->lc Spiked Sample sample Aqueous Sample sample->is_spike ms Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report analyte_relationship cluster_compounds Compounds for Analysis cluster_properties Key Properties analyte 6-Chloro-1,3,5-triazine-2,4-diamine (Analyte) mw_analyte MW: ~145.55 analyte->mw_analyte is This compound (Internal Standard) mw_is MW: ~148.53 is->mw_is precursor_analyte [M+H]+: m/z 146 mw_analyte->precursor_analyte precursor_is [M+H]+: m/z 149 mw_is->precursor_is

References

Application of ¹³C₃-DACT in Environmental Monitoring Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diaminochlorotriazine (DACT) is a principal degradation product of the widely used herbicide atrazine. Due to its persistence and potential for groundwater contamination, the accurate and sensitive monitoring of DACT in environmental matrices is crucial for assessing water quality and human exposure. The use of stable isotope-labeled internal standards is a well-established analytical technique to improve the accuracy and precision of quantitative analysis by mass spectrometry. ¹³C₃-DACT, a stable isotope-labeled analog of DACT, serves as an ideal internal standard for isotope dilution methods, compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of ¹³C₃-DACT in environmental monitoring studies.

Analytical Principle

The core principle behind using ¹³C₃-DACT as an internal standard is isotope dilution mass spectrometry (IDMS). A known amount of ¹³C₃-DACT is added to the environmental sample prior to extraction and analysis. Since ¹³C₃-DACT is chemically identical to the native DACT, it behaves similarly during sample preparation and analysis. By measuring the ratio of the mass spectrometric signal of the native DACT to that of the ¹³C₃-DACT, the concentration of DACT in the original sample can be accurately determined, correcting for any losses during sample processing or fluctuations in instrument performance.

Applications

¹³C₃-DACT is primarily used as an internal standard for the quantitative analysis of DACT in various environmental matrices, including:

  • Water Samples: Groundwater, surface water, and drinking water.

  • Soil and Sediment Samples: Assessing the persistence and leaching of atrazine and its metabolites.

  • Biological Samples: Biomonitoring studies in organisms to understand exposure and metabolism.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of atrazine and its metabolites, including DACT, in water samples using isotope dilution mass spectrometry with isotopically labeled internal standards. While specific data for ¹³C₃-DACT is not extensively published, the presented values are representative of the performance of such methods.

AnalyteMatrixMethodLimit of Quantification (LOQ) (µg/L)Limit of Detection (LOD) (µg/L)Mean Recovery (%)Reference
AtrazineSurface WaterGC-MSD0.100.0590 ± 12[1]
Deethylatrazine (DEA)Surface WaterGC-MSD0.100.0592 ± 13[1]
Deisopropylatrazine (DIA)Surface WaterGC-MSD0.100.0598 ± 16[1]
Diaminochlorotriazine (DACT) Surface Water GC-MSD 0.10 0.05 85 ± 20 [1]
AtrazineGround/Surface WaterSPE-GC-MSD0.10-96 ± 6.9[2]
Deethylatrazine (DEA)Ground/Surface WaterSPE-GC-MSD0.10-96 ± 5.5[2]
Deisopropylatrazine (DIA)Ground/Surface WaterSPE-GC-MSD0.10-95 ± 6.8[2]
Diaminochlorotriazine (DACT) Ground/Surface Water SPE-GC-MSD 0.10 - 100 ± 10 [2]

Note: The data for DACT in the table is based on methods for atrazine and its dealkylated metabolites, which often include DACT. The use of ¹³C₃-DACT as an internal standard is expected to yield similar or improved performance.

Experimental Protocols

Protocol 1: Analysis of DACT in Water Samples using SPE and GC-MS

This protocol describes the determination of DACT in water samples using solid-phase extraction (SPE) for sample cleanup and concentration, followed by gas chromatography-mass spectrometry (GC-MS) for analysis, with ¹³C₃-DACT as the internal standard.

1. Materials and Reagents

  • ¹³C₃-DACT internal standard solution (e.g., 1 µg/mL in methanol)

  • DACT analytical standard

  • Methanol, Ethyl acetate, Dichloromethane (pesticide residue grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Anhydrous sodium sulfate

  • Nitrogen gas for evaporation

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation and Extraction

  • Sample Collection: Collect water samples in clean glass bottles. Store at 4°C until analysis.

  • Internal Standard Spiking: To a 500 mL water sample, add a known amount of ¹³C₃-DACT internal standard solution (e.g., 50 µL of 1 µg/mL solution to achieve a concentration of 0.1 µg/L).

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the retained analytes from the cartridge with 2 x 5 mL of ethyl acetate.

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the final extract to a volume of 1 mL with ethyl acetate for GC-MS analysis.

3. GC-MS Analysis

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Interface Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • DACT ions (example m/z): [Insert characteristic m/z values for DACT]

    • ¹³C₃-DACT ions (example m/z): [Insert characteristic m/z values for ¹³C₃-DACT, expected to be +3 amu from DACT]

4. Quantification

Prepare a calibration curve using standards containing known concentrations of DACT and a constant concentration of ¹³C₃-DACT. The concentration of DACT in the samples is calculated based on the ratio of the peak area of the native DACT to the peak area of the ¹³C₃-DACT internal standard.

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the degradation pathway of atrazine to DACT and the logical role of ¹³C₃-DACT in the analytical workflow.

Atrazine_Degradation_and_Analysis cluster_degradation Environmental Degradation Pathway cluster_analysis Analytical Workflow Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA Dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA Dealkylation DACT DACT (Diaminochlorotriazine) DEA->DACT Dealkylation DIA->DACT Dealkylation DACT_native Native DACT in Sample MS_Signal Mass Spectrometry Signal Ratio DACT_native->MS_Signal DACT_IS ¹³C₃-DACT (Internal Standard) DACT_IS->MS_Signal Concentration DACT Concentration MS_Signal->Concentration Quantification

Caption: Atrazine degradation to DACT and the role of ¹³C₃-DACT in its analysis.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the analysis of DACT in environmental water samples using ¹³C₃-DACT.

Experimental_Workflow Sample 1. Water Sample Collection Spiking 2. Spike with ¹³C₃-DACT Internal Standard Sample->Spiking SPE 3. Solid-Phase Extraction (SPE) Spiking->SPE Elution 4. Elution of Analytes SPE->Elution Concentration 5. Concentration of Eluate Elution->Concentration Analysis 6. GC-MS Analysis Concentration->Analysis Quantification 7. Data Processing and Quantification Analysis->Quantification

Caption: Workflow for DACT analysis in water using ¹³C₃-DACT and GC-MS.

References

Application Note and Protocol for the Preparation of a 13C3 Labeled Internal Standard Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL IS) is crucial for achieving accurate and precise results.[1][2] SIL ISs, especially those labeled with 13C, possess nearly identical physicochemical properties to their unlabeled analyte counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][3] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more reliable quantification.[2][4] This document provides a detailed protocol for the preparation of a 13C3 labeled internal standard stock solution, a critical first step in many quantitative bioanalytical and drug development assays.

Materials and Equipment

Materials:

  • 13C3 Labeled Internal Standard (solid form, >99% isotopic purity)

  • High-purity solvent (e.g., LC-MS grade methanol, acetonitrile, or as recommended by the standard manufacturer)[5]

  • Volumetric flasks (Class A) of appropriate sizes (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Micropipettes (calibrated)

  • Amber glass vials with PTFE-lined caps for storage[6]

Equipment:

  • Vortex mixer

  • Ultrasonic bath

Experimental Protocol

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of a 13C3 labeled internal standard. Subsequent dilutions can be made from this stock to prepare working solutions.

1. Pre-Preparation:

  • Allow the container of the 13C3 labeled internal standard to equilibrate to room temperature before opening to prevent condensation.

  • Ensure all glassware is scrupulously clean and dry.

  • Record all information, including the lot number of the standard, solvent, and equipment used, in a laboratory notebook.

2. Weighing the Internal Standard:

  • Tare the analytical balance with a clean weighing paper or boat.

  • Accurately weigh approximately 1 mg of the 13C3 labeled internal standard. Record the exact weight to four decimal places (e.g., 1.XXXX mg).

3. Dissolving the Internal Standard:

  • Carefully transfer the weighed standard into a 1 mL Class A volumetric flask.

  • Add a small amount of the chosen high-purity solvent (e.g., methanol) to the flask, approximately half the final volume.

  • Vortex the flask for 30-60 seconds to aid dissolution. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Once the standard is fully dissolved, bring the solution to the final volume of 1 mL with the same solvent.

  • Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.

4. Storage and Handling:

  • Transfer the prepared stock solution into a clearly labeled amber glass vial with a PTFE-lined cap.

  • The label should include the name of the internal standard, concentration, solvent, preparation date, and initials of the preparer.

  • Store the stock solution at a refrigerated temperature, typically 2-8°C, and protected from light to ensure its stability.[5][6]

5. Quality Control:

  • It is recommended to verify the concentration and purity of the newly prepared stock solution. This can be done by comparing its response (e.g., via LC-MS) against a previously validated stock solution or by using it to prepare a known concentration standard and analyzing it.

  • Internal quality control (IQC) procedures should be in place to monitor the performance of the internal standard over time.[7]

Data Presentation

The following table provides an example of how to record the quantitative data associated with the preparation of the 13C3 labeled internal standard stock solution.

ParameterValue
Internal Standard Information
Name of Internal Standard[Specify Name]
Lot Number[Specify Lot Number]
Chemical Purity>98%
Isotopic Purity>99% (13C3)
Stock Solution Preparation
Mass of Internal Standard (mg)1.052
SolventLC-MS Grade Methanol
Final Volume (mL)1.00
Calculated Concentration
Stock Solution Concentration (mg/mL)1.052
Storage Conditions
Storage Temperature (°C)4
Storage LocationRefrigerator
Quality Control
Date of Preparation2025-12-07
Prepared By[Initials]
Expiration Date[Specify Date]
QC Check (Pass/Fail)Pass

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the 13C3 labeled internal standard stock solution.

G Workflow for Preparing 13C3 Labeled Internal Standard Stock Solution A Equilibrate Standard to Room Temperature B Accurately Weigh ~1 mg of 13C3 Standard A->B C Transfer to 1 mL Volumetric Flask B->C D Add Solvent and Dissolve (Vortex/Sonicate) C->D E Bring to Final Volume with Solvent D->E F Homogenize by Inverting E->F G Transfer to Labeled Amber Vial F->G H Store at 2-8°C, Protected from Light G->H I Perform Quality Control Check H->I

Caption: Workflow for preparing the 13C3 internal standard stock solution.

References

Troubleshooting & Optimization

Technical Support Center: DACT Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of DACT (deuterated internal standard) and other internal standards during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low or poor internal standard recovery?

Low recovery of internal standards can originate from several factors throughout the analytical process. These can be broadly categorized into three main areas:

  • Matrix Effects: Components within the sample matrix (e.g., soil, water, plasma, tissue) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or, less commonly, enhancement.[1][2][3][4] This is a prevalent issue in methods like LC-MS and GC-MS.

  • Sample Preparation Inefficiency: Issues during the sample preparation steps are a common source of low and inconsistent recovery. This includes incomplete extraction of the internal standard from the sample matrix, loss of the internal standard during cleanup steps, inconsistent pipetting, variable solvent evaporation during reconstitution, or inadequate mixing.[1][5]

  • Internal Standard Stability and Properties: The inherent properties of the internal standard itself can contribute to low recovery. This may involve the degradation of the internal standard due to exposure to light, oxygen, or heat, or issues like the loss of a deuterium label (isotopic exchange) for deuterated standards.[2][6][7]

Q2: How can I determine if matrix effects are the cause of low DACT recovery?

A post-extraction spike analysis is a standard method to investigate the presence and extent of matrix effects.[1][7][8] This involves comparing the signal of the internal standard in a clean solvent to its signal when spiked into a sample matrix extract after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects. For a detailed methodology, refer to the "Experimental Protocols" section below.

Q3: My internal standard recovery is inconsistent across a batch of samples. What is the likely cause?

Inconsistent recovery across a batch often points to variability in the sample preparation process.[5] Key areas to investigate include:

  • Inconsistent Pipetting: Ensure accurate and consistent addition of the internal standard to every sample.

  • Variable Extraction Efficiency: Differences in sample matrix composition between samples can lead to varied extraction recoveries.

  • Autosampler Issues: Inconsistent injection volumes or air bubbles in the syringe can cause significant variability.[5]

Q4: Can the concentration of the internal standard affect its recovery?

Yes, an inappropriate concentration of the internal standard can lead to issues.[9]

  • Concentration too low: This can result in a poor signal-to-noise ratio, making accurate quantification difficult. It can also make the internal standard more susceptible to ion suppression from the matrix.[9]

  • Concentration too high: This can lead to detector saturation.[9]

It is crucial to optimize the internal standard concentration for your specific application and instrument.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low DACT internal standard recovery.

Initial Troubleshooting Steps

If you are experiencing low DACT recovery, start by systematically evaluating your analytical process. The following diagram illustrates a logical workflow for troubleshooting.

Troubleshooting Low Internal Standard Recovery A Low DACT Recovery Observed B Review Sample Preparation Protocol A->B C Check LC-MS/MS System Performance A->C D Evaluate Internal Standard Integrity A->D E Perform Matrix Effect Experiment (Post-Extraction Spike) B->E If protocol is followed correctly G Optimize LC-MS/MS Parameters C->G H Select a More Suitable Internal Standard D->H F Optimize Sample Preparation E->F If matrix effects are significant I Problem Resolved F->I G->I H->I

Caption: A logical workflow for troubleshooting low internal standard recovery.

Issue: Consistent Low Recovery in All Samples

If you observe consistently low recovery across all samples, including quality controls and blanks, consider the following:

Potential Cause Troubleshooting Action
Inefficient Extraction Optimize the extraction solvent, pH, and technique (e.g., sonication, heating) to improve extraction efficiency.[2]
Internal Standard Degradation Prepare fresh internal standard stock solutions. Protect solutions from light and heat, and consider adding antioxidants if necessary.[2]
Incorrect Internal Standard Concentration Verify the concentration of your stock and working solutions. Perform an experiment to optimize the internal standard concentration.[9]
Suboptimal MS Parameters Optimize mass spectrometer source parameters such as spray voltage, gas flows, and temperature to improve ionization efficiency.[9]
Issue: Inconsistent or Random Low Recovery

When low recovery is sporadic and unpredictable across a batch, the issue is often related to process variability.

Potential Cause Troubleshooting Action
Inconsistent Sample Preparation Review and standardize pipetting techniques. Ensure thorough mixing at all stages. For solid-phase extraction (SPE), control the flow rate during sample loading and elution.[1][5]
Autosampler Malfunction Check for air bubbles in the autosampler syringe and ensure consistent injection volumes.[5]
Matrix Effects Varying Between Samples If the sample matrix is highly variable, consider more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[10]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of the DACT internal standard in a clean solvent (e.g., the final mobile phase composition) at the concentration used in your assay.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or internal standard) using your established procedure. After extraction, spike the resulting extract with the DACT internal standard at the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the DACT internal standard before initiating the extraction process. This set is used to evaluate overall recovery.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area of the DACT internal standard.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value less than 100% indicates ion suppression.

      • A value greater than 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

The following table provides a hypothetical example of data from a matrix effect experiment.

Sample SetDescriptionMean Peak AreaMatrix Effect (%)Recovery (%)
Set A IS in Clean Solvent1,500,000--
Set B IS in Extracted Blank Matrix750,00050%-
Set C IS Spiked in Blank Matrix Before Extraction600,000-80%

In this example, the significant drop in peak area between Set A and Set B indicates a strong matrix effect (50% ion suppression). The recovery calculation shows that the extraction process itself is 80% efficient.

Matrix Effect Evaluation Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Set A: IS in Clean Solvent D LC-MS/MS Analysis A->D B Set B: Blank Matrix Extract + IS B->D C Set C: Blank Matrix + IS -> Extract C->D E Calculate Matrix Effect: (Area B / Area A) * 100 D->E F Calculate Recovery: (Area C / Area B) * 100 D->F

Caption: Workflow for evaluating matrix effects and recovery using a post-extraction spike experiment.

Protocol 2: Optimizing Internal Standard Concentration

This protocol helps determine the optimal concentration of the DACT internal standard for your specific assay.

Methodology:

  • Prepare Analyte Calibration Standards: Create a series of calibration standards for your target analyte at concentrations that span the expected range of your samples.

  • Prepare Internal Standard Working Solutions: Prepare several working solutions of the DACT internal standard at different concentrations (e.g., 5, 10, 25, 50, and 100 ppb).

  • Spike Samples: For each analyte calibration standard, create separate samples and spike each with one of the DACT internal standard working solutions.

  • Analyze and Evaluate:

    • Analyze all prepared samples.

    • For each internal standard concentration, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Evaluate the linearity (R²) of the calibration curves for each internal standard concentration.

    • Monitor the peak area of the internal standard across all samples. The ideal concentration will yield a consistent internal standard peak area and the best linearity for the calibration curve.[9]

References

Technical Support Center: Matrix Effects in ESI-MS Analysis of Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to matrix effects in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of triazine herbicides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of ESI-MS analysis of triazines?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the triazine analytes of interest.[1] These components can include, but are not limited to, salts, lipids, proteins, humic substances, and other organic molecules originating from the sample's environment (e.g., soil, water, food).[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target triazine analytes in the ESI source, leading to either a suppression or, less commonly, an enhancement of the analyte's signal.[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1]

Q2: What are the primary causes of ion suppression and enhancement for triazines?

A2: Ion suppression, the more prevalent issue, can be attributed to several mechanisms:

  • Competition for Ionization: Co-eluting matrix components can compete with triazine molecules for the limited available charge on the surface of the ESI droplets, thereby reducing the ionization efficiency of the analytes.[1]

  • Changes in Droplet Properties: Matrix components can alter the physicochemical properties of the ESI droplets, such as surface tension and viscosity. This can impede solvent evaporation and the subsequent release of gas-phase analyte ions.[1]

  • Ion Neutralization: In the gas phase, basic compounds present in the matrix can neutralize the protonated triazine ions, diminishing the signal detected by the mass spectrometer.

Ion enhancement is less common but can occur when matrix components improve the ionization efficiency of the triazine analytes, for instance, by altering the mobile phase pH in the ESI source to favor analyte ionization.

Q3: How can I determine if my triazine analysis is impacted by matrix effects?

A3: The most reliable method for assessing matrix effects is the post-extraction spike comparison . This involves comparing the signal response of a triazine standard spiked into a blank matrix extract (that has undergone the full sample preparation procedure) with the response of the same standard in a neat solvent. A significant deviation in the signal intensity indicates the presence of matrix effects.

The Matrix Effect (ME) can be quantified using the following formula:

ME (%) = (Peak Area of Analyte in Matrix / Peak Area of Analyte in Solvent) x 100

  • A value < 100% indicates ion suppression .

  • A value > 100% indicates ion enhancement .

  • Values between 80% and 120% are often considered acceptable, though this can depend on the specific analytical requirements.[3]

Troubleshooting Guide

Observed Problem Potential Cause (Matrix Effect Related) Recommended Solution(s)
Low and inconsistent signal intensity for triazine analytes Ion Suppression: Co-eluting matrix components are interfering with the ionization of your target triazines.[4]1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[4] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Atrazine-d5) will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[5][6] 3. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation as your samples.[3] 4. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Poor peak shape (e.g., tailing, fronting, splitting) Column Contamination: Accumulation of matrix components on the analytical column can lead to peak distortion.[4] Incompatible Sample Solvent: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase.1. Guard Column: Use a guard column and replace it regularly. 2. Column Flushing: Flush the analytical column according to the manufacturer's instructions. 3. Reconstitution Solvent: Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase.
Inaccurate quantification (poor recovery) Uncompensated Matrix Effects: Using a solvent-based calibration curve when significant matrix effects are present will lead to inaccurate results.1. Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement. 2. Implement Compensation Strategy: Use either matrix-matched calibration or a suitable internal standard (ideally a SIL-IS) to correct for the observed matrix effects.
High background noise or "ghost peaks" System Contamination: Carryover of matrix components from previous injections.1. Blank Injections: Run blank injections between samples to check for carryover. 2. Injector Wash: Implement a more rigorous needle and injection port washing protocol. 3. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.

Quantitative Data on Matrix Effects

The extent of matrix effects is highly dependent on the specific triazine, the sample matrix, and the analytical method employed. The following table summarizes representative data on matrix effects for common triazines in different matrices.

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
Atrazine Farmland SoilAccelerated Solvent Extraction & SPE85.2 - 101.5[7]
Simazine Farmland SoilAccelerated Solvent Extraction & SPE82.1 - 98.7[7]
Prometryn Farmland SoilAccelerated Solvent Extraction & SPE88.9 - 102.0[7]
Atrazine River WaterSPESignal Suppression Observed[8]
Simazine River WaterSPESignal Suppression Observed[8]
Atrazine Pond WaterSPESignificant Signal Suppression[8]
Atrazine Sea WaterSPESignificant Signal Suppression[8]
Atrazine SpinachQuEChERS85 - 110 (Recovery)[9]
Simazine SpinachQuEChERS88 - 105 (Recovery)[9]
Ametryn SpinachQuEChERS90 - 112 (Recovery)[9]

Note: The values presented are indicative and may vary. It is crucial to evaluate matrix effects for your specific matrix and analytical conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Triazines in Water Samples

This protocol is a general procedure for the extraction of triazine herbicides from water samples.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.[4]

  • Sample Loading:

    • Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[4]

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.[4]

  • Analyte Elution:

    • Elute the retained triazines with two 5 mL aliquots of ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Triazines in Soil

This protocol is a modified QuEChERS method for the extraction of triazine herbicides from soil samples.[3]

  • Sample Hydration and Spiking:

    • Weigh 5 g of soil into a 50 mL centrifuge tube.

    • Add 5 mL of deionized water to hydrate the sample.

    • If using an internal standard, spike the sample at this stage.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the contents of a salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 5 minutes.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.

Visualized Workflows

Troubleshooting_Matrix_Effects cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification start Inconsistent/Inaccurate Triazine Quantification q1 Perform Post-Extraction Spike Experiment start->q1 strat1 Optimize Sample Prep (SPE, QuEChERS) q1->strat1 Matrix Effect > ±20% end Accurate Quantification q1->end Matrix Effect < ±20% strat2 Use Stable Isotope-Labeled Internal Standard strat1->strat2 strat3 Implement Matrix-Matched Calibration strat2->strat3 strat4 Dilute Sample Extract strat3->strat4 strat4->end Re-evaluate Matrix Effect

Caption: Troubleshooting workflow for matrix effects.

SPE_Workflow start Start: Water Sample step1 Condition SPE Cartridge (Methanol, Water) start->step1 step2 Load Sample step1->step2 step3 Wash Cartridge (Remove Interferences) step2->step3 step4 Elute Triazines (Organic Solvent) step3->step4 step5 Evaporate & Reconstitute step4->step5 end Analysis by LC-MS/MS step5->end

References

Technical Support Center: Optimizing MS Source Parameters for 13C3-DACT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry (MS) source parameters for the analysis of 13C3-Dactinomycin (13C3-DACT). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal signal intensity and reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for 13C3-DACT in positive electrospray ionization (ESI) mode?

A1: Dactinomycin typically forms a protonated molecule [M+H]⁺ in positive ESI mode. Given the molecular weight of Dactinomycin (approx. 1255.4 g/mol ), the precursor ion for the 13C3-labeled internal standard, 13C3-DACT, is expected at m/z 1258.4. It is crucial to confirm this by infusing a standard solution and performing a full scan analysis.

Q2: I am observing a very low signal for my 13C3-DACT internal standard. What are the potential causes and how can I troubleshoot this?

A2: Low signal intensity for 13C3-DACT can stem from several factors. A systematic approach to troubleshooting is recommended.[1] First, verify the concentration and integrity of your standard solution, as degradation or incorrect dilution can lead to a weak signal. Next, ensure the mass spectrometer is properly calibrated. Finally, systematically optimize the MS source parameters, as these have a significant impact on ionization efficiency.[2]

Q3: My baseline is excessively noisy, which is interfering with the detection of the 13C3-DACT peak. What steps can I take to reduce the noise?

A3: High background noise can obscure your analyte signal. To mitigate this, start by using high-purity, LC-MS grade solvents and additives.[2] Contamination in the LC system, including tubing and solvent reservoirs, can also contribute to noise and should be flushed thoroughly. If the issue persists, consider improving your sample clean-up procedure to minimize matrix effects.[2] Routine cleaning and maintenance of the ion source and mass spectrometer optics are also essential.[2]

Q4: I am seeing unexpected peaks in my mass spectrum, and the intensity of the 13C3-DACT precursor ion is lower than anticipated. Could this be due to in-source fragmentation?

A4: Yes, observing unexpected fragment ions and a weaker than expected precursor ion can be indicative of in-source fragmentation.[2][3] This occurs when the analyte ion fragments within the ion source before entering the mass analyzer.[3] To address this, you can try optimizing the cone or declustering potential by reducing the voltage to minimize fragmentation. Additionally, high source temperatures can sometimes lead to thermal degradation, so experimenting with a lower drying gas temperature may improve the precursor ion intensity.[2]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of 13C3-DACT.

Issue 1: Low or No Signal Intensity

A systematic workflow can help identify the root cause of low signal intensity.

G cluster_0 Troubleshooting Low Signal Intensity start Low or No Signal for 13C3-DACT infuse Directly infuse 13C3-DACT standard start->infuse signal_check Is a stable signal observed? infuse->signal_check lc_issue Problem likely in LC system. Check column, mobile phase, tubing. signal_check->lc_issue Yes ms_issue Problem likely in MS source or settings. Proceed to MS parameter optimization. signal_check->ms_issue No

Caption: A flowchart for initial troubleshooting of low signal intensity.

Corrective Actions:

  • Verify Standard Integrity: Ensure your 13C3-DACT standard is not degraded and has been prepared at the correct concentration.

  • LC System Check: If a signal is present during infusion but not with LC-MS, inspect the LC system for leaks, blockages, or column issues. Ensure the mobile phase composition is appropriate.

  • MS Parameter Optimization: If no signal is observed during infusion, a systematic optimization of the ESI source parameters is necessary.[4]

Issue 2: High Background Noise or Poor Signal-to-Noise Ratio

High background can make peak integration difficult and reduce assay sensitivity.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Contaminated Solvents/ReagentsUse only high-purity, LC-MS grade solvents and additives.[2]
LC System ContaminationThoroughly flush the LC system, including solvent lines, pump, and autosampler.[5]
Sample Matrix EffectsImprove sample preparation with techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1]
Ion Source ContaminationClean the ESI probe, capillary, and source optics according to the manufacturer's guidelines.[6]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol describes a one-factor-at-a-time approach to optimize key ESI source parameters using direct infusion of a 13C3-DACT standard.[4]

Materials:

  • 13C3-DACT standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • Syringe pump

  • Mass spectrometer with ESI source

Methodology:

  • Initial Setup: Begin with the instrument manufacturer's recommended default settings for a large molecule.[4]

  • Infusion: Infuse the 13C3-DACT standard solution at a constant flow rate (e.g., 10 µL/min) directly into the ESI source.

  • Parameter Optimization: Monitor the signal intensity of the 13C3-DACT precursor ion (m/z 1258.4) while adjusting one parameter at a time. Once the optimal value for a parameter is found, set it to that value before proceeding to the next.[4]

    • Capillary Voltage: Scan a range of 3.0 to 5.0 kV.

    • Cone/Declustering Potential: Adjust in small increments (e.g., 5-10 V) to maximize precursor ion intensity without inducing fragmentation.

    • Nebulizer Gas Pressure: Vary the pressure within the instrument's recommended range (e.g., 30-60 psi).

    • Drying Gas Flow Rate: Adjust the flow rate (e.g., 8 to 15 L/min).

    • Drying Gas Temperature: Vary the temperature (e.g., 250 to 400 °C).[4]

Workflow for Source Parameter Optimization:

G cluster_1 Optimization Workflow start Infuse 13C3-DACT Standard cap_volt Optimize Capillary Voltage start->cap_volt cone_volt Optimize Cone Voltage cap_volt->cone_volt nebulizer Optimize Nebulizer Gas cone_volt->nebulizer drying_gas_flow Optimize Drying Gas Flow nebulizer->drying_gas_flow drying_gas_temp Optimize Drying Gas Temperature drying_gas_flow->drying_gas_temp finish Optimal Parameters Achieved drying_gas_temp->finish

Caption: A sequential workflow for optimizing ESI source parameters.

Typical Starting MS Source Parameters for Dactinomycin-like Compounds:

The following table provides a general starting point for optimization. Optimal values will vary depending on the specific instrument and experimental conditions.

Parameter Typical Range/Value
Ionization ModePositive Electrospray (ESI)[7]
Capillary Voltage3.5 - 4.5 kV[7]
Cone Voltage20 - 40 V[7]
Source Temperature100 - 150 °C[7]
Desolvation Temperature250 - 350 °C[7]
Nebulizer GasNitrogen
Mass Rangem/z 100-1500 for full scan[7]

This technical support guide provides a comprehensive framework for optimizing MS source parameters for 13C3-DACT analysis. By following these troubleshooting steps and experimental protocols, researchers can enhance the sensitivity, specificity, and reliability of their analytical methods.

References

Technical Support Center: 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ in solution. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ in solution?

The stability of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ in solution is primarily influenced by three main factors:

  • pH of the solution: Triazine compounds are susceptible to hydrolysis, particularly at the C-Cl bond. The rate of this hydrolysis is pH-dependent.

  • Solvent composition: The type of solvent used can impact the stability. Aprotic solvents are generally preferred for long-term storage of the solid compound and stock solutions.

  • Exposure to light: Like many chlorinated aromatic compounds, chlorotriazines can undergo photodegradation upon exposure to UV light.

Q2: How should I prepare and store stock solutions of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃?

For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). For immediate use in aqueous buffers, freshly prepared solutions are advisable. For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at ≤ -20°C, protected from light.

Q3: My compound has precipitated out of solution. What should I do?

Precipitation can occur, especially in aqueous solutions, if the concentration exceeds the compound's solubility. To redissolve the compound, you can try gentle warming of the solution (e.g., to 37°C) and sonication. It is crucial to visually inspect the solution for any particulate matter before use in an experiment.

Q4: Can the ¹³C₃ isotopic label affect the stability of the molecule?

The ¹³C₃ isotopic labeling is a stable modification and is not expected to significantly alter the chemical stability or reactivity of 6-Chloro-1,3,5-triazine-2,4-diamine under typical experimental conditions. The primary purpose of the isotopic label is to serve as a tracer or an internal standard in mass spectrometry-based analyses.

Q5: What are the expected degradation products of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃?

The primary degradation pathways for chlorotriazines are hydrolysis and photodegradation. The main degradation products are expected to be:

  • Hydrolysis product: Replacement of the chlorine atom with a hydroxyl group to form 2,4-diamino-1,3,5-triazin-6-ol-¹³C₃ (ammeline-¹³C₃).

  • Photodegradation products: In addition to hydroxylation, photodegradation can lead to the cleavage of the amino groups (deamination).

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during experiments involving 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃.

Issue 1: Inconsistent or non-reproducible experimental results.

Possible Cause Troubleshooting Step
Degradation of the compound in solution. Prepare fresh solutions for each experiment from a frozen stock. Protect solutions from light, especially if the experiment is lengthy. Perform a stability check of the compound in your experimental buffer.
Precipitation of the compound. Visually inspect all solutions before use. If precipitation is observed, try to redissolve by gentle warming and sonication. Consider reducing the final concentration of the compound in the assay.
Adsorption to plasticware. Use low-retention plasticware (e.g., pipette tips, microplates). Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also minimize adsorption.
Inaccurate pipetting of viscous stock solutions (e.g., DMSO). Ensure proper pipetting technique for viscous liquids. Consider reverse pipetting.

Issue 2: Observing unexpected peaks in analytical runs (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Step
Presence of degradation products. Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. Compare the chromatogram of the experimental sample to identify potential degradation peaks.
Contamination of the solvent or buffer. Use high-purity solvents and freshly prepared buffers. Run a blank injection of the solvent/buffer to check for contaminants.
Carryover from previous injections. Implement a robust wash cycle for the injection needle and column between runs.

Quantitative Stability Data

Currently, there is limited publicly available quantitative stability data (e.g., half-life, degradation rate constants) specifically for 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ in various solutions. The table below summarizes the available information for the unlabeled analogue and general stability characteristics of chlorotriazines. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.

Parameter Value/Information Source/Comment
Chemical Formula C₃H₄ClN₅PubChem
Molecular Weight 145.55 g/mol PubChem
Calculated Water Solubility (logS) -2.35Cheméo
Hydrolysis Susceptible to hydrolysis at the C-Cl bond.General knowledge for chlorotriazines.
Photodegradation Undergoes photodegradation upon exposure to UV light.[1]
Storage (Solid) Store at room temperature or 2-8°C, protected from light.Supplier recommendations.
Storage (Solution) Aliquot and store at ≤ -20°C for up to several months.General laboratory best practices.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability in an Aqueous Buffer

This protocol outlines a general method to assess the stability of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃
  • High-purity solvent for stock solution (e.g., DMSO)
  • Experimental aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
  • Appropriate HPLC column (e.g., C18 reverse-phase)
  • High-purity solvents for mobile phase (e.g., acetonitrile, water with formic acid)

2. Procedure:

  • Prepare a stock solution of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ in the chosen organic solvent (e.g., 10 mM in DMSO).
  • Spike the stock solution into the pre-warmed experimental buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low and does not affect the buffer's properties.
  • Incubate the solution at the desired temperature (e.g., 25°C or 37°C). Protect the solution from light.
  • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Immediately analyze the aliquots by HPLC or quench the degradation by freezing at -80°C for later analysis.
  • Quantify the peak area of the parent compound at each time point.
  • Plot the natural logarithm of the peak area versus time. The degradation rate constant (k) can be determined from the slope of the linear regression. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Degradation_Pathway 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ Hydrolysis Hydrolysis 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃->Hydrolysis H₂O Photodegradation Photodegradation 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃->Photodegradation hv Hydroxylated_Product 2,4-Diamino-1,3,5-triazin-6-ol-¹³C₃ Hydrolysis->Hydroxylated_Product Photodegradation->Hydroxylated_Product Deaminated_Product Deaminated Products Photodegradation->Deaminated_Product

Caption: Primary degradation pathways for 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Spike_Buffer Spike into Experimental Buffer Prep_Stock->Spike_Buffer Incubate Incubate at Desired Temperature (Protected from Light) Spike_Buffer->Incubate Sample Sample at Time Points (t=0, 1, 2, 4...) Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Quantify Quantify Parent Compound Analyze->Quantify Calculate Calculate Degradation Rate and Half-life Quantify->Calculate

Caption: Experimental workflow for assessing the stability of the compound in solution.

References

Technical Support Center: DACT Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape for Diaminochlorotriazine (DACT).

Frequently Asked Questions (FAQs)

Q1: Why is my DACT peak showing significant tailing?

Peak tailing is the most common peak shape issue for DACT and is characterized by an asymmetric peak with a trailing edge that is broader than the front.[1] DACT is a basic compound, and the primary cause of tailing is often secondary ionic interactions between the positively charged DACT molecules and negatively charged residual silanol groups on the silica-based column stationary phase.[2][3][4] This interaction is stronger than the primary reversed-phase interaction, causing some molecules to be retained longer, which results in a tail.[5]

Other potential causes include:

  • Incorrect Mobile Phase pH: A mobile phase pH that is too high can lead to ionized silanol groups, increasing secondary interactions.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[6][7]

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can distort peak shape.[1][6]

  • Extra-Column Volume: Excessive tubing length or volume between the injector and detector can cause band broadening and tailing.[8]

Q2: What causes my DACT peak to exhibit fronting?

Peak fronting is an asymmetrical peak shape where the first half of the peak is broader than the second half.[1][9] For DACT, this is typically caused by:

  • Sample Overload: Injecting a sample with too high a concentration can saturate the column, causing molecules to elute faster than expected.[1][10]

  • Poor Sample Solubility: If DACT is not fully dissolved in the mobile phase, it can lead to fronting.[11]

  • Incorrect Injection Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the sample band to spread and the peak to front.[12]

Q3: Why am I seeing split or shouldered peaks for my DACT analysis?

Split or shouldered peaks can indicate a few distinct problems within the chromatographic system:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit, causing the sample to be distributed unevenly onto the column.[1]

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split as it enters the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is not miscible with the mobile phase, or is much stronger, it can lead to peak distortion and splitting.[13]

  • pH Near pKa: If the mobile phase pH is too close to the pKa of DACT, both ionized and non-ionized forms may be present, potentially leading to shouldered or split peaks.[12]

Troubleshooting Guide: Improving DACT Peak Shape

This table summarizes common peak shape problems for DACT and provides recommended solutions with key experimental parameters.

Peak Shape ProblemCommon Causes for DACTRecommended Solutions & Parameters
Peak Tailing - Secondary interactions with residual silanols on the stationary phase.[2][4]- Mobile phase pH is not optimal.[2]- Column overload (mass or volume).[6][14]- Column contamination or degradation.[6]- Excessive extra-column volume.[8]- pH Adjustment: Lower the mobile phase pH to 2.5–3.5 to suppress silanol ionization.[6]- Column Selection: Use a modern, high-purity, end-capped column or a column with charged surface technology.[2][15]- Buffer Strength: Use an adequate buffer concentration, typically 10–50 mM.[6]- Sample Load: Reduce injection volume or dilute the sample.[6]- System Optimization: Use shorter, narrower internal diameter tubing (0.12-0.17 mm ID) to minimize dead volume.[8]
Peak Fronting - Sample concentration is too high.[1][9]- Sample is dissolved in a solvent stronger than the mobile phase.[12]- Column collapse or degradation.[1]- Sample Dilution: Reduce the concentration of the DACT sample.[11]- Injection Volume: Decrease the volume of sample injected onto the column.[1]- Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.[12]
Split Peaks - Partially blocked column inlet frit.[1]- Void at the head of the column.- Incompatibility between sample solvent and mobile phase.[13]- Sample Filtration: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[16]- Guard Column: Use a guard column to protect the analytical column from contaminants.[8]- Column Replacement: If a void is suspected, replace the column.- Solvent Compatibility: Ensure the sample solvent is compatible with the mobile phase.[13]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol describes the preparation of a low-pH mobile phase to minimize peak tailing for DACT.

  • Buffer Preparation: Prepare a 10-50 mM aqueous buffer. A common choice is potassium phosphate or ammonium formate. For example, to make a 20 mM potassium phosphate buffer, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water.

  • pH Adjustment: Titrate the aqueous buffer to the desired pH (e.g., pH 3.0) using an appropriate acid, such as phosphoric acid for a phosphate buffer or formic acid for a formate buffer. Always measure the pH of the aqueous portion before adding the organic solvent.[12]

  • Organic Solvent Addition: Mix the pH-adjusted aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 80:20 v/v aqueous:organic).

  • Filtration and Degassing: Filter the final mobile phase mixture through a 0.22 µm membrane filter to remove particulates.[17] Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.

Protocol 2: DACT Sample Preparation

Proper sample preparation is crucial for achieving good peak shape and protecting the column.[16][17]

  • Solvent Selection: Whenever possible, dissolve the DACT standard or sample in the initial mobile phase composition.[12] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

  • Dilution: Prepare a stock solution and perform serial dilutions to create working standards. This helps to avoid column overload.

  • Filtration: Before injection, filter the sample using a 0.22 µm syringe filter to remove any particulates that could block the column frit.[17]

Protocol 3: Column Conditioning and Equilibration

Properly conditioning the column ensures a stable baseline and reproducible retention times.

  • Initial Flush: Begin by flushing the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any storage solvents or contaminants.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-20 column volumes. For a standard 4.6 x 150 mm column, this may take 15-30 minutes at a flow rate of 1 mL/min.

  • Baseline Stability: Monitor the baseline until it is stable and free of drift or noise. Inject a blank (sample solvent) to ensure no ghost peaks are present before injecting the DACT sample.

Visualizations

Troubleshooting Workflow for DACT Peak Tailing

G start Peak Tailing Observed for DACT check_sample Step 1: Check Sample Concentration start->check_sample reduce_load Action: Reduce Injection Volume or Dilute Sample check_sample->reduce_load Is it high? check_mp Step 2: Check Mobile Phase reduce_load->check_mp adjust_ph Action: Adjust pH to 2.5-3.5 with Formic/Phosphoric Acid check_mp->adjust_ph Is pH > 4? check_column Step 3: Evaluate Column adjust_ph->check_column use_new_column Action: Use End-Capped or CSH Column check_column->use_new_column Is it old or non-end-capped? check_system Step 4: Inspect System use_new_column->check_system minimize_volume Action: Use Shorter/Narrower Tubing. Check for Leaks. check_system->minimize_volume Is tubing long? end_good Peak Shape Improved minimize_volume->end_good end_bad Problem Persists: Consult Manufacturer minimize_volume->end_bad G start Define Analytical Goal (e.g., Quantitation of DACT) select_conditions Select Initial Conditions - C18 End-Capped Column - Mobile Phase: ACN/Buffered H2O - Low pH (e.g., 3.0) start->select_conditions inject_std Inject DACT Standard select_conditions->inject_std evaluate_peak Evaluate Peak Shape (Tailing Factor, Asymmetry) inject_std->evaluate_peak decision Peak Shape Acceptable? (e.g., Tf < 1.5) evaluate_peak->decision troubleshoot Troubleshoot Issue (See Guides for Tailing/Fronting) decision->troubleshoot No end Method Optimized decision->end Yes troubleshoot->select_conditions Adjust Conditions

References

Technical Support Center: Correcting for Isotopic Contribution from Native Analyte

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in accurately correcting for the natural isotopic contribution of native analytes in mass spectrometry data. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during isotopic analysis.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance, and why is it crucial to correct for it in mass spectrometry?

A1: Many elements naturally exist as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C. In mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), the presence of these naturally occurring heavy isotopes contributes to a molecule's isotopic distribution, creating peaks at M+1, M+2, etc., relative to the monoisotopic peak (M).[1][2] This becomes a significant issue in quantitative mass spectrometry, especially in stable isotope labeling experiments where isotopes are intentionally introduced to trace metabolic pathways or serve as internal standards.[1][2][3] Failure to correct for the naturally abundant isotopes can lead to an overestimation of the labeled species, resulting in inaccurate quantification.[1] For larger molecules, the probability of containing one or more heavy isotopes increases, and the monoisotopic peak may even be less abundant than its isotope peaks.[1]

Q2: How can I identify if my mass spectrometry data is affected by natural isotopic contributions?

A2: The influence of natural isotopes is evident from the characteristic isotopic pattern in your mass spectrum. For any given molecule, you will observe a cluster of peaks. The first peak represents the monoisotopic species (M), followed by smaller peaks at higher m/z values (M+1, M+2, etc.). The relative intensities of these subsequent peaks are predictable and depend on the natural abundance of the isotopes of the elements constituting your molecule.[1] In an isotope labeling experiment, the observed isotopic distribution of your analyte will be a combination of the introduced label and the natural isotopic abundance.

Q3: What are the common methodologies for correcting for natural isotopic abundance?

A3: Several methods are employed to correct for natural isotopic abundance, ranging from manual calculations to sophisticated software solutions. A widely used approach is the matrix correction method.[2][4] This involves constructing a correction matrix based on the elemental composition of the analyte and the known natural abundances of its constituent isotopes.[4] This matrix is then used to deconvolute the measured isotopic distribution to obtain the true isotopic enrichment from the introduced label.[2][4] Numerous software tools, such as IsoCor, ICT, IsoCorrectoR, and PolyMID, have been developed to automate this process, each with specific features for different types of mass spectrometry data (e.g., high-resolution, tandem MS).[5][6][7][8]

Q4: What are some common pitfalls to avoid when performing isotopic correction?

A4: Common mistakes in isotopic correction include:

  • Ignoring the contributions of all relevant elements: While ¹³C is a primary consideration, other elements like nitrogen (¹⁵N), oxygen (¹⁸O), sulfur, and hydrogen (²H) also have naturally occurring heavy isotopes that can impact the mass spectrum and should be accounted for.[1]

  • Assuming 100% purity of isotopic tracers: The isotopic tracers used in labeling experiments may not be 100% pure and can contain a small percentage of the lighter isotope. This impurity should be considered for accurate correction.[8]

  • Using an incorrect elemental formula: The correction calculations are highly dependent on the precise elemental formula of the analyte, including any derivatizing agents. An incorrect formula will lead to an inaccurate correction matrix and erroneous results.[2]

Troubleshooting Guides

Issue 1: My corrected data shows negative peak intensities.

  • Possible Cause: This is often due to measurement errors, especially for low-intensity signals, or an incorrect correction matrix.[4][8] Low signal-to-noise ratios can lead to inaccurate measurements of the isotopic peaks, resulting in negative values after correction. An incorrect elemental formula for the analyte will also lead to an inaccurate correction matrix, potentially causing this issue.[2]

  • Troubleshooting Steps:

    • Verify the Elemental Formula: Double-check the elemental composition of your analyte and any derivatizing agents.

    • Check Signal Intensity: Ensure that the signal intensity of your analyte is sufficient for accurate measurement of the isotopic peaks.

    • Software Settings: Some correction software allows for constraints to prevent negative values, which can be a useful feature to employ.[8]

    • Manual Inspection: Manually review the raw and corrected spectra to identify any anomalies.

Issue 2: The corrected isotopic enrichment appears to be lower or higher than anticipated.

  • Possible Cause: Inaccurate background subtraction, interference from co-eluting species, or in-source fragmentation can all lead to skewed isotopic enrichment values. Additionally, the "skewing" effect, where the relative natural abundance distribution differs for each mass isotopomer, must be accounted for, as classical correction methods can overestimate the presence of naturally abundant heavy isotopes in labeled molecules.[4][9]

  • Troubleshooting Steps:

    • Chromatographic Separation: Optimize your chromatographic method to ensure baseline separation of your analyte from any interfering compounds.

    • Background Subtraction: Carefully review and optimize your background subtraction parameters.

    • Ion Source Parameters: Adjust ion source parameters to minimize in-source fragmentation.[1]

    • Use a Skewed Correction Method: Employ software or a calculation method that accounts for the skewing of natural isotope distribution.[7]

Data Presentation

Table 1: Common Stable Isotopes and their Natural Abundance

ElementIsotopeNatural Abundance (%)
Carbon¹³C~1.1
Nitrogen¹⁵N~0.37
Oxygen¹⁷O~0.038
¹⁸O~0.205
Hydrogen²H (Deuterium)~0.015
Sulfur³³S~0.75
³⁴S~4.21

Note: These values are approximate and can vary slightly.

Table 2: Impact of Correction on Isotopic Intensity Measurement Error

Data StateReported Measurement Error
Uncorrected High-Resolution MS Data~20%
Corrected with Algorithm< 5%

This data highlights the significant improvement in accuracy achieved by applying a correction algorithm.[10]

Experimental Protocols

Protocol 1: General Workflow for Isotopic Correction

This protocol outlines the fundamental steps for correcting mass spectrometry data for the natural abundance of isotopes.

Methodology:

  • Data Acquisition: Acquire high-resolution mass spectrometry data to clearly resolve the isotopic cluster of the analyte(s) of interest.[1]

  • Data Extraction: Extract the mass spectra and the intensities of the isotopic peaks for each analyte using the instrument's software or other data processing tools.[1]

  • Software-Based Correction:

    • Choose an appropriate isotope correction software (e.g., IsoCor, IsoCorrectoR, PolyMID).[5][6][7][8]

    • Input the required information:

      • The molecular formula of the analyte.

      • The elemental composition of any derivatizing agents.

      • The isotopic tracer used and its purity.

    • Run the correction algorithm.

  • Manual Correction (Matrix Method):

    • Determine the theoretical isotopic distribution of the unlabeled analyte based on its elemental formula and the natural abundances of its constituent isotopes.

    • Construct a correction matrix that relates the measured isotopologue distribution to the corrected distribution.

    • Solve the system of linear equations to obtain the corrected isotopologue intensities.[2][4]

  • Data Review: Carefully examine the corrected data for any anomalies, such as negative intensities, and ensure the results are consistent with expectations.

Mandatory Visualization

IsotopicCorrectionWorkflow cluster_0 Data Acquisition & Processing cluster_1 Correction Calculation cluster_2 Troubleshooting & Validation A High-Resolution Mass Spectrometry Data Acquisition B Extract Isotopic Peak Intensities A->B C Define Elemental Formula of Analyte B->C D Select Correction Method (Software or Manual Matrix) C->D E Execute Correction Algorithm D->E F Review Corrected Data E->F G Negative Intensities? F->G H Check Elemental Formula & Signal Intensity G->H Yes I Unexpected Enrichment? G->I No H->E Re-run J Optimize Chromatography & Source Parameters I->J Yes K Final Corrected Data I->K No J->A Re-acquire/process

Caption: Logical workflow for correcting and troubleshooting isotopic contributions.

Signaling_Pathway_Analogy cluster_input Measured Signal cluster_process Correction Process cluster_output Corrected Signal raw_signal Raw MS Signal (Analyte + Natural Isotopes) correction Isotopic Correction Algorithm raw_signal->correction native_contribution Calculated Native Isotope Contribution correction->native_contribution Deconvolutes corrected_signal True Analyte Signal (Tracer Enrichment) correction->corrected_signal Outputs native_contribution->raw_signal Subtracts from

Caption: Conceptual diagram of the isotopic correction process.

References

Technical Support Center: Minimizing Ion Suppression in Atrazine Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the LC-MS/MS analysis of atrazine and its metabolites. Below you will find troubleshooting guides and frequently asked questions to help you identify, mitigate, and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for atrazine metabolite quantification?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., soil, water, urine) interfere with the ionization of the target analytes (atrazine and its metabolites) in the mass spectrometer's ion source.[1][2][3] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility.[2][3] Since atrazine metabolites are often present at trace levels in complex matrices, ion suppression is a significant challenge that can compromise the reliability of exposure and environmental monitoring studies.[4][5]

Q2: How can I determine if ion suppression is affecting my results?

A2: A common and effective method to identify ion suppression is to perform a post-column infusion experiment.[6][7] This involves infusing a constant flow of your atrazine metabolite standards into the MS detector while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analytes indicates the presence of co-eluting matrix components that are causing suppression.[7] Another approach is to compare the signal intensity of an analyte in a pure solvent versus its intensity when spiked into a matrix extract; a lower signal in the matrix indicates suppression.[3]

Q3: What are the most common sources of ion suppression for atrazine analysis in different matrices?

A3: The sources of ion suppression are highly dependent on the sample matrix:

  • Environmental Water Samples: Humic and fulvic acids, as well as inorganic salts, are common interfering substances.[8][9]

  • Soil Samples: Organic matter, lipids, and various inorganic salts can co-extract with atrazine and its metabolites, leading to significant suppression.[10][11]

  • Biological Samples (e.g., Urine): Endogenous compounds such as salts, urea, proteins, and phospholipids are major contributors to matrix effects.[7][12][13]

Q4: Can changing my chromatography method help reduce ion suppression?

A4: Absolutely. Optimizing chromatographic separation is a key strategy to move your analytes away from interfering matrix components.[2][6] Consider the following:

  • Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between your analytes and matrix interferences.[9]

  • Column Chemistry: For polar metabolites of atrazine, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from non-polar matrix components compared to traditional reversed-phase (C18) columns.[14][15][16] Two-dimensional HPLC (2D-HPLC) can also offer enhanced separation for complex samples.[17]

  • Flow Rate Reduction: Lowering the flow rate, especially in electrospray ionization (ESI), can sometimes reduce the severity of ion suppression.[2]

Troubleshooting Guide

Issue 1: Poor signal intensity and high variability in results.

  • Possible Cause: Significant and variable ion suppression due to a complex sample matrix.[1][7]

  • Solutions:

    • Improve Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or QuEChERS to remove a larger portion of the interfering matrix components.[1][3]

    • Sample Dilution: If the analyte concentration is sufficient, diluting the sample extract can reduce the concentration of matrix components and alleviate suppression.[2][6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression.[18] Since it co-elutes and has nearly identical ionization properties to the analyte, it experiences the same degree of suppression, allowing for accurate correction during quantification.[2][3]

Issue 2: Analyte peak is present, but quantification is inaccurate.

  • Possible Cause: The calibration curve is not accounting for the matrix effect.

  • Solutions:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[1][6] This helps to normalize the ion suppression effect across both your standards and unknown samples.

    • Standard Addition: This method involves adding known amounts of the standard to aliquots of the unknown sample. It is highly effective for correcting matrix effects, especially when the matrix composition varies between samples.[2]

Issue 3: Early eluting (polar) metabolites show more suppression.

  • Possible Cause: Polar metabolites are co-eluting with a high concentration of other polar matrix components that are not well-retained on a standard C18 column.

  • Solutions:

    • Switch to HILIC: A HILIC column uses a polar stationary phase, which will better retain your polar metabolites and provide different selectivity, potentially separating them from the bulk of the matrix interferences.[14][15][16]

    • Employ a "Dilute and Shoot" approach: This involves significant dilution of the sample to minimize matrix effects, but requires a highly sensitive mass spectrometer to detect the low concentrations of the analytes.[19]

Quantitative Data on Method Performance

The following tables summarize quantitative data from various studies, highlighting the effectiveness of different sample preparation and analytical methods in atrazine metabolite analysis.

Table 1: Comparison of Sample Preparation Methods for Atrazine and Metabolites

MethodMatrixAnalyte(s)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Online SPE-HPLC-MS/MSUrineAtrazine & 7 metabolites87 - 1124 - 20[12]
QuEChERSSoilAtrazine87.94.6[10]
QuEChERSWaterAtrazine851.13[10]
QuEChERSSurface WaterAtrazine, DIA, DEA83 - 105< 11[20]
QuEChERSSoilAtrazine, DIA, DEA74.7 - 1082.6 - 20.2[11]

DIA: Desisopropylatrazine, DEA: Desethylatrazine

Table 2: Limits of Detection (LOD) for Atrazine and Metabolites in Various Methods

MethodMatrixAnalyte(s)LODReference
Online SPE-HPLC-MS/MSUrineAtrazine & 7 metabolites0.03 - 2.80 ng/mL[12]
LC-MS/MSSoil & WaterAtrazine & metabolites0.04 µg/kg[5]
2D-HPLC-MS/MSUrineAtrazine & 11 metabolites0.1 - 0.5 µg/L (with SPE)[17]

Experimental Protocols

Protocol 1: QuEChERS Method for Atrazine in Soil Samples

This protocol is adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for pesticide analysis in soil.[10][11][21]

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL of reagent water to the soil to moisten it.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add a pre-packaged salt mixture, typically containing 4 g MgSO₄, 1 g NaCl, and 1 g trisodium citrate.[10]

  • Extraction: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a dSPE sorbent (e.g., 150 mg PSA and C18) to remove interferences.[10]

  • Final Centrifugation: Vortex for 30 seconds and centrifuge.

  • Analysis: The final extract is ready for LC-MS/MS analysis.

Protocol 2: Online Solid-Phase Extraction (SPE) for Atrazine Metabolites in Urine

This protocol is a generalized representation of online SPE methods used for biological samples.[12][22]

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute a small volume (e.g., 100 µL) with reagent water.

  • LC System Configuration: The system is configured with an online SPE cartridge (e.g., C18 or a polymer-based sorbent) plumbed into the valve-switching system of the HPLC/UHPLC.

  • Loading Step: The diluted urine sample is loaded onto the SPE cartridge using a loading pump. Interfering salts and polar compounds are washed to waste.

  • Elution Step: The valve is switched, and the analytical mobile phase gradient is used to back-flush the trapped analytes from the SPE cartridge onto the analytical column for separation.

  • MS Detection: The separated analytes are detected by the tandem mass spectrometer.

Visualizations

Ion_Suppression_Mechanism cluster_source Ion Source Analyte Analyte Droplet Charged Droplet (Analyte + Matrix) Analyte->Droplet Co-elution Matrix Matrix Matrix->Droplet Gas_Phase_Ions Gas Phase Ions Matrix->Gas_Phase_Ions Competition for charge & surface access Droplet->Gas_Phase_Ions Desolvation/ Ionization MS Mass Spectrometer (Reduced Signal) Gas_Phase_Ions->MS To Mass Analyzer

Caption: Mechanism of electrospray ion suppression.

Sample_Prep_Workflow cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (dSPE) Sample 1. Soil/Water Sample Add_Solvent 2. Add Acetonitrile + Salts Sample->Add_Solvent Vortex 3. Vortex/Shake Add_Solvent->Vortex Centrifuge1 4. Centrifuge Vortex->Centrifuge1 Supernatant 5. Take Supernatant Centrifuge1->Supernatant Add_dSPE 6. Add dSPE Sorbent (PSA/C18) Supernatant->Add_dSPE Vortex2 7. Vortex Add_dSPE->Vortex2 Centrifuge2 8. Centrifuge Vortex2->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract

Caption: QuEChERS sample preparation workflow for matrix removal.

Troubleshooting_Logic Start Inconsistent or Low Signal? Check_Suppression Post-Column Infusion Shows Dip? Start->Check_Suppression Optimize_Chroma Optimize Chromatography? Check_Suppression->Optimize_Chroma Yes Result_Bad Consult Instrument Specialist Check_Suppression->Result_Bad No Improve_Cleanup Improve Sample Cleanup (SPE/QuEChERS)? Optimize_Chroma->Improve_Cleanup Still Suppressed Result_Good Problem Solved Optimize_Chroma->Result_Good Resolved Use_SIL_IS Use Stable Isotope Internal Standard? Improve_Cleanup->Use_SIL_IS Still Suppressed Improve_Cleanup->Result_Good Resolved Matrix_Match Use Matrix-Matched Calibrants? Use_SIL_IS->Matrix_Match Still Inaccurate Use_SIL_IS->Result_Good Resolved Matrix_Match->Result_Good Resolved Matrix_Match->Result_Bad Still Inaccurate

References

Technical Support Center: Triazine Herbicide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triazine Herbicide Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during the quantification of triazine herbicides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of triazine herbicides using Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

GC Analysis Troubleshooting

Question: I am observing peak tailing for triazine herbicides in my GC analysis. What are the potential causes and solutions?

Answer: Peak tailing in GC analysis of triazine herbicides is a common issue, often indicative of active sites in the system. Here are the likely causes and their remedies:

  • Contaminated or Active Inlet Liner: The glass liner in the GC inlet can accumulate non-volatile matrix components, creating active sites that interact with the polar triazine molecules.

    • Solution: Deactivate the liner by silylation or replace it with a new, deactivated liner. Regularly scheduled liner replacement is a good preventative practice.

  • Column Contamination: The stationary phase at the head of the column can become contaminated with matrix components, leading to poor peak shape.

    • Solution: Trim the first 10-20 cm of the column. If the problem persists, the column may need to be replaced.

  • Improper Column Installation: An incorrect column installation can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut squarely and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.

  • Active Sites in the System: Other components, such as the injector base or transfer line, can also have active sites.

    • Solution: Ensure all components in the sample path are properly deactivated.

Question: I am seeing extraneous peaks (ghost peaks) in my GC chromatograms. What is the source of this contamination?

Answer: Ghost peaks are typically the result of contamination in the analytical system. Here are the common sources and how to address them:

  • Septum Bleed: The septum in the injector can degrade at high temperatures, releasing volatile compounds that appear as peaks in the chromatogram.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and be released during the temperature program.

    • Solution: Use high-purity gas and install carrier gas purifiers to remove oxygen, moisture, and hydrocarbons.

  • Sample Carryover: Residues from a previous, more concentrated sample can be injected with the current sample.

    • Solution: Implement a thorough syringe and injector cleaning protocol between injections. Injecting a solvent blank can help identify carryover.

LC-MS/MS Analysis Troubleshooting

Question: I am experiencing significant signal suppression for my triazine analytes in LC-MS/MS analysis. How can I mitigate this?

Answer: Signal suppression, a common form of matrix effect in LC-MS/MS, is caused by co-eluting matrix components that interfere with the ionization of the target analytes. Here are several strategies to address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.[1]

    • Solution: Employ Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup methods to remove matrix components like humic acids, fatty acids, and pigments.[2][3]

  • Optimize Chromatographic Separation: Separating the analytes from the bulk of the matrix components can reduce ion suppression.

    • Solution: Modify the mobile phase gradient, change the column chemistry, or use a 2D-LC setup for enhanced separation.

  • Use Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for each analyte can effectively compensate for matrix effects as it will be affected in the same way as the native analyte.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Question: My retention times are shifting during my LC-MS/MS analysis of triazines. What could be the cause?

Answer: Retention time shifts can compromise the identification and quantification of analytes. Here are the common causes and solutions:

  • Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to extreme pH or temperature.

    • Solution: Replace the column and ensure that the mobile phase pH and operating temperature are within the column's recommended limits.

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase composition can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and use a high-quality solvent mixer. Ensure the mobile phase is properly degassed.

  • Pump Malfunction: Issues with the LC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time shifts.

    • Solution: Perform regular pump maintenance, including seal and check valve replacement.

Data Presentation: Common Interferences and Their Effects

The following table summarizes common interfering compound classes and their typical effects on triazine analysis.

Interfering Compound ClassAnalytical TechniqueCommon Effect(s)Mitigation Strategy
Humic and Fulvic Acids LC-MS/MSIon suppression, particularly for early eluting compounds.SPE with polymeric sorbents, QuEChERS with graphitized carbon black (GCB).
Fatty Acids and Lipids GC-MS, LC-MS/MSIon suppression (LC-MS/MS), contamination of inlet and column (GC).QuEChERS with C18 sorbent, Gel Permeation Chromatography (GPC).
Pigments (e.g., Chlorophyll) LC-MS/MSIon suppression.QuEChERS with GCB and/or PSA sorbents.
Inorganic Salts LC-MS/MSIon suppression, changes in spray characteristics.[1]Sample dilution, use of a divert valve to direct the early eluting salts to waste.
Phenolic Compounds GC-MS, LC-MS/MSCo-elution, potential for ion suppression or enhancement.Derivatization (GC), optimized chromatographic separation.
Other Pesticides GC-MS, LC-MS/MSCo-elution, isobaric interference (MS).High-resolution mass spectrometry, optimized chromatographic separation.

Experimental Protocols

Detailed Protocol for Solid Phase Extraction (SPE) of Triazines from Water

This protocol is a general guideline for the extraction of triazine herbicides from water samples using C18 SPE cartridges.

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of Milli-Q water, ensuring the sorbent bed does not go dry.[4]

  • Sample Loading:

    • Percolate the water sample (typically 50-100 mL) through the conditioned cartridge at a flow rate of 3-5 mL/min.[4]

  • Washing:

    • Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.[4]

  • Drying:

    • Dry the sorbent bed under vacuum for at least 3 minutes to remove excess water.[4]

  • Elution:

    • Elute the retained triazines with 3 mL of a suitable organic solvent, such as ethyl acetate or chloroform.[4][5]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 200 µL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase).[4]

Detailed Protocol for QuEChERS Extraction of Triazines from Soil

This protocol outlines the general steps for the QuEChERS method for extracting triazine herbicides from soil samples.

  • Sample Hydration (for dry samples):

    • For dry soil samples, add a specific volume of water to achieve at least 80% hydration to improve extraction efficiency.[6]

  • Extraction:

    • Weigh 10 g of the hydrated soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add the appropriate QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride or sodium acetate) to the tube.[7]

    • Immediately shake vigorously for 1 minute to induce phase separation.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[7]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB) to remove specific interferences.[3]

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the dSPE tube at ≥5000 rcf for 2 minutes.[7]

    • Transfer the cleaned extract into an autosampler vial for analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Soil or Water Sample extraction Extraction (QuEChERS or SPE) sample->extraction cleanup Cleanup (dSPE or Cartridge Wash) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration injection GC or LC-MS/MS Injection concentration->injection separation Chromatographic Separation injection->separation detection Detection & Quantification separation->detection

Caption: A generalized experimental workflow for triazine herbicide analysis.

troubleshooting_logic start Poor Chromatographic Results? peak_shape Peak Shape Issues? start->peak_shape Yes retention_time Retention Time Shifts? start->retention_time No tailing Tailing Peaks: - Check inlet liner - Trim column - Check for leaks peak_shape->tailing Yes fronting Fronting Peaks: - Check for column overload - Check solvent mismatch peak_shape->fronting Yes split Split Peaks: - Improper column installation - Inconsistent injection peak_shape->split Yes response Poor Response? retention_time->response No rt_shift_all All Peaks Shifting: - Check for leaks - Verify mobile phase - Check pump flow rate retention_time->rt_shift_all Yes rt_shift_some Some Peaks Shifting: - Column degradation - pH effects retention_time->rt_shift_some Yes low_response Low Response: - Check for ion suppression - Verify sample preparation - Check detector settings response->low_response Yes no_response No Response: - Check syringe/injector - Verify detector is on response->no_response Yes

Caption: A logical troubleshooting guide for common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in triazine herbicide analysis?

A1: The most significant source of interference is the sample matrix itself. In soil and water samples, common interferences include humic and fulvic acids, fatty acids, lipids, and pigments like chlorophyll.[2][3] These compounds can co-elute with triazine herbicides, causing signal suppression or enhancement in LC-MS/MS analysis and contributing to background noise and peak shape issues in GC analysis.

Q2: How can I effectively remove interferences from my samples?

A2: Effective sample preparation is key to removing interferences. For water samples, Solid Phase Extraction (SPE) with a C18 or polymeric sorbent is a common and effective technique.[5] For more complex matrices like soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used.[3] QuEChERS combines a salting-out extraction with a dispersive SPE (dSPE) cleanup step to remove a wide range of interferences.

Q3: What is the best way to compensate for matrix effects in LC-MS/MS analysis?

A3: The gold standard for compensating for matrix effects is the use of stable isotope-labeled internal standards for each analyte. These internal standards co-elute with the target analytes and experience the same degree of ion suppression or enhancement, allowing for accurate correction. When isotope-labeled standards are not available, matrix-matched calibration is a viable alternative.

Q4: My recoveries are low and inconsistent when using the QuEChERS method for soil samples. What can I do to improve this?

A4: Low and inconsistent recoveries with the QuEChERS method in soil can be due to several factors. Ensure that dry soil samples are adequately hydrated (to at least 80% water content) before extraction to improve the accessibility of the analytes to the extraction solvent.[6] Also, make sure to add the extraction solvent and mix it with the sample before adding the QuEChERS salts to prevent the salts from clumping with the dry sample and reducing extraction efficiency.[2] The choice of dSPE sorbent is also critical and should be optimized for the specific soil type and target triazines.

Q5: What are the advantages of using LC-MS/MS over GC for triazine analysis?

A5: LC-MS/MS offers several advantages for triazine analysis, including higher sensitivity and selectivity, especially for the polar degradation products of triazines. It also often requires less sample cleanup than GC methods. However, GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer is still a robust and widely used technique for the analysis of the parent triazine herbicides.

References

Technical Support Center: Analysis of 13C3-Diaminochlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C3-diaminochlorotriazine in MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for 13C3-diaminochlorotriazine in positive electrospray ionization (ESI)-MS/MS?

In positive ion ESI-MS, 13C3-diaminochlorotriazine is expected to be detected as a protonated molecule, [M+H]⁺. Given that the monoisotopic mass of unlabeled diaminochlorotriazine (C₃H₄ClN₅) is approximately 145.0155 Da, the monoisotopic mass of 13C3-diaminochlorotriazine is approximately 148.0256 Da. Therefore, the expected m/z for the precursor ion will be approximately 149.0329.

Q2: What is the inferred fragmentation pattern of 13C3-diaminochlorotriazine in MS/MS?

While specific experimental data for the fragmentation of 13C3-diaminochlorotriazine is not widely published, the fragmentation pattern can be inferred from the general principles of triazine fragmentation. The fragmentation of the protonated molecule is expected to involve the loss of small neutral molecules. A plausible fragmentation pathway involves the sequential loss of ammonia (NH₃) and hydrocyanic acid (HCN).

Q3: What are the major product ions anticipated in the MS/MS spectrum?

Based on the inferred fragmentation pathway, the major product ions for [¹³C₃H₅ClN₅]⁺ would be:

  • m/z 132.0069: Resulting from the loss of ammonia (-17.0265 Da).

  • m/z 105.0013: Resulting from the subsequent loss of hydrocyanic acid containing one ¹³C atom (-27.0056 Da).

Data Presentation

The following table summarizes the expected m/z values for the precursor and major product ions of both unlabeled and ¹³C₃-labeled diaminochlorotriazine.

Ion Formula (Unlabeled) m/z (Unlabeled) Formula (¹³C₃-labeled) m/z (¹³C₃-labeled) Description
Precursor Ion[C₃H₅ClN₅]⁺146.0233[¹³C₃H₅ClN₅]⁺149.0329Protonated molecule
Product Ion 1[C₃H₂ClN₄]⁺128.9968[¹³C₃H₂ClN₄]⁺132.0069Loss of NH₃
Product Ion 2[C₂H₂ClN₃]⁺102.9912[¹³C₂H₂ClN₃]⁺105.0013Loss of NH₃ and HCN

Experimental Protocols

Methodology for LC-MS/MS Analysis of 13C3-Diaminochlorotriazine

This protocol provides a general procedure for the analysis of 13C3-diaminochlorotriazine. Optimization may be required based on the specific instrumentation and experimental goals.

1. Sample Preparation:

  • Prepare stock solutions of 13C3-diaminochlorotriazine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution in the initial mobile phase composition.

  • For biological samples, a protein precipitation or solid-phase extraction (SPE) cleanup may be necessary to minimize matrix effects.[1]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, hold for 1-2 minutes, ramp up to 95% B over 5-8 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 149.0.

  • Product Ions (Q3): m/z 132.0 and m/z 105.0.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

  • Source Parameters: Optimize ion source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the manufacturer's recommendations.

Mandatory Visualization

fragmentation_pathway precursor [¹³C₃H₅ClN₅]⁺ m/z = 149.0 fragment1 [¹³C₃H₂ClN₄]⁺ m/z = 132.0 precursor->fragment1 - NH₃ fragment2 [¹³C₂H₂ClN₃]⁺ m/z = 105.0 fragment1->fragment2 - ¹³C¹²C₂H₂N₂

Caption: Inferred MS/MS fragmentation pathway of 13C3-diaminochlorotriazine.

Troubleshooting Guide

Issue: Weak or No Signal for the Precursor Ion

  • Question: I am not observing the expected precursor ion for 13C3-diaminochlorotriazine. What could be the cause?

  • Answer:

    • Incorrect MS Settings: Verify that the mass spectrometer is set to the correct m/z for the precursor ion (149.0) and is operating in positive ion mode.

    • Source Contamination: A contaminated ion source can lead to signal suppression. Clean the ESI source according to the manufacturer's instructions.

    • Mobile Phase Incompatibility: Ensure the mobile phase is compatible with ESI. The use of non-volatile buffers can suppress ionization.

    • Sample Degradation: Diaminochlorotriazine can be susceptible to degradation. Ensure proper storage of samples and standards.[2]

    • In-source Fragmentation: High source temperatures or voltages can cause the precursor ion to fragment before it reaches the mass analyzer.[3] Try reducing the source temperature and cone voltage.

Issue: Presence of Unexpected Peaks

  • Question: My MS/MS spectrum contains peaks that do not correspond to the expected fragments. What are they?

  • Answer:

    • Adduct Formation: In ESI, it is common for analytes to form adducts with solvent molecules or salts. Look for peaks corresponding to [M+Na]⁺ (m/z 171.0), [M+K]⁺ (m/z 187.0), or [M+ACN+H]⁺ (m/z 190.1).[4][5] The use of high-purity solvents and mobile phase additives can minimize adduct formation.

    • Contaminants: The unexpected peaks could be from contaminants in the sample, solvent, or LC-MS system. Run a blank injection to identify system-related peaks.

    • Isotopic Peaks: You will observe isotopic peaks for your precursor and fragment ions due to the natural abundance of isotopes like ¹³C, ¹⁵N, and ³⁷Cl.

Issue: Poor Reproducibility and Inconsistent Results

  • Question: I am getting inconsistent results between injections. What could be the problem?

  • Answer:

    • Matrix Effects: If you are analyzing complex samples, co-eluting matrix components can suppress or enhance the ionization of your analyte, leading to poor reproducibility.[2] Improve sample cleanup or adjust the chromatography to separate the analyte from interfering compounds.

    • LC System Issues: Check for leaks in the LC system, ensure the autosampler is functioning correctly, and that the column is not clogged or degraded.[6]

    • Instability of the ESI Spray: An unstable spray can cause large variations in signal intensity. Check the ESI needle position and ensure a consistent flow of solvent and nebulizing gas.

References

Technical Support Center: Addressing Signal Drift with a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing labeled internal standards to correct for signal drift in analytical experiments, particularly in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is signal drift and what causes it?

A1: Signal drift refers to the gradual, systematic change in instrument response over the course of an analytical run, even when analyzing identical samples. This can manifest as a consistent increase or decrease in signal intensity.[1][2] The causes of signal drift are varied and can include:

  • Instrumental Instability: Fluctuations in the performance of the liquid chromatography (LC) system, variations in the electrospray ionization process, contamination of the mass spectrometer optics, and changes in detector sensitivity are major contributors.[2][3][4]

  • Sample Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, and these effects can change over time as the column conditions evolve.[5][6]

  • Column Degradation: The performance of the analytical column can degrade over a long sequence of injections, leading to shifts in retention time and changes in peak shape, which can contribute to signal drift.[4][7]

  • Temperature and Environmental Fluctuations: Changes in the laboratory environment, such as temperature, can affect instrument performance and contribute to drift.[7]

Q2: How does a labeled internal standard help correct for signal drift?

A2: An internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest and is added at a constant concentration to all samples, including calibrators and quality controls.[8] A stable isotope-labeled (SIL) internal standard is the gold standard as it is structurally identical to the analyte, differing only in the presence of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[7]

The fundamental principle is that the SIL-IS will experience the same variations during sample preparation, injection, and ionization as the analyte.[9] Therefore, any signal drift affecting the analyte will also affect the SIL-IS to a similar extent. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to more accurate and precise quantification.[10]

Q3: What are the key criteria for selecting a suitable labeled internal standard?

A3: The ideal labeled internal standard should possess the following characteristics:

  • Structural Identity: It should be a stable isotope-labeled version of the analyte.[10][11]

  • Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte.[10][11]

  • Mass Difference: The mass difference between the analyte and the IS should be sufficient to be resolved by the mass spectrometer, typically a difference of at least 3-4 Da is recommended to avoid isotopic crosstalk.[5]

  • Co-elution: The IS should co-elute with the analyte to ensure they experience the same matrix effects.[5][6]

  • Stability: The isotopic label should be stable and not undergo exchange with the surrounding environment (e.g., hydrogen-deuterium exchange).[12]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Signal

Symptoms:

  • The peak area of the internal standard (IS) consistently increases or decreases throughout the analytical run.

  • Random and significant fluctuations in the IS peak area are observed between injections of similar samples.[2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Instrument Instability 1. Check for Leaks: Inspect all LC connections for any signs of leaks.[7] 2. Source Contamination: Clean the mass spectrometer's ion source.[2] 3. Detector Performance: Run instrument diagnostics and performance qualifications to ensure the detector is functioning correctly.
Inconsistent Sample Preparation 1. Pipetting Accuracy: Verify the calibration and proper use of pipettes for adding the IS solution.[13] 2. Mixing: Ensure thorough vortexing or mixing of samples after the addition of the IS.[9][13]
Internal Standard Stability 1. Solution Integrity: Prepare fresh IS stock and working solutions. 2. Matrix Stability: Evaluate the stability of the IS in the sample matrix under the storage and autosampler conditions.[7]
Matrix Effects 1. Sample Dilution: Dilute the samples to reduce the concentration of matrix components.[7] 2. Improved Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]
Issue 2: Poor Analyte/Internal Standard Area Ratio Reproducibility

Symptoms:

  • The ratio of the analyte peak area to the internal standard peak area is not consistent across replicate injections of the same sample.

  • The calibration curve is non-linear or has a poor correlation coefficient.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Chromatographic Separation: Optimize the LC method to ensure the analyte and IS co-elute and are separated from interfering matrix components.[6] 2. Evaluate Different Matrix Lots: Test the method with at least six different lots of the biological matrix to assess the impact of inter-individual variability.[13]
Isotopic Exchange 1. Label Position: If using a deuterated standard, ensure the labels are on stable positions of the molecule and not on heteroatoms (O, N) where they can exchange with protons from the solvent.[12] 2. Consider ¹³C or ¹⁵N Labels: These labels are generally more stable and less prone to exchange.[12]
Crosstalk between Analyte and IS 1. Mass Resolution: Ensure the mass spectrometer has sufficient resolution to distinguish between the analyte and IS signals. 2. Check for Impurities: Verify the isotopic purity of the IS to ensure it is not contaminated with the unlabeled analyte.
Concentration Mismatch 1. IS Concentration: The concentration of the IS should be similar to the expected concentration of the analyte in the samples.[5] A significant mismatch can lead to non-parallel signal drift.

Data Presentation

Table 1: Illustrative Example of Signal Drift Correction with a Labeled Internal Standard

Injection NumberAnalyte Peak Area (Raw)IS Peak AreaAnalyte/IS Ratio% RSD (Raw Area)% RSD (Ratio)
1105,00052,5002.00
2102,50051,2502.00
3110,00055,0002.00
498,00049,0002.00
5115,00057,5002.00
695,00047,5002.00
7120,00060,0002.00
890,00045,0002.00
Mean 104,438 52,188 2.00
Std Dev 10,788 5,394 0.00
% RSD 10.3% 0.0%

This is a simplified, illustrative example. In a real experiment, some minor variation in the ratio is expected.

Experimental Protocols

Protocol 1: Evaluation of Internal Standard Performance for Signal Drift Correction

Objective: To assess the effectiveness of a labeled internal standard in correcting for signal drift over a typical analytical run.

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare a batch of at least 20 identical QC samples at a mid-range concentration.

  • Spike with Internal Standard: Add the labeled internal standard at a constant concentration to each QC sample.

  • Analytical Run Setup:

    • Inject a blank sample at the beginning of the run.

    • Inject the QC samples periodically throughout the entire analytical run (e.g., every 5-10 injections).

    • Intersperse the QC samples with your study samples.

  • Data Acquisition: Acquire data over a prolonged period (e.g., 12-24 hours) to simulate a long analytical run.

  • Data Analysis:

    • Plot the raw peak area of the analyte and the internal standard for the QC samples against the injection number.

    • Calculate the analyte/IS area ratio for each QC sample.

    • Plot the analyte/IS area ratio against the injection number.

    • Calculate the relative standard deviation (%RSD) for the raw analyte area and the analyte/IS area ratio across all QC samples.

  • Acceptance Criteria: A significant reduction in the %RSD for the analyte/IS area ratio compared to the raw analyte area indicates effective drift correction.

Protocol 2: Assessment of Matrix Effects Using a Labeled Internal Standard

Objective: To determine if the labeled internal standard adequately compensates for matrix-induced signal suppression or enhancement.

Methodology:

  • Obtain Multiple Matrix Lots: Procure at least six different lots of the blank biological matrix (e.g., plasma from six different individuals).

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into a clean solvent (e.g., mobile phase) at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract the blank matrix from each of the six lots. After extraction, spike the analyte and IS into the extracts at the same low and high QC concentrations.

  • Analysis: Analyze all samples from Set A and Set B.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for each lot by dividing the peak area of the analyte in the post-extraction spiked sample (Set B) by the peak area of the analyte in the neat solution (Set A). An MF < 1 indicates suppression, and an MF > 1 indicates enhancement.

    • IS-Normalized Matrix Factor: Calculate the IS-normalized MF by dividing the analyte/IS area ratio in Set B by the analyte/IS area ratio in Set A.

  • Acceptance Criteria: The IS-normalized matrix factor should be close to 1, and the %RSD across the different matrix lots should be within acceptable limits (e.g., <15%), demonstrating that the IS effectively corrects for variable matrix effects.

Visualizations

SignalDriftCorrectionWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_problem Signal Drift Sample Analyte in Matrix Add_IS Add Labeled Internal Standard Sample->Add_IS Extraction Sample Extraction Add_IS->Extraction Calculate_Ratio Calculate Analyte/IS Ratio Add_IS->Calculate_Ratio Provides Reference for Correction Injection Injection Extraction->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Get_Areas Obtain Peak Areas (Analyte & IS) MS_Detection->Get_Areas Get_Areas->Calculate_Ratio Quantification Quantification Calculate_Ratio->Quantification Drift Instrumental Drift & Matrix Effects Drift->MS_Detection Affects Signal TroubleshootingLogic Start Inconsistent IS Signal? Check_System Check LC-MS System (Leaks, Source, Detector) Start->Check_System Yes Check_Prep Review Sample Prep (Pipetting, Mixing) Check_System->Check_Prep System OK Fix_System Action: Fix Leaks, Clean Source, Calibrate Detector Check_System->Fix_System Issue Found Check_IS_Stability Evaluate IS Stability (Fresh Solutions, Matrix) Check_Prep->Check_IS_Stability Prep OK Improve_Prep Action: Retrain, Use Calibrated Pipettes Check_Prep->Improve_Prep Issue Found Matrix_Effects Investigate Matrix Effects Check_IS_Stability->Matrix_Effects Stability OK New_IS Action: Prepare Fresh IS, Assess Matrix Stability Check_IS_Stability->New_IS Issue Found Optimize_Method Action: Improve Cleanup, Optimize Chromatography Matrix_Effects->Optimize_Method

References

Validation & Comparative

A Comparative Guide to Method Validation Using 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analytical chemistry, particularly in drug development and safety assessment, the precision and reliability of analytical methods are paramount. The use of internal standards is a cornerstone of robust method validation, especially for chromatographic techniques coupled with mass spectrometry. This guide provides an objective comparison of method validation performance when utilizing 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ as an internal standard against other common alternatives for the analysis of triazine-containing compounds.

The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby accurately correcting for variations.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.[1] 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is a ¹³C-labeled internal standard that can be employed for the quantitative analysis of related triazine compounds by NMR, GC-MS, or LC-MS.[2]

Superiority of ¹³C-Labeled Internal Standards

While both deuterated (²H) and ¹³C-labeled compounds serve as effective internal standards, ¹³C-labeled standards often demonstrate superior performance, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. The key advantages of ¹³C-labeling lie in its isotopic stability and the minimal impact on the molecule's physicochemical properties.[1]

Deuterated standards can sometimes exhibit a chromatographic shift, eluting slightly earlier than the non-labeled analyte due to the "isotope effect."[3] This can lead to inaccuracies in quantification if the analyte and the internal standard are affected differently by matrix effects across the chromatographic peak. In contrast, ¹³C-labeled standards typically co-elute perfectly with the analyte, providing more accurate compensation for these matrix effects.[4] Furthermore, the C-¹³C bond is chemically more stable than the C-²H bond, reducing the risk of isotope exchange during sample preparation and analysis.[1]

Performance Comparison of Internal Standards for Triazine Analysis

The following tables summarize key performance parameters for analytical methods quantifying triazine compounds, offering a comparison between methods utilizing ¹³C-labeled internal standards and other alternatives. While direct comparative data for 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is limited, the data presented for the analysis of structurally similar triazines like atrazine and melamine provide a strong basis for performance expectation.

Table 1: Comparison of Key Method Validation Parameters

Validation Parameter¹³C-Labeled Internal Standard (e.g., ¹³C₃-Atrazine)Deuterated Internal Standard (e.g., Atrazine-d₅)Non-Isotopically Labeled Internal Standard (e.g., Terbuthylazine)
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Recovery) 90-110%85-115%70-120%
Precision (% RSD) <10%<15%<20%
Limit of Quantification (LOQ) Typically lower due to better signal-to-noiseLow, but may be slightly higher than ¹³C-ISGenerally higher
Matrix Effect Excellent compensation due to co-elutionGood compensation, but potential for differential effectsVariable and less reliable compensation

Table 2: Quantitative Performance Data from Published Studies

AnalyteInternal StandardMatrixLinearity RangeLOQRecovery (%)RSD (%)Reference
Atrazine & MetabolitesIsotopically enriched ISDrinking Water-<0.1 µg/L--[5]
Atrazine & MetabolitesNone specifiedWater-0.10 µg/L95-1005.5-10[6]
Triazine HerbicidesAtrazine-d₅, etc.Drinking Water0.25–5.0 ng/mL---[7]
Triazines, etc.None specifiedBiomixture----[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of triazine compounds using LC-MS/MS with a ¹³C-labeled internal standard.

Protocol 1: Analysis of Triazine Herbicides in Water by LC-MS/MS

This protocol is adapted from methods for analyzing triazine pesticides in drinking water.[5][7]

1. Sample Preparation

  • To a 1 mL water sample, add a known concentration of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ internal standard solution.

  • Vortex the sample to ensure homogeneity.

  • If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration, although direct injection is often feasible for water matrices.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18) or a HILIC column for polar analytes.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium formate to improve ionization.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Injection Volume: 5-20 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the ¹³C-labeled internal standard.

3. Data Analysis

  • Quantify the analyte by calculating the peak area ratio of the analyte to the 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ internal standard.

  • Generate a calibration curve using standards prepared in a blank matrix and spiked with the same concentration of the internal standard.

Visualizing Analytical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Water Sample Spike Spike with 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ Sample->Spike Vortex Vortex Mix Spike->Vortex SPE Solid-Phase Extraction (Optional) Vortex->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Inject Data_Acquisition MRM Data Acquisition LC_MSMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for triazine analysis using a ¹³C-labeled internal standard.

cluster_0 Chromatographic Elution cluster_1 Mass Spectrometry Analyte Analyte Elution_Peak Single, Sharp Chromatographic Peak Analyte->Elution_Peak Co-elutes with IS ¹³C-Labeled Internal Standard IS->Elution_Peak Matrix Matrix Components Matrix->Elution_Peak Matrix Effects (Ion Suppression/Enhancement) MS_Detection Differential Detection by Mass-to-Charge Ratio Elution_Peak->MS_Detection Ionization

Caption: Principle of co-elution and differential detection using a ¹³C-labeled internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development and validation of robust quantitative analytical methods. For the analysis of triazine-containing compounds, the use of a ¹³C-labeled internal standard, such as 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃, offers significant advantages over deuterated or non-isotopically labeled alternatives. The near-identical physicochemical properties ensure co-elution with the analyte, providing superior correction for matrix effects and leading to enhanced accuracy and precision. While the initial cost of ¹³C-labeled standards may be higher, the investment is justified by the increased reliability and defensibility of the resulting analytical data, which is of utmost importance in research, drug development, and regulatory compliance.

References

Isotope Dilution Mass Spectrometry for Dactinomycin Analysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. Dactinomycin (DACT), also known as Actinomycin D, is a potent chemotherapy drug where accurate measurement is critical for pharmacokinetic studies and therapeutic drug monitoring. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) with conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of dactinomycin, supported by experimental data and detailed protocols.

Superior Accuracy and Precision with Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a gold standard analytical technique, offering exceptional accuracy and precision.[1][2][3] This is primarily because it utilizes a stable isotope-labeled version of the analyte as an internal standard. This internal standard is chemically identical to the analyte and therefore experiences the same variations during sample preparation, chromatography, and ionization, effectively nullifying matrix effects and other sources of error.[4]

In contrast, conventional LC-MS/MS methods, while sensitive and specific, often rely on structural analogues as internal standards, which may not perfectly mimic the behavior of the analyte, potentially leading to lower accuracy and precision.

Performance Data: A Comparative Overview

Table 1: Accuracy of Dactinomycin Quantification

Analytical MethodAnalyte ConcentrationAccuracy (% Recovery or % Bias)Reference
Isotope Dilution Mass Spectrometry (IDMS) Representative Small MoleculesTypically within ±5%General IDMS performance
LC-MS/MS Dactinomycin (1.0 - 100 ng/mL)83.6% to 116.4%[5]
LC-MS/MS Dactinomycin (0.5 ng/mL LLOQ)≥ 90%[6][7]

Table 2: Precision of Dactinomycin Quantification

Analytical MethodAnalyte ConcentrationIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Reference
Isotope Dilution Mass Spectrometry (IDMS) Representative Small MoleculesTypically < 5%Typically < 5%General IDMS performance
LC-MS/MS Dactinomycin (1.0 - 100 ng/mL)2.7% - 11.3%2.3% - 7.8%[5]
LC-MS/MS Dactinomycin (0.5 - 50 ng/mL)≤ 6%Not Reported[6][7]

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) Workflow for Dactinomycin

This protocol outlines the general steps for quantifying dactinomycin in a biological matrix (e.g., plasma) using IDMS.

  • Preparation of Standards and Quality Controls:

    • Prepare a stock solution of dactinomycin of a known concentration.

    • Prepare a stock solution of the stable isotope-labeled dactinomycin (e.g., ¹³C, ¹⁵N labeled) of a known concentration.

    • Prepare calibration standards by spiking blank plasma with varying known amounts of dactinomycin and a fixed known amount of the isotope-labeled internal standard.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a known volume of the unknown plasma sample, add a precise volume of the isotope-labeled dactinomycin internal standard solution.

    • Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate dactinomycin and its isotope-labeled internal standard from other matrix components using a suitable C18 column and a gradient elution program.

    • Detect and quantify the parent and product ions of both dactinomycin and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the ratio of the peak area of dactinomycin to the peak area of the isotope-labeled internal standard for each sample and standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of dactinomycin in the unknown samples by interpolating their peak area ratios on the calibration curve.

IDMS_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spiking Sample->Spike IS Isotope-Labeled Internal Standard IS->Spike Extract Extraction & Cleanup Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Cal Calibration Curve Ratio->Cal Quant Quantification Cal->Quant Dactinomycin_Mechanism DACT Dactinomycin Intercalation Intercalation DACT->Intercalation Binds to minor groove DNA DNA Double Helix DNA->Intercalation Inhibition Inhibition Intercalation->Inhibition RNAP RNA Polymerase Transcription Transcription Elongation RNAP->Transcription Transcription->Inhibition CellDeath Cell Death Inhibition->CellDeath

References

A Comparative Guide to 13C-Labeled vs. Deuterated Internal Standards in Daptomycin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the cyclic lipopeptide antibiotic daptomycin, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of the performance of a hypothetical carbon-13 (¹³C) labeled daptomycin internal standard against a commercially available deuterated daptomycin (daptomycin-d5), supported by established principles of stable isotope dilution analysis and published experimental data for deuterated standards.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry. They share nearly identical physicochemical properties with the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization. However, the choice between different isotopes, primarily deuterium (²H or D) and carbon-13 (¹³C), can significantly impact assay performance. Generally, ¹³C-labeled standards are considered superior due to their greater isotopic stability and closer chromatographic co-elution with the analyte.

Key Performance Differences: A Head-to-Head Comparison

The primary distinction between ¹³C-labeled and deuterated internal standards lies in their chromatographic behavior and isotopic stability. Deuterated standards can exhibit a phenomenon known as the "isotope effect," where the C-D bond is slightly stronger than the C-H bond, potentially leading to a slight shift in retention time during chromatography. This can result in the analyte and internal standard experiencing different matrix effects, compromising the accuracy of quantification. Furthermore, deuterium atoms, particularly those at certain positions in a molecule, can be susceptible to back-exchange with protons from the solvent, which can affect the integrity of the standard.

Carbon-13 labeled standards, on the other hand, do not suffer from these drawbacks. The larger mass difference of ¹³C does not typically lead to chromatographic separation from the unlabeled analyte, ensuring true co-elution and identical experience of matrix effects. The ¹³C label is also inherently stable and not prone to exchange.

Data Presentation: Quantitative Performance Comparison

Table 1: Comparison of Expected Performance Characteristics

Performance Parameter¹³C-Labeled Daptomycin (e.g., ¹³C₃-Daptomycin)Deuterated Daptomycin (e.g., Daptomycin-d5)Key Considerations
Chromatographic Co-elution Expected to co-elute perfectly with daptomycin.May exhibit a slight retention time shift (elute slightly earlier).[1]Co-elution is critical for accurate compensation of matrix effects.
Isotopic Stability High; no risk of isotopic exchange.Generally stable, but potential for H/D exchange depending on label position.Instability can lead to inaccurate quantification.
Matrix Effect Compensation Superior, due to identical retention time and ionization behavior.Generally good, but can be compromised by chromatographic shifts.[1]Inconsistent matrix effects are a major source of assay variability.
Accuracy (% Bias) Expected to be consistently within ± 5%.Reported to meet regulatory guidelines (e.g., within ± 15%).[2]¹³C-labeling generally provides higher accuracy.[1]
Precision (% CV) Expected to be consistently < 10%.Reported to meet regulatory guidelines (e.g., < 15%).[2]¹³C-labeling generally provides higher precision.[1]

Table 2: Published Validation Data for Daptomycin Assay using a Deuterated Internal Standard (daptomycin-d5)

The following data is representative of a validated LC-MS/MS method for daptomycin in a biological matrix using daptomycin-d5 as the internal standard. The validation parameters were reported to meet the acceptance criteria of the European Medicines Agency (EMA) guideline on bioanalytical method validation.[2]

Validation ParameterPerformance Metric
Linearity r² > 0.99
Intra-day Precision (% CV) < 15%
Inter-day Precision (% CV) < 15%
Accuracy (% Bias) Within ± 15%
Matrix Effect Controlled and compensated by the internal standard.

Experimental Protocols

Below is a representative experimental protocol for the quantification of daptomycin in a biological matrix using a stable isotope-labeled internal standard. This protocol is based on methodologies described in the literature.[2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma, bacterial culture media), add 200 µL of a protein precipitation agent (e.g., methanol or acetonitrile) containing the internal standard (either ¹³C-labeled daptomycin or daptomycin-d5) at a known concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is employed to separate daptomycin from matrix components. The gradient typically starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

      • Daptomycin Transition: Monitor a specific precursor-to-product ion transition (e.g., m/z 811.4 -> 1340.7 for the [M+2H]²⁺ ion).

      • Internal Standard Transition: Monitor the corresponding mass-shifted precursor-to-product ion transition for the ¹³C-labeled or deuterated internal standard.

    • Quantification: The concentration of daptomycin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of daptomycin and a fixed concentration of the internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) add_is Add Internal Standard in Protein Precipitation Solvent (200 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for daptomycin quantification.

signaling_pathway cluster_ideal Ideal Internal Standard Behavior (¹³C-Labeled) cluster_non_ideal Potential Deuterated Standard Behavior cluster_result Quantification Outcome analyte1 Daptomycin is1 ¹³C-Daptomycin matrix_effect Matrix Effect (Ion Suppression/Enhancement) analyte1->matrix_effect Co-elution (Identical Impact) is1->matrix_effect Co-elution (Identical Impact) analyte2 Daptomycin is2 Deuterated Daptomycin analyte2->matrix_effect Later Elution (Different Impact) is2->matrix_effect Slightly Earlier Elution (Different Impact) accurate Accurate Quantification inaccurate Potentially Inaccurate Quantification

Caption: Impact of co-elution on matrix effect compensation.

References

Inter-Laboratory Validation for Atrazine Metabolite Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of atrazine and its primary metabolites, including desethylatrazine (DEA), desisopropylatrazine (DIA), and hydroxyatrazine (HA). It is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering insights into the performance of various analytical techniques validated across different laboratories. The information is synthesized from multiple studies to aid in the selection and implementation of robust analytical protocols.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for atrazine and its metabolites is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques, offering high selectivity and sensitivity. The following tables summarize the performance of different methods as reported in various studies.

Table 1: Performance of GC-MS Based Methods for Atrazine and Metabolite Analysis in Water

AnalyteMethodLOQ (µg/L)Mean Recovery (%)RSD (%)Reference
AtrazineGC-MSD (SIM)0.10966.9[1]
Desethylatrazine (DEA)GC-MSD (SIM)0.10965.5[1]
Desisopropylatrazine (DIA)GC-MSD (SIM)0.10956.8[1]
Didealkylatrazine (DDA)GC-MSD (SIM)0.1010010[1]
AtrazineGC-MSD (SIM)0.109012[2]
Desethylatrazine (DEA)GC-MSD (SIM)0.109213[2]
Desisopropylatrazine (DIA)GC-MSD (SIM)0.109816[2]
Didealkylatrazine (DDA)GC-MSD (SIM)0.108520[2]

Table 2: Performance of LC-Based Methods for Atrazine and Metabolite Analysis

AnalyteMethodMatrixLOQ (µg/kg or µg/L)Mean Recovery (%)RSD (%)Reference
AtrazineLC-MS/MSSoil2 - 2070 - 120< 20
AtrazineLC-MS/MSSoil0.175 - 947.3 - 9.5[3]
Desethylatrazine (DEA)LC-MS/MSSoil0.175 - 947.3 - 9.5[3]
Desisopropylatrazine (DIA)LC-MS/MSSoil0.175 - 947.3 - 9.5[3]
Hydroxyatrazine (HA)LC-MS/MSSoil0.175 - 947.3 - 9.5[3]
AtrazineHPLC-DADWater---[4]
2-HydroxyatrazineHPLC-DADWater---[4]
Cyanuric acidHPLC-DADWater---[4]

Table 3: Comparison of Various Analytical Techniques

TechniqueCommon AnalytesSample MatricesKey AdvantagesKey Limitations
GC-MS/MS Atrazine, DEA, DIAForage PlantsHigh sensitivity and selectivity, low detection limits.Requires derivatization for some metabolites.
LC-MS/MS Atrazine, DEA, DIA, HA, MercapturatesSoil, Water, UrineHigh throughput, suitable for a wide range of polar and non-polar compounds.Matrix effects can suppress or enhance ionization.
HPLC-UV/DAD Atrazine, HA, Cyanuric AcidWater, SoilCost-effective, robust.Lower sensitivity compared to MS-based methods.
ELISA AtrazineWater, SalivaRapid, inexpensive, suitable for field screening.Potential for cross-reactivity, less specific than chromatographic methods.[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results in inter-laboratory studies. Below are summarized methodologies for common analytical approaches.

Sample Preparation: QuEChERS for Soil Samples

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely adopted for the extraction of pesticide residues from soil.[6][7]

  • Extraction: A homogenized soil sample (e.g., 10 g) is weighed into a centrifuge tube. Water is added to hydrate the sample, followed by an extraction solvent (e.g., acetonitrile).[8] A buffering salt mixture (e.g., MgSO₄, NaCl, sodium citrate) is added to induce phase separation and control pH.[8] The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences) and MgSO₄ to remove residual water. The tube is vortexed and centrifuged.

  • Final Extract: The cleaned supernatant is transferred to a vial for analysis. An internal standard may be added prior to injection.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for the pre-concentration and cleanup of atrazine and its metabolites from water samples.[1]

  • Sample Pre-treatment: The water sample is adjusted to a specific pH (e.g., pH 3-4) to ensure optimal retention of the analytes on the SPE cartridge.[1]

  • SPE Cartridge Conditioning: The SPE cartridge (e.g., C18 or mixed-mode cation exchange) is conditioned with appropriate solvents (e.g., methanol followed by water).[1]

  • Sample Loading: The water sample is passed through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: The retained analytes are eluted from the cartridge with a small volume of a strong organic solvent (e.g., methanol or ethyl acetate).[9]

  • Concentration and Reconstitution: The eluate is concentrated under a stream of nitrogen and reconstituted in a suitable solvent for analysis.[9]

Analytical Determination: LC-MS/MS
  • Chromatographic Separation: Analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.[9]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6] For each analyte, at least two specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Analytical Determination: GC-MS
  • Derivatization (if necessary): Some polar metabolites may require derivatization to improve their volatility and chromatographic behavior.

  • Gas Chromatographic Separation: The separation is typically achieved on a capillary column with a non-polar or semi-polar stationary phase. A temperature program is used to elute the analytes.

  • Mass Spectrometric Detection: Detection is commonly performed using a mass selective detector (MSD) in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[1][2]

Data Visualization

The following diagrams illustrate key workflows and relationships in the analysis of atrazine and its metabolites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Soil/Water) Extraction Extraction (QuEChERS/SPE) Sample_Collection->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LC_MS_MS LC-MS/MS Cleanup->LC_MS_MS Liquid Injection GC_MS GC-MS Cleanup->GC_MS Gas Injection Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for atrazine metabolite analysis.

atrazine_metabolism Atrazine Atrazine DEA Desethylatrazine (DEA) Atrazine->DEA De-ethylation DIA Desisopropylatrazine (DIA) Atrazine->DIA De-isopropylation HA Hydroxyatrazine (HA) Atrazine->HA Hydroxylation Mercapturates Mercapturic Acid Metabolites Atrazine->Mercapturates Glutathione Conjugation DDA Didealkylatrazine (DDA) DEA->DDA DIA->DDA

Caption: Simplified metabolic pathways of atrazine.

References

Navigating the Quantitative Landscape of DACT Proteins: A Comparative Guide to Assay Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dishevelled-associated antagonist of β-catenin (DACT) proteins is crucial for understanding their roles in vital signaling pathways and their implications in various diseases. This guide provides a comparative overview of the linearity and range of common analytical methods for DACT quantification, supported by experimental principles and workflow visualizations.

DACT proteins (DACT1, DACT2, and DACT3) are key regulators at the intersection of the Wnt and Transforming Growth Factor-beta (TGF-β) signaling pathways. Their dysregulation has been implicated in developmental disorders and various cancers. Consequently, robust and reliable quantification of DACT protein levels is essential for both basic research and the development of novel therapeutics. This guide focuses on two critical performance characteristics of quantitative assays: linearity and range.

Linearity refers to the ability of an assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that the assay can accurately and precisely quantify.

Comparison of DACT Quantification Methods

The quantification of DACT proteins can be approached using several well-established techniques, primarily enzyme-linked immunosorbent assay (ELISA) and quantitative Western blotting. While mass spectrometry offers high specificity, detailed validation data for DACT proteins are less commonly published in readily accessible formats.

MethodTypical Linearity (R²)Typical Dynamic RangeKey AdvantagesKey Limitations
Sandwich ELISA > 0.99Typically in the low ng/mL to pg/mL range (e.g., 0.156 - 10 ng/mL)High sensitivity and specificity, high throughput, relatively simple workflow.Susceptible to matrix effects, requires specific antibody pairs, commercially available kits may lack extensive validation data in public domain.
Quantitative Western Blot Variable, dependent on optimizationBroad, but the linear range for a given experiment can be narrow and requires careful determination.Widely accessible, provides information on protein size, can be highly specific with a good primary antibody.Semi-quantitative, lower throughput, requires extensive optimization for linearity, susceptible to variations in sample loading and transfer efficiency.
Mass Spectrometry (LC-MS/MS) > 0.99Wide, highly dependent on instrumentation and sample preparation.High specificity and multiplexing capabilities, can provide absolute quantification with stable isotope standards.Requires specialized equipment and expertise, complex data analysis, higher cost per sample.

Experimental Protocols and Methodologies

Sandwich ELISA for DACT Quantification

The sandwich ELISA is a common immunoassay for quantifying specific proteins in complex samples like cell lysates or serum.

Experimental Protocol Outline:

  • Coating: A microplate is coated with a capture antibody specific for the DACT protein of interest (e.g., anti-DACT1).

  • Blocking: Non-specific binding sites on the plate are blocked to prevent background signal.

  • Sample Incubation: Standards with known DACT concentrations and unknown samples are added to the wells. The DACT protein is captured by the immobilized antibody.

  • Detection Antibody: A second, biotin-conjugated antibody that recognizes a different epitope on the DACT protein is added, forming a "sandwich".

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotin on the detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change that is proportional to the amount of DACT protein present.

  • Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. A standard curve is generated by plotting the absorbance of the standards against their known concentrations to determine the concentration of DACT in the unknown samples.

Linearity and Range Determination: To determine the linearity and range, a series of standards with concentrations spanning the expected measurement range are assayed. The absorbance values are plotted against the concentrations, and a linear regression analysis is performed. The range is defined by the lowest and highest standard concentrations that fall on the linear portion of the curve with acceptable precision and accuracy.

Quantitative Western Blotting for DACT

Quantitative Western blotting allows for the relative quantification of DACT protein levels between different samples.

Experimental Protocol Outline:

  • Sample Preparation: Cells or tissues are lysed to extract proteins. The total protein concentration of each sample is determined using an assay like the BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of total protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the DACT protein.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (like HRP) or a fluorophore, which recognizes the primary antibody, is added.

  • Detection: For HRP-conjugated antibodies, a chemiluminescent substrate is added, and the light signal is captured by a digital imager. For fluorescent antibodies, the membrane is imaged at the appropriate wavelength.

  • Analysis: The band intensity for the DACT protein is quantified using densitometry software. To control for loading variations, the DACT band intensity is normalized to a housekeeping protein (e.g., GAPDH or β-actin) or total protein stain.

Linearity and Range Determination: To ensure quantitative accuracy, it is crucial to operate within the linear dynamic range of the detection system. This is determined by loading a serial dilution of a sample and plotting the band intensity against the amount of protein loaded. The linear range is the portion of the curve where the signal intensity is directly proportional to the protein amount.

Visualizing the Context: DACT Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental procedures, the following diagrams illustrate the key signaling pathways involving DACT and a typical ELISA workflow.

DACT_Signaling_Pathways cluster_wnt Wnt Signaling Pathway cluster_tgfb TGF-β Signaling Pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dvl->GSK3b_Axin_APC inhibits Beta_Catenin β-catenin GSK3b_Axin_APC->Beta_Catenin promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes DACT_Wnt DACT DACT_Wnt->Dvl interacts with DACT_Wnt->GSK3b_Axin_APC stabilizes TGFb TGF-β Ligand TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR SMAD2_3 p-SMAD2/3 TGFbR->SMAD2_3 phosphorylates SMAD_Complex SMAD2/3/4 Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex TGFb_Target_Genes TGF-β Target Gene Transcription SMAD_Complex->TGFb_Target_Genes activates DACT_TGFb DACT DACT_TGFb->TGFbR interacts with

Figure 1. DACT's role in Wnt and TGF-β signaling pathways.

ELISA_Workflow start Start coat Coat microplate wells with capture antibody start->coat wash1 Wash coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash block->wash2 add_sample Add standards and samples containing DACT wash2->add_sample wash3 Wash add_sample->wash3 add_detection_ab Add biotin-conjugated detection antibody wash3->add_detection_ab wash4 Wash add_detection_ab->wash4 add_enzyme Add Streptavidin-HRP wash4->add_enzyme wash5 Wash add_enzyme->wash5 add_substrate Add TMB substrate and incubate wash5->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Measure absorbance at 450 nm stop_reaction->read_plate analyze Generate standard curve and calculate concentrations read_plate->analyze end End analyze->end

Figure 2. General workflow for a sandwich ELISA.

Conclusion

The choice of a quantitative assay for DACT proteins depends on the specific research question, required throughput, and available resources. While commercially available ELISA kits offer a convenient and high-throughput option, researchers should carefully evaluate the provided validation data or perform their own validation to ensure it meets the requirements for their specific application. Quantitative Western blotting is a widely accessible but more labor-intensive alternative that requires careful optimization to achieve linearity. For applications demanding the highest specificity and absolute quantification, mass spectrometry stands out, though it requires specialized instrumentation and expertise. By understanding the principles of linearity and range for each method, researchers can select the most appropriate technique to reliably quantify DACT proteins and advance our understanding of their critical biological functions.

Navigating the Lows: A Comparative Guide to Calculating the Limit of Detection for 13C3-DACT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the limit of detection (LOD) and the lower limit of quantitation (LLOQ) is paramount for robust and reliable bioanalytical method validation. This guide provides a comprehensive comparison of methodologies for calculating the LOD when using 13C3-Dactinomycin (13C3-DACT) as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The principles and protocols outlined here are grounded in regulatory guidelines from the FDA and EMA to ensure scientific rigor.

The use of a SIL-IS like 13C3-DACT is the gold standard in quantitative bioanalysis. It effectively compensates for variability in sample preparation and matrix effects, leading to enhanced precision and accuracy, particularly at low analyte concentrations. This guide will delve into the experimental design and data analysis required to confidently establish the LOD and LLOQ of your dactinomycin assays.

The Advantage of 13C3-DACT: A Performance Comparison

While specific LOD data for methods employing 13C3-DACT is not extensively published, the performance of LC-MS/MS methods for the unlabeled analogue, dactinomycin, provides a strong benchmark. The inclusion of a SIL-IS is expected to improve upon these metrics by minimizing variability.

Internal Standard/MethodLower Limit of Quantitation (LLOQ)Limit of Detection (LOD)Matrix
Expected Performance with 13C3-DACT ≤ 0.05 ng/mL Calculated based on S/N or SD of response Human Plasma
Vinorelbine0.5 ng/mLNot ReportedHuman Plasma
7-aminoactinomycin D1.0 ng/mLNot ReportedHuman Plasma
Not Specified0.05 ng/mL0.007 ng/mLHuman Plasma

Table 1: Comparison of LLOQ and LOD values for Dactinomycin in Human Plasma using different analytical methods. The expected performance with 13C3-DACT is projected based on the established benefits of SIL-IS in reducing analytical variability and improving signal-to-noise at low concentrations.

Experimental Protocol for LOD and LLOQ Determination

This protocol is synthesized from established regulatory guidelines (FDA and EMA) for bioanalytical method validation and is tailored for an LC-MS/MS assay using 13C3-DACT.

Preparation of Spiked Samples:
  • Blank Matrix Selection: Use at least six different sources of the relevant biological matrix (e.g., human plasma) to assess selectivity.

  • LLOQ Sample Preparation: Spike the blank matrix with dactinomycin to the target LLOQ concentration. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1][2] Based on published data, a starting LLOQ of 0.05 ng/mL is a reasonable target.

  • LOD Sample Preparation: Prepare samples at concentrations below the expected LLOQ (e.g., 0.01, 0.02, and 0.04 ng/mL) to determine the concentration at which the analyte can be reliably detected.

  • Internal Standard: Add 13C3-DACT at a constant concentration to all samples (including blanks, calibration standards, and quality control samples).

Analytical Run:
  • Analyze a minimum of three independent analytical runs on different days.

  • Each run should include:

    • A full calibration curve.

    • At least six replicates of the LLOQ samples.

    • At least six replicates of blank matrix samples.

    • Replicates of the lower concentration samples for LOD assessment.

Data Analysis and Acceptance Criteria:

Lower Limit of Quantitation (LLOQ):

  • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[2]

  • Accuracy: The mean concentration should be within ±20% of the nominal concentration.

  • Precision: The coefficient of variation (CV) should not exceed 20%.

Limit of Detection (LOD):

The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise. There are two primary methods for its determination:

  • Signal-to-Noise (S/N) Ratio:

    • This approach is applicable to analytical procedures that exhibit baseline noise.[3]

    • The LOD is typically established at a concentration where the S/N ratio is 3:1.

    • Calculation: Compare the signal from samples with known low concentrations of dactinomycin to the signal of blank samples.

  • Standard Deviation of the Response and the Slope of the Calibration Curve:

    • This method utilizes the standard deviation of the response from multiple blank samples and the slope of the calibration curve.

    • Formula: LOD = (3.3 * σ) / S

      • Where:

        • σ = the standard deviation of the response of the blank samples.

        • S = the slope of the calibration curve.[3]

Visualizing the Workflow

To clarify the experimental process, the following diagram illustrates the workflow for determining the LOD and LLOQ.

LOD_Workflow cluster_prep Sample Preparation cluster_data Data Evaluation blank Blank Matrix (n≥6 sources) lloq_prep Spike to LLOQ (e.g., 0.05 ng/mL) blank->lloq_prep lod_prep Spike to sub-LLOQ (e.g., 0.01-0.04 ng/mL) blank->lod_prep is_add Add 13C3-DACT (constant conc.) lloq_prep->is_add lod_prep->is_add run1 Analytical Run 1 is_add->run1 run2 Analytical Run 2 is_add->run2 run3 Analytical Run 3 is_add->run3 lloq_eval LLOQ Validation (Accuracy & Precision) run1->lloq_eval lod_eval LOD Calculation (S/N or SD Method) run1->lod_eval run2->lloq_eval run2->lod_eval run3->lloq_eval run3->lod_eval

Caption: Experimental workflow for LOD and LLOQ determination.

Logical Relationship of Key Parameters

The relationship between the noise level, the limit of detection, and the limit of quantitation is fundamental to understanding the sensitivity of an analytical method.

LOD_LOQ_Concept cluster_signal noise Background Noise lod Limit of Detection (LOD) (Signal ~3x Noise) noise->lod Detectable lloq Lower Limit of Quantitation (LLOQ) (Signal ≥5x Blank, Acc/Prec ≤20%) lod->lloq Quantifiable

Caption: Conceptual relationship between Noise, LOD, and LLOQ.

By adhering to these rigorous experimental and data analysis protocols, researchers can confidently establish the limit of detection for dactinomycin using 13C3-DACT as an internal standard. This ensures the generation of high-quality, reliable data essential for drug development and clinical research. The superior performance of a stable isotope-labeled internal standard like 13C3-DACT is expected to yield lower and more robust LOD and LLOQ values compared to methods relying on other types of internal standards or external calibration alone.

References

A Researcher's Guide to Certified Reference Materials for Triazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the analysis of triazine herbicides, the use of high-quality Certified Reference Materials (CRMs) is fundamental to ensuring the validity of results. This guide provides a comparative overview of commercially available CRMs for triazine analysis and details established experimental protocols for their use.

Comparing Certified Reference Materials for Triazine Analysis

The selection of an appropriate CRM is a critical step in the analytical workflow. Several reputable suppliers offer a range of CRMs for common triazines such as atrazine, simazine, and ametryn, both as single-component solutions and multi-component mixes. Key considerations when choosing a CRM include the certified concentration and its associated uncertainty, the purity of the material, the format (neat or solution), and the accreditation of the supplier.

Major suppliers in this space include Sigma-Aldrich (with their TraceCERT® product line), LGC Standards (which includes the Dr. Ehrenstorfer brand), HPC Standards, and AccuStandard. These suppliers typically produce CRMs under the stringent quality guidelines of ISO 17034 and ISO/IEC 17025, ensuring traceability and metrological validity.[1][2][3][4][5]

The table below summarizes the key parameters to consider when comparing triazine CRMs. The exact values for certified concentration and uncertainty are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier with each product.[1]

ParameterSigma-Aldrich (TraceCERT®)LGC Standards (Dr. Ehrenstorfer)HPC StandardsAccuStandard
Product Example Atrazine, Simazine, Ametryn (neat & solutions); Triazine MixesAtrazine, Simazine, Ametryn (neat & solutions); Triazine Mixes[6][7][8][9]Ametryn (neat & solutions)[3][10]Simazine, Triazine Mixes[11][12][13]
Format Neat, Solutions in various solvents (e.g., methanol, acetone)Neat, Solutions in various solvents (e.g., acetone)Neat, Solutions in acetonitrileSolutions in various solvents (e.g., methanol, acetone)
Certified Concentration Refer to lot-specific Certificate of AnalysisRefer to lot-specific Certificate of AnalysisRefer to lot-specific Certificate of AnalysisRefer to lot-specific Certificate of Analysis
Expanded Uncertainty Refer to lot-specific Certificate of AnalysisRefer to lot-specific Certificate of AnalysisRefer to lot-specific Certificate of AnalysisRefer to lot-specific Certificate of Analysis
Purity Refer to lot-specific Certificate of AnalysisRefer to lot-specific Certificate of AnalysisRefer to lot-specific Certificate of AnalysisRefer to lot-specific Certificate of Analysis
Accreditation ISO 17034, ISO/IEC 17025[1]ISO 17034, ISO/IEC 17025[5]ISO 17034[3][4][10]ISO 17034, ISO/IEC 17025[11][12][13]
Certificate of Analysis Available for download from the website[14][15]Available with the product and on request[6][7][9]Available for download from the website[10][16]Available with the product and on request[17]

Experimental Protocols for Triazine Analysis

The use of CRMs is integral to standard analytical methods for triazine detection. The United States Environmental Protection Agency (EPA) has established widely recognized methods for this purpose. Below are summaries of two common methods.

EPA Method 536: Determination of Triazine Pesticides and Their Degradates in Drinking Water by LC-MS/MS

This method is a direct injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure that does not require sample pre-concentration.[18][19][20][21][22]

1. Sample Preparation:

  • Samples are typically preserved with ammonium acetate and sodium omadine.[18]

  • An internal standard solution is added to a measured volume of the water sample.

2. Instrumental Analysis:

  • Chromatography: High-performance liquid chromatography (HPLC) is used to separate the triazine analytes. A common column choice is a C18 reversed-phase column.[18]

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

3. Quality Control:

  • A calibration curve is generated using a series of calibration standards prepared from a CRM.

  • Laboratory fortified blanks and matrix spikes are analyzed to assess accuracy and precision.

EPA Method 619: Determination of Triazine Pesticides in Municipal and Industrial Wastewater by GC

This method utilizes gas chromatography (GC) for the analysis of triazines in wastewater samples.[23][24][25][26]

1. Sample Extraction:

  • A measured volume of wastewater is extracted with a suitable solvent, typically methylene chloride, using a separatory funnel.

  • The extract is dried and concentrated. The solvent may be exchanged to hexane during the concentration step.[23]

2. Cleanup (if necessary):

  • A Florisil column cleanup procedure can be used to remove interferences from the sample extract.[23]

3. Instrumental Analysis:

  • Gas Chromatography: The concentrated extract is injected into a gas chromatograph for separation of the triazine analytes. A packed or capillary column can be used.

  • Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is typically used for detection.

4. Quality Control:

  • Calibration is performed using standards prepared from a CRM.

  • The performance of the method is monitored through the analysis of blanks, spikes, and duplicates.

Workflow for Using CRMs in Triazine Analysis

The following diagram illustrates a typical workflow for the use of certified reference materials in the analysis of triazines.

Triazine_Analysis_Workflow cluster_prep Standard Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Reporting CRM Select & Procure CRM Prep_Stock Prepare Stock Standard CRM->Prep_Stock from CoA Prep_Working Prepare Working & Calibration Standards Prep_Stock->Prep_Working Instrument_Setup Instrument Setup & Calibration Prep_Working->Instrument_Setup Sample_Prep Prepare Sample (e.g., Extraction) Analysis Analyze Samples & QC Sample_Prep->Analysis Instrument_Setup->Analysis Data_Processing Process Data Analysis->Data_Processing Quantification Quantify Analytes Data_Processing->Quantification Reporting Generate Report Quantification->Reporting

Workflow for CRM use in triazine analysis.

Conclusion

The use of well-characterized and certified reference materials is a cornerstone of accurate and reliable triazine analysis. By carefully selecting CRMs from accredited suppliers and adhering to established analytical protocols such as EPA Methods 536 and 619, researchers can ensure the integrity of their data and contribute to the development of safe and effective products. For the most accurate and up-to-date information, always refer to the Certificate of Analysis provided by the CRM supplier for the specific lot being used.

References

Performance Showdown: A Comparative Guide to SPE Cartridges for DACT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of diaminochlorotriazine (DACT), a key metabolite of the pro-drug proguanil, is critical. Solid-Phase Extraction (SPE) is an indispensable technique for the clean-up and pre-concentration of DACT from complex biological matrices prior to analysis. The choice of SPE cartridge is paramount to achieving high recovery, minimizing matrix effects, and ensuring reproducible results. This guide provides an objective comparison of the performance of different SPE cartridge sorbents for DACT analysis, supported by experimental data from studies on triazine herbicides, a class of compounds to which DACT is structurally related.

Performance Comparison of SPE Sorbent Types

The selection of the appropriate sorbent material is the most critical factor influencing the performance of an SPE cartridge. The following table summarizes the key performance characteristics of commonly used sorbents for the extraction of triazine compounds, which can be extrapolated to DACT analysis. The data presented is a synthesis from multiple studies to provide a comparative overview.

Sorbent TypeCommon Brand ExamplesPrinciple of RetentionReported Recovery (%) for TriazinesRelative Standard Deviation (RSD %)Key AdvantagesPotential Disadvantages
Polymeric Reversed-Phase Waters Oasis HLB, Phenomenex Strata-XHydrophilic-Lipophilic Balance>70%[1][2]<15%Excellent retention for a broad range of analytes, stable across a wide pH range, resistant to drying out.[3]Higher cost compared to silica-based sorbents.
Silica-Based C18 Waters Sep-Pak C18, Supelco Envi-C18Hydrophobic (Reversed-Phase)85-95%[2]<10% for some triazines[4]Cost-effective, well-established methods available.Susceptible to drying, which can lead to poor recovery; potential for silanol interactions causing peak tailing for basic compounds.
Graphitized Carbon Black (GCB) Supelco Envi-CarbAdsorption via planar interactions95.5-109.0%[5]4.4-17.5%[5]High capacity for planar molecules like triazines.Can irreversibly adsorb some planar analytes, leading to lower recoveries if not optimized.[6]
Polymer Cation Exchange (PCX) (Various)Mixed-Mode (Cation Exchange and Reversed-Phase)70.5-112.1%[7]<12.7%[7]Highly selective for basic compounds like DACT, allowing for stringent washing steps and cleaner extracts.Requires careful pH control during sample loading and elution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized SPE protocols for the extraction of triazine compounds from aqueous samples, which can be adapted for DACT analysis.

Protocol 1: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X)
  • Conditioning: Flush the cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample (e.g., acidified water) onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the target analytes with 5-10 mL of methanol or acetonitrile. The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Protocol 2: Silica-Based C18
  • Conditioning: Pre-wash the cartridge with 5 mL of elution solvent (e.g., ethyl acetate), followed by 5 mL of methanol, and finally 5 mL of deionized water. It is critical that the sorbent does not go dry after this step.

  • Sample Loading: Load the aqueous sample at a controlled flow rate (e.g., 3 mL/min).[8]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.[8]

  • Drying: Dry the sorbent bed thoroughly under vacuum for several minutes to remove water.

  • Elution: Elute the analytes with a non-polar solvent such as ethyl acetate or a mixture of solvents.

Protocol 3: Polymer Cation Exchange (PCX)
  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the sample with an appropriate acid (e.g., formic acid) to ensure the target analyte is protonated (positively charged) and load it onto the cartridge.[7]

  • Washing: Wash with a weak organic solvent (e.g., methanol) to remove non-polar interferences, followed by an acidic wash (e.g., 0.1 M HCl) to remove neutral and acidic compounds.

  • Elution: Elute the analytes using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the analyte and release it from the sorbent.[7]

Visualizing the Process

To better understand the experimental workflow and the factors influencing SPE performance, the following diagrams are provided.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma, Urine) Precipitation Protein Precipitation / Centrifugation Sample->Precipitation Dilution Dilution & pH Adjustment Precipitation->Dilution Conditioning 1. Conditioning Dilution->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

A generalized workflow for Solid-Phase Extraction (SPE) of DACT.

SPE_Factors cluster_inputs Input Variables cluster_process SPE Process Parameters cluster_outputs Performance Metrics Sorbent Sorbent Type (e.g., Polymeric, C18, Ion Exchange) Recovery Recovery (%) Sorbent->Recovery Purity Extract Purity / Matrix Effects Sorbent->Purity Matrix Sample Matrix (e.g., Water, Plasma) Matrix->Purity Analyte Analyte Properties (pKa, Polarity of DACT) Analyte->Recovery pH Sample pH pH->Recovery Solvents Wash/Elution Solvents Solvents->Recovery Solvents->Purity FlowRate Flow Rate FlowRate->Recovery Reproducibility Reproducibility (RSD%) FlowRate->Reproducibility Purity->Reproducibility

References

Cross-Validation of LC-MS and GC-MS Methods for the Analysis of Dactinomycin (DACT)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Dactinomycin (DACT), a potent antineoplastic agent, requires robust analytical methodologies for its determination in various matrices. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of DACT, supported by experimental data and detailed protocols. The evidence overwhelmingly supports LC-MS as the superior and, in practice, the only viable chromatographic-mass spectrometric method for DACT analysis due to the inherent physicochemical properties of the molecule.

Method Suitability: A Tale of Two Techniques

The choice between LC-MS and GC-MS is fundamentally dictated by the analyte's properties, particularly its volatility and thermal stability.[1][2] GC-MS requires compounds to be volatile and thermally stable to allow for vaporization and passage through the gas chromatograph.[1][3] In contrast, LC-MS is adept at analyzing a wider range of compounds, including those that are non-volatile, thermally labile, and of high molecular weight, making it highly suitable for pharmaceutical and biomolecule analysis.[1][4]

Dactinomycin is a large, complex polypeptide antibiotic with a high molecular weight and low volatility. It is also thermally unstable, meaning it would likely decompose at the high temperatures required for GC analysis. Therefore, LC-MS is the preferred method for the analysis of DACT. The search for established GC-MS methods for DACT analysis yielded no specific protocols, reinforcing the unsuitability of this technique for this particular analyte.

Quantitative Performance of LC-MS for DACT Analysis

The following table summarizes the quantitative performance parameters of a validated LC-MS method for the determination of Dactinomycin in human plasma.

Performance MetricResultCitation
Linearity Range 1.0 - 100 ng/mL[5]
Lower Limit of Quantitation (LLOQ) 0.5 - 1.0 ng/mL[5][6]
Intra-assay Precision (CV%) 2.7 - 11.3%[5]
Inter-assay Precision (CV%) 2.3 - 7.8%[5]
Intra-assay Accuracy (Relative Error %) 2.0 - 16.4%[5]
Inter-assay Accuracy (Relative Error %) 10.4 - 15.2%[5]

Experimental Protocols

LC-MS Method for Dactinomycin Analysis

This protocol is based on established methods for the quantification of DACT in human plasma.[5][6]

1. Sample Preparation (Solid Phase Extraction)

  • Condition a solid-phase extraction (SPE) cartridge.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the Dactinomycin from the cartridge.

  • Evaporate the eluent to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

2. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Flow Rate: A typical flow rate for analytical HPLC columns.

  • Injection Volume: A small volume of the reconstituted sample (e.g., 10 µL).

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is recommended for high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for DACT and an internal standard.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind method selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample spe Solid Phase Extraction plasma->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Mass Spectrometry Detection lc->ms data data ms->data Data Acquisition & Analysis

Caption: Experimental workflow for the LC-MS analysis of Dactinomycin.

method_selection analyte Analyte: Dactinomycin properties Physicochemical Properties - High Molecular Weight - Non-volatile - Thermally Labile analyte->properties decision Method Selection properties->decision gcms GC-MS Method incompatible Incompatible gcms->incompatible lcms LC-MS Method compatible Compatible lcms->compatible decision->gcms Volatility & Thermal Stability Check decision->lcms Polarity & Molecular Weight Check

Caption: Logical diagram for selecting the appropriate analytical method for Dactinomycin.

References

A Comparative Guide to Uncertainty in DACT Performance Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise and reliable data transmission from monitoring equipment, understanding the performance and potential uncertainties of communication technologies is critical. This guide provides a detailed comparison of the traditional Digital Alarm Communicator Transmitter (DACT) with modern alternatives, focusing on the uncertainty associated with measuring a key performance parameter: signal transmission time.

A DACT is a device that transmits signals from a fire or security alarm panel to a central monitoring station over traditional telephone lines (POTS). While historically a standard, the performance of DACTs is now compared against newer technologies like IP/cellular and radio frequency communicators. This guide presents a detailed experimental protocol for measuring DACT signal transmission time, a comprehensive uncertainty budget for this measurement, and a comparison with alternative technologies.

Comparative Performance of Alarm Communication Technologies

The following table summarizes key performance metrics for DACTs and their common alternatives. The data highlights the significant differences in supervision intervals and typical signal transmission speeds.

Parameter Digital Alarm Communicator Transmitter (DACT) IP/Cellular Communicator Radio Frequency (RF) Communicator
Primary Communication Path Plain Old Telephone Service (POTS)Internet Protocol (IP) / Cellular NetworkPrivate Radio Network
Supervision Interval 6 hours[1]60 minutes (for single path)[1][2]Varies (often polled periodically)[1]
Typical Signal Transmission Time Seconds to tens of seconds (up to 90s per NFPA 72)[3]Nearly instantaneous (sub-second)[2]Seconds
Vulnerability Susceptible to phone line failure or being physically cut[3][4]Dependent on internet/cellular service availability[4][5]Can be affected by radio interference or topography[5]
Infrastructure Requirement Two analog phone lines (historically)[5][6]Broadband internet connection and/or cellular service[4]Network of repeaters for a mesh network[4][5]

Experimental Protocol: DACT Signal Transmission Time Measurement

This protocol details the methodology for measuring the time elapsed from the moment a DACT seizes the telephone line to when it successfully transmits its signal and goes back on-hook.

Objective: To precisely measure the signal transmission time of a DACT unit.

Materials:

  • DACT unit under test

  • Fire alarm control panel (or signal initiator)

  • Telephone line simulator

  • Digital Storage Oscilloscope (DSO) with cursor measurement capabilities

  • Two voltage probes

  • Power supply for the DACT and control panel

Procedure:

  • Connect the DACT to the fire alarm control panel and the telephone line simulator.

  • Connect the first oscilloscope probe (Channel 1) to the telephone line to monitor the line voltage (on-hook/off-hook status).

  • Connect the second oscilloscope probe (Channel 2) to a data transmission indicator on the DACT (e.g., a specific pin or LED that indicates data transfer).

  • Set the oscilloscope to trigger on the falling edge of the telephone line voltage (Channel 1), which indicates the DACT going off-hook to seize the line.

  • Configure the oscilloscope to capture a single sequence of the DACT's operation.

  • Initiate an alarm signal from the control panel to activate the DACT.

  • The oscilloscope will trigger and capture the waveforms.

  • Using the oscilloscope's time cursors, measure the time interval from the trigger point (start of line seizure) to the point where the data transmission on Channel 2 is complete and the line voltage on Channel 1 returns to its on-hook state.

  • Repeat the measurement at least 10 times to obtain a statistically significant sample for Type A uncertainty analysis.

Uncertainty Budget for DACT Signal Transmission Time Measurement

The following table outlines the sources of uncertainty in the experimental setup described above and calculates the combined and expanded uncertainty for a hypothetical measurement.

Measured Value (Mean): 8.52 seconds

Source of Uncertainty Value (±) Probability Distribution Divisor Standard Uncertainty (s) Sensitivity Coefficient Uncertainty Contribution (s)
Type A Uncertainty
Repeatability of Measurement0.05 sNormal1 (Std Dev)0.050010.0500
Type B Uncertainty
Oscilloscope Timebase Accuracy2.13E-04 s (25 ppm of reading)[7]Rectangular√30.000110.0001
Oscilloscope Interpolation Error0.003 sRectangular√30.001710.0017
Vertical Noise Contribution0.005 sNormal20.002510.0025
Cursor Placement Resolution0.001 sRectangular√30.000610.0006
Combined Standard Uncertainty (u_c) 0.0505
Effective Degrees of Freedom >50 (Welch-Satterthwaite)
Coverage Factor (k) for 95% confidence 2
Expanded Uncertainty (U) 0.101 s

Final Result: 8.52 ± 0.10 s (at a 95% confidence level)

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between the various sources of uncertainty.

G cluster_setup Experimental Setup cluster_procedure Measurement Procedure FACP Fire Alarm Control Panel DACT DACT Unit FACP->DACT Alarm Signal TLS Telephone Line Simulator DACT->TLS Connects to Line DSO Digital Oscilloscope DACT->DSO Probe Ch2 (Data Tx) TLS->DSO Probe Ch1 (Line Voltage) start Initiate Alarm trigger DSO Triggers on Line Seizure start->trigger capture Capture Waveforms trigger->capture measure Measure Time Interval (Cursors) capture->measure repeat Repeat Measurement (n=10) measure->repeat

Caption: Experimental workflow for DACT signal time measurement.

G cluster_sources Sources of Uncertainty cluster_type_a Type A cluster_type_b Type B Repeat Measurement Repeatability Combined_Uncertainty Combined Standard Uncertainty (u_c) Repeat->Combined_Uncertainty Timebase Oscilloscope Timebase Accuracy Timebase->Combined_Uncertainty Interpolation DSO Interpolation Error Interpolation->Combined_Uncertainty Noise Vertical Noise Induced Jitter Noise->Combined_Uncertainty Cursor Cursor Placement Resolution Cursor->Combined_Uncertainty Expanded_Uncertainty Expanded Uncertainty (U) Combined_Uncertainty->Expanded_Uncertainty  x Coverage Factor (k)

Caption: Logical relationship of uncertainty sources.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃, ensuring a safe laboratory environment and adherence to regulatory compliance. The procedures outlined are based on general safety guidelines for halogenated organic compounds and standard laboratory hazardous waste management protocols.

Disclaimer: This information should be supplemented by a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information.

Immediate Safety and Handling

Before beginning any disposal procedures, it is critical to understand the hazard profile of the compound and utilize appropriate Personal Protective Equipment (PPE). All handling of this solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Hazard Profile Summary:

Hazard ClassificationDescription
Skin Irritation (Category 2) Causes skin irritation.[3]
Eye Irritation (Category 2) Causes serious eye irritation.[3]
STOT SE (Category 3) May cause respiratory irritation.[3]
Storage Class 11 - Combustible Solids.[3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or chemical splash goggles.[1][2]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[1][2]Prevents direct skin contact with the chemical.
Body Protection Standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.[1]Provides a barrier against spills and contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if handling outside a fume hood where dust may be generated.[1][4]Protects against inhalation of fine particles.

Spill Management Protocol

Accidental spills should be handled promptly and safely. Ensure the area is well-ventilated and restrict access to non-essential personnel.

Minor Solid Spill (less than 1 pound):

  • Ensure PPE: Don the appropriate PPE as listed above.

  • Containment: Prevent the powder from becoming airborne.[5][6]

  • Cleanup: Carefully sweep the solid material into a plastic dustpan.[5][7] Avoid creating dust.

  • Collection: Place the swept material into a clearly labeled, sealable container for hazardous waste disposal.[5][6]

  • Decontamination: Wipe the spill area with a wet paper towel or spill pad.[5][6]

  • Dispose: Place all contaminated cleaning materials (gloves, towels, pads) into the same hazardous waste container. Seal the container.[5][8]

Major Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and contact your institution's EHS department or emergency response team.

  • Secure: Restrict access to the area.

  • Ventilate: If safe to do so, ensure the area is well-ventilated.

Step-by-Step Disposal Procedure

The disposal of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ must be managed through your institution's hazardous waste program. Never dispose of this chemical in the regular trash or down the drain.[3][9]

Step 1: Waste Identification and Segregation

  • This compound must be categorized as halogenated organic solid waste .[1]

  • Keep this waste stream separate from non-halogenated solvents, acids, bases, and other incompatible chemicals to prevent hazardous reactions and simplify disposal.[1][10]

Step 2: Containerization

  • Use a designated, leak-proof hazardous waste container that is chemically compatible with the compound (e.g., high-density polyethylene (HDPE) or glass).[1][11]

  • The container must have a secure, screw-top cap and be kept closed at all times except when adding waste.[3][11]

Step 3: Labeling

  • As soon as the first waste is added, label the container with a hazardous waste tag provided by your EHS department.[9]

  • The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃".[1]

    • The specific hazard characteristics (e.g., "Irritant").

    • The accumulation start date.[9]

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • The storage area should be secure, well-ventilated, and away from general traffic.[1]

  • Always use secondary containment (e.g., a larger, chemically resistant bin) to mitigate potential leaks.[1]

Step 5: Arrange for Disposal

  • Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days to one year), submit a waste collection request to your EHS department.[3][12]

Disposal of Contaminated Materials

  • PPE and Supplies: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, must be collected and disposed of as solid hazardous waste in the same container as the chemical.[1]

  • Empty Containers: Containers that previously held the pure compound are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected as halogenated liquid waste . After rinsing, the container should be managed according to your institution's policy for contaminated lab materials.[1][13]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Safety cluster_disposal Disposal Protocol PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteGen Generation of Waste (Solid Residue, Contaminated PPE) Segregate 1. Segregate Waste (Halogenated Organic Solid) WasteGen->Segregate Spill Spill Occurs WasteGen->Spill Containerize 2. Select Container (HDPE, Labeled, Sealed) Segregate->Containerize Label 3. Attach Hazardous Waste Label (Full Chemical Name, Hazards) Containerize->Label Store 4. Store in Satellite Area (Secondary Containment) Label->Store Pickup 5. Arrange EHS Pickup Store->Pickup SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup Minor Spill SpillCleanup->Containerize

Caption: Disposal workflow for 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃.

References

Personal protective equipment for handling 6-Chloro-1,3,5-triazine-2,4-diamine-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ (CAS No: 1216850-33-7). The following protocols are synthesized from safety data for the compound and structurally related triazines to ensure the highest safety standards in the laboratory.

Hazard Identification and Classification

6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2) [1][2][3]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Category 3) [1][3]

Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

Physical and Chemical Properties
PropertyValue
Molecular Formula ¹³C₃H₄ClN₅[1][5]
Molecular Weight 148.53 g/mol [1][5]
Appearance White to pale yellow crystalline powder[6]
Melting Point >320 °C[6]
Boiling Point 487.9 °C at 760 mmHg[6]
Density 1.7 g/cm³[6]
Solubility DMSO (Slightly), Methanol (Slightly)[6]
Storage Temperature Approx. 4°C[6]
Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a risk of splashing.[7]Protects eyes from dust particles, splashes, and vapors.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber, 11-13 mil thickness) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Gloves must be inspected before use and disposed of after.[7][8]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A full-face respirator is recommended for high exposure risk.[7][9]Protects against inhalation of dust or vapors.
Body Protection A full-length laboratory coat should be worn at all times. For larger quantities or where there is a significant risk of spillage, fire/flame resistant and impervious clothing is recommended.[7][9]Provides a barrier against spills and contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is essential for laboratory safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe 1. Don all required PPE as specified in the table above. prep_workspace 2. Prepare a designated handling area in a certified chemical fume hood. prep_ppe->prep_workspace prep_emergency 3. Ensure an eyewash station and safety shower are accessible and unobstructed. prep_workspace->prep_emergency handle_weigh 4. Weigh the solid compound carefully to minimize dust generation. Use a balance with a draft shield if possible. prep_emergency->handle_weigh handle_transfer 5. Use appropriate tools (e.g., spatula) for transfers. Avoid creating dust. handle_weigh->handle_transfer handle_solution 6. When preparing solutions, add the solid to the solvent slowly to prevent splashing. handle_transfer->handle_solution cleanup_decontaminate 7. Decontaminate all surfaces and equipment used. handle_solution->cleanup_decontaminate cleanup_dispose 8. Dispose of waste and used PPE according to the disposal plan. cleanup_decontaminate->cleanup_dispose cleanup_wash 9. Wash hands thoroughly after handling is complete. cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice/attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice/attention.[2][8]
Eye Contact Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2][8]
Ingestion Rinse the mouth with water. Seek medical advice/attention.[2]

Disposal Plan

Proper disposal of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Collect all waste material, including unused product and contaminated disposable PPE (gloves, etc.), in a designated, clearly labeled, and sealed container. Do not mix with other waste streams.

Step 2: Labeling and Storage

  • Label the waste container with the chemical name, "Hazardous Waste," and the appropriate hazard pictograms.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is ready for disposal.

Step 3: Professional Disposal

  • Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.

  • Follow all local, state, and federal regulations for the transportation and disposal of chemical waste.

cluster_hazard Hazard Identification cluster_ppe Protective Measures cluster_firstaid First Aid Response hazard Chemical Hazard (Skin/Eye/Respiratory Irritant) ppe_gloves Protective Gloves hazard->ppe_gloves prevents ppe_goggles Safety Goggles hazard->ppe_goggles prevents ppe_respirator Respirator hazard->ppe_respirator prevents firstaid_skin Wash Skin ppe_gloves->firstaid_skin if contact occurs firstaid_eye Rinse Eyes ppe_goggles->firstaid_eye if contact occurs firstaid_inhalation Move to Fresh Air ppe_respirator->firstaid_inhalation if inhaled

Caption: Relationship between hazards, PPE, and first aid for 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.